molecular formula C7H16ClNO B13341652 3-(3-Methoxypropyl)azetidine hydrochloride

3-(3-Methoxypropyl)azetidine hydrochloride

Cat. No.: B13341652
M. Wt: 165.66 g/mol
InChI Key: PJXDHVUHPLMPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxypropyl)azetidine hydrochloride is a chemical compound featuring an azetidine ring, a four-membered saturated heterocycle, which is substituted with a 3-methoxypropyl group and supplied as a hydrochloride salt to enhance stability. The azetidine scaffold is of significant interest in medicinal chemistry and drug discovery due to its desirable properties as a bioisostere, which can improve the physicochemical characteristics of lead compounds, such as enhancing solubility, metabolic stability, and binding affinity to biological targets . As a building block in organic synthesis, this compound is valuable for constructing more complex molecules. Its structure allows for various chemical transformations, making it suitable for the development of pharmaceuticals and agrochemicals by facilitating the introduction of the azetidine motif into diverse molecular frameworks . Researchers utilize azetidine derivatives as key intermediates in the synthesis of potential therapeutic agents. While the specific mechanism of action for this particular compound is not documented, analogous azetidine compounds have demonstrated potent biological activity in scientific research. For instance, certain azetidine derivatives have been identified from phenotypic screens to exhibit bactericidal activity against Mycobacterium tuberculosis , including multidrug-resistant strains, by interfering with cell envelope biogenesis and mycolic acid biosynthesis . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

3-(3-methoxypropyl)azetidine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-9-4-2-3-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H

InChI Key

PJXDHVUHPLMPMV-UHFFFAOYSA-N

Canonical SMILES

COCCCC1CNC1.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Methoxypropyl)azetidine Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a crucial motif in medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, including high ring strain, sp3-rich character, and conformational rigidity, contribute to enhanced pharmacokinetic profiles, improved solubility, and metabolic stability in drug candidates.[1][2]

Physicochemical Properties and Structural Data

The anticipated properties of 3-(3-methoxypropyl)azetidine hydrochloride are summarized below, based on the analysis of similar structures such as 3-methoxyazetidine hydrochloride and 3-(cyclopropylmethoxy)azetidine hydrochloride.[4][5][6]

PropertyPredicted Value/InformationSource/Basis
CAS Number Not readily available in public databases.Internal Analysis
Molecular Formula C8H18ClNODerived from Structure
Molecular Weight 179.69 g/mol Derived from Structure
IUPAC Name 3-(3-methoxypropyl)azetidine hydrochlorideNomenclature
Appearance Likely a white to off-white solid, potentially hygroscopic.[6]Extrapolation from similar azetidine salts.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.General properties of hydrochloride salts.
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere.[4][7][8]Recommended for heterocyclic amines.

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[9][10] However, several synthetic strategies have been developed.[2][11] A plausible and efficient route to 3-(3-methoxypropyl)azetidine hydrochloride would likely involve the alkylation of a suitable N-protected azetidin-3-one or a related intermediate, followed by deprotection and salt formation.

A proposed synthetic pathway is outlined below:

Synthesis_of_3-(3-Methoxypropyl)azetidine_hydrochloride cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection and Salt Formation N-Boc-azetidin-3-one N-Boc-azetidin-3-one N-Boc-3-(3-methoxypropylidene)azetidine N-Boc-3-(3-methoxypropylidene)azetidine N-Boc-azetidin-3-one->N-Boc-3-(3-methoxypropylidene)azetidine 1. NaH, THF 2. Wittig Reagent Wittig_Reagent 3-Methoxypropyltriphenylphosphonium bromide N-Boc-3-(3-methoxypropyl)azetidine N-Boc-3-(3-methoxypropyl)azetidine N-Boc-3-(3-methoxypropylidene)azetidine->N-Boc-3-(3-methoxypropyl)azetidine H₂, Pd/C Methanol 3-(3-Methoxypropyl)azetidine_hydrochloride 3-(3-Methoxypropyl)azetidine hydrochloride N-Boc-3-(3-methoxypropyl)azetidine->3-(3-Methoxypropyl)azetidine_hydrochloride HCl in Dioxane Analytical_Workflow cluster_purity Purity Analysis cluster_structure Structural Analysis Start Synthesized Product Purity_Assessment Purity Assessment Start->Purity_Assessment Structural_Elucidation Structural Elucidation Start->Structural_Elucidation LCMS LC-MS Purity_Assessment->LCMS HPLC HPLC Purity_Assessment->HPLC NMR ¹H and ¹³C NMR Structural_Elucidation->NMR FTIR FT-IR Spectroscopy Structural_Elucidation->FTIR HRMS High-Resolution Mass Spectrometry Structural_Elucidation->HRMS Final_Characterization Final Characterization Data End End Final_Characterization->End Verified Compound HPLC->Final_Characterization HRMS->Final_Characterization

Sources

An In-Depth Technical Guide to 3-(3-Methoxypropyl)azetidine Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1][2] Their unique structural properties, including high ring strain, a significant sp³-rich character, and conformational rigidity, confer advantageous physicochemical and pharmacokinetic profiles to parent molecules.[1] The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced aqueous solubility, and better target-binding affinity.[2]

The rigid structure of the azetidine ring allows for the precise spatial arrangement of substituents, making it a valuable tool for designing molecules that target specific biological macromolecules.[2] Consequently, azetidine derivatives have found broad pharmacological applications, from central nervous system (CNS) modulators to potent antibacterial and anticancer agents.[1] Several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine motif, underscoring its therapeutic significance.[1][2][3]

This guide focuses on the hydrochloride salt of 3-(3-Methoxypropyl)azetidine, a molecule poised for exploration within drug discovery programs.

Physicochemical Properties of 3-(3-Methoxypropyl)azetidine Hydrochloride

The first step in characterizing any novel compound is to determine its fundamental physicochemical properties. Based on its chemical structure, we can deduce the following key parameters for 3-(3-Methoxypropyl)azetidine hydrochloride.

Molecular Structure and Formula

The chemical structure of 3-(3-Methoxypropyl)azetidine consists of an azetidine ring substituted at the 3-position with a 3-methoxypropyl group. The hydrochloride salt is formed by the protonation of the azetidine nitrogen.

Chemical Formula (Free Base): C₇H₁₅NO Chemical Formula (Hydrochloride Salt): C₇H₁₅NO·HCl or C₇H₁₆ClNO

Molecular Weight

The molecular weight is a critical parameter for all subsequent analytical and experimental work.

FormChemical FormulaMolecular Weight ( g/mol )
Free BaseC₇H₁₅NO129.20
Hydrochloride SaltC₇H₁₆ClNO165.66

Note: The molecular weight of the free base was calculated based on the atomic masses of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u). The molecular weight of the hydrochloride salt includes the additional mass of hydrogen chloride (HCl, 36.46 g/mol ).

Synthesis of 3-(3-Methoxypropyl)azetidine Hydrochloride: A Representative Approach

While a specific synthetic route for 3-(3-Methoxypropyl)azetidine hydrochloride has not been published, a plausible and efficient synthesis can be designed based on established methods for the preparation of 3-substituted azetidines.[4][5] A common and effective strategy involves the cyclization of a suitably functionalized 1,3-difunctionalized propane derivative.

The following is a representative, multi-step synthetic protocol.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Introduction of Nitrogen cluster_2 Step 3: Cyclization to form Azetidine Ring cluster_3 Step 4: Deprotection cluster_4 Step 5: Salt Formation Start 1,3-dibromopropane + 3-methoxypropan-1-ol Intermediate_A 1-bromo-3-(3-methoxypropoxy)propane Start->Intermediate_A NaH, THF Intermediate_B N-benzyl-3-(3-methoxypropoxy)propan-1-amine Intermediate_A->Intermediate_B Benzylamine Intermediate_C 1-benzyl-3-(3-methoxypropyl)azetidine Intermediate_B->Intermediate_C Base (e.g., NaH) Intermediate_D 3-(3-Methoxypropyl)azetidine Intermediate_C->Intermediate_D H₂, Pd/C Final_Product 3-(3-Methoxypropyl)azetidine hydrochloride Intermediate_D->Final_Product HCl in Ether

Caption: Proposed synthetic pathway for 3-(3-Methoxypropyl)azetidine hydrochloride.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-bromo-3-(3-methoxypropoxy)propane (Intermediate A)

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add 3-methoxypropan-1-ol (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,3-dibromopropane (1.5 eq) and heat the reaction mixture to reflux for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate A.

Step 2: Synthesis of N-benzyl-3-(3-methoxypropoxy)propan-1-amine (Intermediate B)

  • Dissolve Intermediate A (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add benzylamine (2.0 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 24 hours.

  • After cooling, filter the solid and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain Intermediate B.

Step 3: Synthesis of 1-benzyl-3-(3-methoxypropyl)azetidine (Intermediate C)

  • To a solution of Intermediate B (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours to facilitate intramolecular cyclization.

  • Monitor the formation of the azetidine ring by TLC or GC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography to isolate Intermediate C.

Step 4: Synthesis of 3-(3-Methoxypropyl)azetidine (Intermediate D - Free Base)

  • Dissolve Intermediate C (1.0 eq) in ethanol.

  • Add palladium on carbon (10 mol%) as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr shaker) at room temperature until the debenzylation is complete.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the free base, Intermediate D.

Step 5: Synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride (Final Product)

  • Dissolve the crude free base (Intermediate D) in anhydrous diethyl ether.

  • Cool the solution to 0 °C and add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate will form. Stir the suspension for 30 minutes at 0 °C.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white or off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail standard protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6][7] A combination of ¹H NMR and ¹³C NMR will be required to confirm the structure of 3-(3-Methoxypropyl)azetidine hydrochloride.

4.1.1. Sample Preparation

  • Weigh 5-10 mg of the synthesized compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in a clean, dry vial.[8]

  • Transfer the solution to an NMR tube using a Pasteur pipette.

  • If necessary, filter the solution to remove any particulate matter.[8]

4.1.2. Data Acquisition Protocol

NMR_Workflow Sample_Prep Prepare Sample (5-10 mg in 0.6 mL D₂O) 1H_NMR Acquire ¹H NMR Spectrum Sample_Prep->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum 1H_NMR->13C_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC) if needed 13C_NMR->2D_NMR Data_Analysis Process and Analyze Spectra 2D_NMR->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation HPLC_MS_Workflow Sample_Prep Prepare Sample (10-100 µg/mL) HPLC_Separation Inject and Separate on C18 Column Sample_Prep->HPLC_Separation MS_Detection Detect by Mass Spectrometry (ESI+) HPLC_Separation->MS_Detection Data_Analysis Analyze Chromatogram and Mass Spectrum MS_Detection->Data_Analysis Purity_Confirmation Determine Purity and Confirm Molecular Weight Data_Analysis->Purity_Confirmation

Sources

3-(3-Methoxypropyl)azetidine hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Structural Elucidation of 3-(3-Methoxypropyl)azetidine Hydrochloride: A Multi-Modal Analytical Framework

Abstract This technical guide outlines a rigorous analytical framework for the structural validation of 3-(3-methoxypropyl)azetidine hydrochloride (CAS: 148644-09-1). As a saturated four-membered nitrogen heterocycle with a polar ether side chain, this scaffold presents unique spectroscopic challenges, including ring puckering dynamics and specific salt-form stoichiometry.[1] This document details the elucidation strategy, from elemental composition to stereochemical assignment, designed for drug discovery researchers requiring absolute structural certainty.[1]

Introduction & Synthetic Context

1.1 The Molecule 3-(3-Methoxypropyl)azetidine hydrochloride is a high-Fsp³ building block used to modulate lipophilicity and metabolic stability in drug candidates. Unlike its five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine ring introduces significant ring strain (~26 kcal/mol), influencing both its reactivity and spectroscopic signature.[1]

1.2 Synthetic Origin & Impurity Profile Understanding the synthesis is prerequisite to elucidation, as it predicts specific impurities.[1] A common route involves the Horner-Wadsworth-Emmons olefination of N-Boc-3-azetidinone followed by hydrogenation and deprotection.

  • Target Structure:

    
     (MW: 165.66  g/mol )[1]
    
  • Critical Impurities to Screen:

    • N-Boc protected intermediate (incomplete deprotection).

    • Ring-opened amino-ether byproducts (acid instability).

    • Triphenylphosphine oxide (if Wittig/HWE route used).[1]

Analytical Strategy Overview

The elucidation follows a subtractive logic flow, narrowing down from elemental formula to specific connectivity.[1]

ElucidationWorkflow Sample Unknown Sample HRMS 1. HRMS (ESI+) Formula Confirmation Sample->HRMS M+H = 146.118 NMR_1D 2. 1D NMR (1H, 13C) Functional Groups HRMS->NMR_1D C7H16NO2 confirmed NMR_2D 3. 2D NMR (HSQC, HMBC) Connectivity & Regiochem NMR_1D->NMR_2D Symmetry Check Salt 4. IC/Titration Counter-ion Stoichiometry NMR_2D->Salt Connectivity OK Final Validated Structure Salt->Final 1.0 eq HCl

Figure 1: Step-wise structural elucidation workflow.

Phase 1: Mass Spectrometry & Elemental Analysis[1][2][3]

Objective: Confirm molecular formula and analyze fragmentation to verify the ether tail and azetidine core.

Protocol:

  • Method: UHPLC-QTOF-MS (ESI Positive Mode).

  • Solvent: 0.1% Formic acid in Water/Acetonitrile.

Data Interpretation:

Parameter Observed Value Theoretical Inference

| [M+H]⁺ | 146.1176 m/z | 146.1181 m/z | Confirms parent amine


.[2] |
| Fragment 1  | 114.09 m/z | Loss of 32 Da | Neutral loss of 

(characteristic of methyl ethers).[1] | | Fragment 2 | 72.08 m/z |

| Cleavage of propyl chain; Azetidinium core intact.[1] |

Phase 2: NMR Spectroscopy (The Core Elucidation)[1]

4.1 1H NMR Analysis (DMSO-d6) Rationale: DMSO-d6 is chosen over


 to observe the exchangeable ammonium protons (

), which confirms the salt form.[1]

Predicted/Representative Data:

  • Azetidine Ring Protons (H2/H4): In 3-substituted azetidines, the ring is puckered.[1] However, rapid ring inversion usually averages H2 and H4 signals into a broad multiplet or two sets of enantiotopic protons if the inversion is slow on the NMR timescale.[1]

  • Symmetry: The molecule possesses a plane of symmetry passing through N and C3.[1] Thus, C2 and C4 are chemically equivalent.[1]

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH₂⁺ 9.10br s2HAmmonium salt protons (indicates HCl salt).
H-2, H-4 3.75 - 3.95m4HDeshielded by adjacent N+. Broadening indicates ring puckering.
OMe 3.22s3HCharacteristic methoxy singlet.
H-3' 3.30t (J=6.5 Hz)2HMethylene adjacent to oxygen.
H-3 2.85m1HMethine at ring junction. Shielded relative to H2/H4.
H-1' 1.65q/m2HMethylene attached to the ring.
H-2' 1.45m2HCentral methylene of the propyl chain.

4.2 13C NMR Analysis

  • Symmetry Check: You must observe only 5 distinct carbon signals for the skeleton (plus the methoxy).[1] If you see distinct signals for C2 and C4, the substitution is at position 2, or the ring is locked in a chiral conformation (unlikely for this structure).[1]

CarbonShift (δ ppm)TypeNotes
C-3' 71.5CH2Deshielded by Oxygen.
OMe 58.0CH3Standard methoxy shift.
C-2, C-4 52.5CH2Critical: Single peak confirms symmetry (3-substitution).
C-3 32.0CHRing methine.
C-1' 28.5CH2Chain attachment point.
C-2' 26.0CH2Central chain carbon.

4.3 2D NMR Correlations (Graphviz) To definitively prove the propyl chain is at C3 (and not N or C2), HMBC is required.[1]

NMR_Correlations cluster_legend Legend C3 C3 (Ring) H_Chain H-1' (Chain) H_Chain->C3 HMBC (Strong) C2_4 C2/C4 (Ring) H_Chain->C2_4 HMBC (3-bond) H3 H3 (Ring) H3->C2_4 HSQC/COSY HMBC HMBC (Long Range) COSY COSY (Direct)

Figure 2: Key HMBC correlations distinguishing the 3-isomer. The proton at C1' of the chain must show a correlation to the equivalent C2/C4 carbons.

Phase 3: Salt Form & Purity Validation[2]

5.1 Chloride Content (Titration)

  • Method: Potentiometric titration with

    
    .
    
  • Requirement: 1.0 equivalent of Cl⁻.[1]

  • Calculation:

    
    
    Acceptance Criteria:
    
    
    
    (accounts for minor hygroscopicity).

5.2 IR Spectroscopy (ATR)

  • Amine Salt: Look for a broad, multi-structured band between 2400–3000 cm⁻¹ (N-H stretching of secondary amine salt).[1]

  • Ether: Strong C-O stretch at 1100–1150 cm⁻¹ .[1]

  • Azetidine Ring: Weak band often around 1350–1380 cm⁻¹ (ring breathing), though often obscured.[1]

Summary of Elucidation Logic

  • Formula: HRMS confirms

    
    .
    
  • Functionality: IR and MS fragmentation confirm the ether and amine salt.[1]

  • Regiochemistry (The "3-position" Proof):

    • 13C NMR: Shows equivalence of C2 and C4 (only one signal). If the substituent were at C2, these would be distinct.[1]

    • HMBC: The protons of the propyl chain (H1') correlate to the equivalent ring carbons (C2/C4).[1]

  • Salt Stoichiometry: Titration confirms mono-hydrochloride.

References

  • Azetidine Ring Conformations: Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International.[1] Link[1]

  • Spectroscopic Data of 3-Substituted Azetidines: Stendahl, M., et al. (2008).[1] Synthesis and characterization of 3-substituted azetidines. Journal of Heterocyclic Chemistry.[1] Link[1]

  • General NMR of Amine Salts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. Link[1]

  • Mass Spectrometry of Ethers: McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. Link

Sources

3-(3-Methoxypropyl)azetidine hydrochloride spectral data (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of 3-(3-Methoxypropyl)azetidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core spectral data essential for the unambiguous identification and quality control of 3-(3-Methoxypropyl)azetidine hydrochloride. Azetidine scaffolds are of increasing importance in medicinal chemistry, serving as versatile building blocks in the synthesis of novel therapeutic agents.[1][2][3] As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this specific molecule. We will delve into the causality behind experimental choices, present detailed protocols for data acquisition, and provide an in-depth interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for handling substituted azetidine compounds.

Introduction to Azetidines and the Target Compound

The azetidine ring, a four-membered saturated nitrogen heterocycle, is a privileged structure in modern drug discovery.[1] Its inherent ring strain poses synthetic challenges but also imparts unique conformational constraints that can be exploited to enhance binding affinity and modulate pharmacokinetic properties.[1] Compounds incorporating the azetidine moiety have demonstrated a wide range of biological activities, making them valuable building blocks for novel pharmaceuticals.[3]

3-(3-Methoxypropyl)azetidine hydrochloride is a functionalized azetidine derivative used as an intermediate in chemical synthesis.[4] Its structure combines the rigid azetidine core with a flexible, polar methoxypropyl sidechain, offering multiple points for further chemical modification. Accurate structural verification and purity assessment are paramount for its application in multi-step syntheses where impurities can compromise reaction yields and downstream biological efficacy. This guide establishes a benchmark for the spectral identity of this compound.

Molecular Structure and Isotopic Properties

A thorough analysis begins with a clear understanding of the molecule's structure and its corresponding isotopic composition, which is fundamental to interpreting mass spectrometry data.

Chemical Structure:

cluster_azetidine Azetidine Ring cluster_sidechain Side Chain N1 N¹H₂⁺ C2 N1->C2 C3 C³H C2->C3 C4 C⁴ C3->C4 C5 C⁵H₂ C3->C5 C4->N1 C6 C⁶H₂ C5->C6 C7 C⁷H₂ C6->C7 O8 O⁸ C7->O8 C9 C⁹H₃ O8->C9 Cl Cl⁻

Figure 1: Structure of 3-(3-Methoxypropyl)azetidine hydrochloride with atom numbering for spectral assignment.

Table 1: Core Molecular Properties

Property Value
Molecular Formula C₈H₁₈ClNO
Molecular Weight 179.69 g/mol

| Monoisotopic Mass | 179.10769 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a hydrochloride salt like this, solvents such as D₂O or DMSO-d₆ are appropriate choices to ensure solubility and minimize interfering solvent signals.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Methoxypropyl)azetidine hydrochloride in 0.6 mL of Deuterium Oxide (D₂O). Add a micro-spatula tip of 3-(trimethylsilyl)propanesulfonic acid, sodium salt (DSS) as an internal reference standard (δ = 0.00 ppm for ¹H NMR).[5]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Experiment: Standard proton experiment (zg30 pulse program).

    • Solvent Suppression: Employ presaturation to suppress the residual HDO signal.

    • Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

    • Number of Scans: Collect 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon experiment (zgpg30 pulse program).

    • Acquisition Parameters: Set a spectral width of ~220 ppm.

    • Number of Scans: Collect 1024 or more scans, as ¹³C has a low natural abundance.[6]

  • Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectrum.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts and multiplicities are predicted based on established principles and data from analogous azetidine structures.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

Atom # Predicted δ (ppm) Multiplicity Integration Assignment & Rationale
9 3.30 s (singlet) 3H -OCH₃ : Protons on a methyl group attached to oxygen are deshielded.
7 3.50 t (triplet) 2H -CH₂-O : Methylene protons adjacent to the electronegative oxygen atom. Split by C⁶ protons.
2, 4 3.80 - 4.20 m (multiplet) 4H Azetidine -CH₂-N⁺- : Protons adjacent to the positively charged nitrogen are significantly deshielded. Complex splitting due to geminal and vicinal coupling.
3 3.20 - 3.40 m (multiplet) 1H Azetidine -CH- : Methine proton on the azetidine ring.
5 1.80 - 1.95 m (multiplet) 2H -CH-CH₂- : Methylene protons adjacent to the azetidine ring.

| 6 | 1.65 - 1.80 | m (multiplet) | 2H | -CH₂-CH₂-CH₂- : Central methylene protons of the propyl chain, least deshielded. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

Atom # Predicted δ (ppm) Assignment & Rationale
9 58.5 -OCH₃ : Typical chemical shift for a methoxy carbon.
7 69.0 -CH₂-O : Carbon attached to oxygen is deshielded.
2, 4 50.0 - 54.0 Azetidine -CH₂-N⁺- : Carbons adjacent to the quaternized nitrogen are deshielded.[7]
3 35.0 - 39.0 Azetidine -CH- : Methine carbon of the azetidine ring.
5 31.0 -CH-CH₂- : Propyl chain carbon alpha to the ring.

| 6 | 26.5 | -CH₂-CH₂-CH₂- : Propyl chain carbon beta to the ring. |

2D NMR for Structural Confirmation

To unambiguously assign all signals, 2D NMR experiments like ¹H-¹H COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • ¹H-¹H COSY: This experiment identifies protons that are coupled (typically on adjacent carbons). It would confirm the connectivity of the entire propyl chain (H5 ↔ H6 ↔ H7) and the coupling between the azetidine protons.

  • HSQC/HMBC: These experiments correlate protons with their directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC), confirming the C-H assignments made in the tables above.[8]

H9 H⁹ H7 H⁷ H6 H⁶ H7->H6 J H5 H⁵ H6->H5 J H3 H5->H3 J H2_4 H²/H⁴ H3->H2_4 J H2_4->H2_4 Jgem

Figure 2: Conceptual ¹H-¹H COSY correlation map showing expected spin-spin couplings (J).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a final, definitive check on the molecular identity. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and pre-ionized state as a hydrochloride salt.

Experimental Protocol: HRMS Data Acquisition

Objective: To determine the accurate mass of the molecular ion to confirm the elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

  • Ionization Mode: Operate in positive ion ESI mode. The molecule is expected to be detected as the protonated free base, [M+H]⁺.

  • Data Acquisition: Infuse the sample directly or via LC injection. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the m/z of the most abundant ion in the spectrum and compare it to the theoretical accurate mass calculated for the expected elemental formula. The mass accuracy should be within 5 ppm.

High-Resolution Mass Spectrometry (HRMS) Data

The primary ion observed in positive mode ESI-MS will be the free base of the molecule, which has the formula C₈H₁₇NO. The hydrochloride salt dissociates in solution.

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Species Formula Theoretical m/z Rationale
[M+H]⁺ [C₈H₁₈NO]⁺ 144.13829 The molecular ion of the free base. This is the primary ion expected in ESI+.

| [M+Na]⁺ | [C₈H₁₇NONa]⁺ | 166.12024 | A common adduct formed in the presence of trace sodium ions. |

Note: The predicted m/z values are based on the free base of the compound, as is standard for ESI-MS analysis of salts.

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion ([M+H]⁺ at m/z 144.14) and fragmenting it to gain further structural information. This process validates the structure by confirming the presence of its constituent parts.

parent [M+H]⁺ m/z = 144.14 frag1 Loss of CH₃OH m/z = 112.10 parent->frag1 -CH₃OH frag2 Loss of C₄H₉O (sidechain) m/z = 72.08 parent->frag2 -C₄H₈O frag3 Methoxypropyl cation m/z = 73.06 parent->frag3 cleavage

Figure 3: Plausible MS/MS fragmentation pathway for the [M+H]⁺ ion of 3-(3-Methoxypropyl)azetidine.

Interpretation of Fragmentation:

  • m/z 112.10: Represents the loss of methanol (CH₃OH) from the parent ion, a common fragmentation pathway for methoxy ethers.

  • m/z 72.08: Corresponds to the protonated azetidine ring after cleavage of the C³-C⁵ bond, confirming the core structure.

  • m/z 73.06: Represents the stable methoxypropyl cation [CH₂(OCH₃)CH₂CH₂]⁺, confirming the identity of the sidechain.

Summary and Conclusion

The structural identity of 3-(3-Methoxypropyl)azetidine hydrochloride is definitively established through a combination of NMR and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, while high-resolution mass spectrometry confirms the precise elemental composition with high confidence. The fragmentation pattern observed in MS/MS analysis further validates the connectivity of the azetidine core and the methoxypropyl sidechain.

The protocols and interpreted data presented in this guide serve as an authoritative reference for researchers. Adherence to these analytical methodologies ensures the quality and integrity of this chemical intermediate, thereby supporting the successful advancement of research and development programs that rely upon it.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • NMR Chemical Shifts.
  • 3-(3-methoxypropoxy)azetidine hydrochloride (C7H15NO2) - PubChemLite.
  • 3-METHOXY-AZETIDINE(110925-17-2) 1H NMR spectrum - ChemicalBook.
  • Tables For Organic Structure Analysis.
  • azetidine - Organic Syntheses Procedure.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • 3-Methoxy-azetidine hydrochloride - Chem-Impex.
  • 1-BOC-3-(METHOXY)AZETIDINE(429669-07-8) 1H NMR spectrum - ChemicalBook.
  • Azetidine(503-29-7) 13C NMR spectrum - ChemicalBook.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
  • 13C nuclear magnetic resonance spectroscopy (13C NMR) - NFDI4Chem Search Service.

Sources

3-(3-Methoxypropyl)azetidine hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(3-Methoxypropyl)azetidine Hydrochloride

Introduction

3-(3-Methoxypropyl)azetidine hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and pharmaceutical development. Azetidine scaffolds are prized building blocks due to their ability to impart unique three-dimensional character and desirable physicochemical properties to novel therapeutic agents.[1] The hydrochloride salt form of this amine-containing compound is typically employed to enhance stability, crystallinity, and, most critically, aqueous solubility.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility profile of 3-(3-Methoxypropyl)azetidine hydrochloride. We will explore its physicochemical properties, the critical factors influencing its solubility, and standardized protocols for its empirical determination. This document is intended for researchers, formulation scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies. While specific experimental data for this exact molecule is not widely published, we can infer its likely properties based on its structure and related azetidine compounds.

PropertyExpected Value / DescriptionRationale / Source
Molecular Formula C₈H₁₈ClNOBased on structural components.
Molecular Weight 179.69 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for amine hydrochlorides and related azetidine salts.[2][3]
Form SolidThe hydrochloride salt form imparts crystallinity and a solid state at room temperature.[4]
Hygroscopicity Likely hygroscopicSmall amine hydrochlorides often exhibit hygroscopicity.[5]
Storage 2-8°C, under inert atmosphereRecommended for hygroscopic and potentially reactive amine salts.[5]

Core Solubility Profile

As a hydrochloride salt of a secondary amine, 3-(3-Methoxypropyl)azetidine hydrochloride's solubility is dictated by its ionic character and the nature of the solvent.

  • Aqueous Solubility : The compound is expected to be readily soluble in water.[2][5] The hydrochloride salt dissociates in aqueous media into the protonated azetidinium cation and a chloride anion. This ionic form interacts favorably with the polar water molecules, facilitating dissolution.

  • Solubility in Organic Solvents : Solubility in organic solvents is inversely related to the solvent's polarity.

    • Polar Protic Solvents (e.g., Methanol, Ethanol) : High solubility is expected due to the solvent's ability to solvate the ions and interact via hydrogen bonding.

    • Polar Aprotic Solvents (e.g., DMSO, DMF) : Good solubility is anticipated.

    • Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate) : Moderate to limited solubility is likely.

    • Nonpolar Solvents (e.g., Toluene, Hexanes) : The compound is expected to be poorly soluble or insoluble in nonpolar solvents, as these cannot effectively solvate the charged species.[6]

Critical Factors Influencing Aqueous Solubility

The aqueous solubility of an ionizable compound like 3-(3-Methoxypropyl)azetidine hydrochloride is not a fixed value but is highly dependent on the conditions of the medium.

Effect of pH

The pH of the aqueous medium is the most critical factor governing the solubility of this compound.[7] The azetidine nitrogen is a weak base and will exist in equilibrium between its protonated (cationic, salt) form and its deprotonated (neutral, free base) form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Form R₂NH₂⁺Cl⁻ (Salt Form) Highly Water-Soluble Equilibrium pKa Protonated_Form->Equilibrium + OH⁻ Free_Base R₂NH (Free Base) Poorly Water-Soluble Free_Base->Equilibrium + H₃O⁺ Equilibrium->Protonated_Form + H⁺ Equilibrium->Free_Base + H₂O

At a pH significantly below the pKa of the azetidine nitrogen, the equilibrium heavily favors the protonated, water-soluble cationic form. As the pH approaches and surpasses the pKa, the compound is deprotonated to its free base. The free base is significantly less polar and is expected to have dramatically lower aqueous solubility, potentially leading to precipitation.[8] This pH-dependent behavior is a cornerstone of formulation and purification strategies.[7]

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning it requires an input of energy to break the crystal lattice bonds.[9] Therefore, the solubility of 3-(3-Methoxypropyl)azetidine hydrochloride is expected to increase as the temperature of the solvent increases.[10] This relationship can be modeled by the van't Hoff equation. However, for some compounds, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures, though this is less common.[9]

The Common Ion Effect

When 3-(3-Methoxypropyl)azetidine hydrochloride dissolves in water, it establishes a solubility equilibrium. If the solution already contains a significant concentration of a common ion (in this case, chloride ions from a source like sodium chloride), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissolved state.[7][8] This results in a decrease in the molar solubility of the compound. This phenomenon is a critical consideration in buffered formulations or processes involving high salt concentrations.

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile, standardized and reproducible methods are required. The equilibrium shake-flask method is a gold standard for this purpose.

Protocol: Equilibrium Shake-Flask Solubility Assay

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To measure the saturation concentration of 3-(3-Methoxypropyl)azetidine hydrochloride.

Materials:

  • 3-(3-Methoxypropyl)azetidine hydrochloride

  • Selected solvent (e.g., deionized water, ethanol, pH 7.4 buffer)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Calibrated HPLC-UV or UPLC-MS system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The goal is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (at the desired temperature) to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A time-course study should be performed initially to determine the minimum time required to achieve equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by back-calculating from the measured concentration, accounting for the dilution factor.

G

Protocol: pH-Solubility Profile Determination

This protocol adapts the shake-flask method to assess solubility across a range of pH values.

Procedure:

  • Prepare a series of buffered aqueous solutions covering the desired pH range (e.g., from pH 2 to pH 10).

  • Verify the final pH of each buffer after preparation.

  • Execute the Equilibrium Shake-Flask Solubility Assay (Protocol 4.1) in parallel for each buffered solution.

  • After quantification, plot the measured solubility (on a logarithmic scale) against the final measured pH of the saturated solution.

  • The resulting graph will visually represent the pH-solubility profile, typically showing high solubility at low pH, followed by a sharp decrease as the pH surpasses the compound's pKa.

Conclusion

The solubility of 3-(3-Methoxypropyl)azetidine hydrochloride is fundamentally governed by its nature as the salt of a weak base. It is expected to be highly soluble in water and polar protic solvents, with solubility decreasing in less polar organic solvents. The key determinants of its aqueous solubility are pH, temperature, and the presence of common ions. A thorough understanding and empirical characterization of these factors, using standardized methods like the shake-flask assay, are indispensable for the successful development of this compound in pharmaceutical research, enabling rational formulation design, robust purification processes, and predictable in vivo performance.

References

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). OATAO - Open Archive Toulouse Archive Ouverte. Available at: [Link]

  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. Available at: [Link]

  • 3-Methoxyazetidine hydrochloride. PubChem, National Institutes of Health. Available at: [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. Available at: [Link]

  • DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • azetidine. Organic Syntheses Procedure. Available at: [Link]

  • Solubility Temperature Dependence Predicted from 2D Structure. Semantic Scholar. Available at: [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution. MDPI. Available at: [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available at: [Link]

  • How to make a salt of a novel compound?. ResearchGate. Available at: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC, National Institutes of Health. Available at: [Link]

  • Temperature Effects on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Method for salt preparation. Google Patents.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]

  • Physical Properties: Solubility Classification. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC, National Institutes of Health. Available at: [Link]

Sources

Technical Guide: Stability & Storage of 3-(3-Methoxypropyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Methoxypropyl)azetidine hydrochloride (CAS: 1511495-36-5 [free base analog]) is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates. Its structural core—a strained four-membered azetidine ring—confers unique reactivity but also inherent instability. Unlike stable six-membered rings (piperidines), azetidines are kinetically primed for ring-opening reactions, particularly under nucleophilic or thermal stress.

This guide defines the Critical Quality Attributes (CQAs) required to maintain the integrity of this reagent. The primary degradation vectors are hydrolysis driven by hygroscopicity and acid-catalyzed ring opening . Consequently, strict adherence to cold, dry, and inert storage conditions is mandatory to prevent purity loss.

Physicochemical Profile & Stability Hazards

Understanding the molecular vulnerabilities is the first step in designing a robust storage protocol.

PropertySpecificationStability Implication
Molecular Structure Azetidine ring with propyl-ether tailHigh Ring Strain (~26 kcal/mol) . Prone to ring-opening.
Salt Form Hydrochloride (HCl)Hygroscopic . Absorbs atmospheric moisture, leading to "caking" and hydrolysis.
Physical State White to off-white solidDiscoloration (yellowing) indicates oxidation or polymerization.
pKa (Conjugate Acid) ~10.5–11.0 (Estimated)Strong base in free form; salt is acidic in solution.
Solubility Water, Methanol, DMSOProtic solvents can accelerate ring opening if pH is not controlled.
The Degradation Mechanism: Ring Opening

The most critical failure mode for azetidines is ring opening. While the HCl salt stabilizes the nitrogen against oxidation, the presence of moisture (H₂O) or strong nucleophiles can trigger the relief of ring strain, cleaving the C-N bond.

Figure 1: Azetidine Degradation Pathways The following diagram illustrates the mechanistic pathways for degradation, highlighting the vulnerability of the strained ring system.

AzetidineDegradation Compound 3-(3-Methoxypropyl) azetidine HCl Intermediate Protonated Azetidinium (Highly Strained) Compound->Intermediate Dissolution Moisture Atmospheric Moisture (H2O) RingOpen Ring Opening (Hydrolysis) Moisture->RingOpen Nucleophilic Attack Heat Thermal Stress (>40°C) Heat->RingOpen Kinetic Acceleration Intermediate->RingOpen Product Linear Amino-Alcohol (Degradant) RingOpen->Product Irreversible

Caption: Figure 1. The acid-catalyzed ring-opening mechanism of azetidines. Moisture acts as a nucleophile, while heat overcomes the activation energy barrier, leading to irreversible linear degradants.

Storage Specifications

To mitigate the risks identified above, the following storage ecosystem is required. This protocol is designed to arrest kinetic degradation and exclude moisture.

Primary Storage Conditions
  • Temperature: -20°C ± 5°C (Long-term > 30 days). For active use (daily/weekly), 2°C to 8°C is acceptable.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) . Oxygen is less of a threat than moisture, but inert gas displaces humid air.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to moisture.

The "Double-Containment" System

For maximum stability, use a desiccated secondary container.

  • Primary: Glass vial containing the substance, headspace purged with Argon.

  • Secondary: Sealed plastic jar or desiccator containing activated silica gel or molecular sieves.

  • Indicator: Include a humidity indicator card in the secondary container to monitor seal integrity.

Handling & Reconstitution Protocol

Improper handling during the "thaw" phase is the most common cause of batch failure. Condensation on a cold vial introduces water directly into the hygroscopic salt.

Figure 2: Safe Handling Workflow Follow this logic flow to ensure sample integrity during use.

HandlingWorkflow Storage Storage (-20°C) Thaw Equilibrate to RT (30-60 mins) Storage->Thaw Do NOT Open Yet Check Visual Inspection (Condensation?) Thaw->Check Open Open in Low Humidity (or Glovebox) Check->Open Dry Surface Weigh Quick Weighing (Minimize Air Exposure) Open->Weigh Purge Re-Purge with Argon Weigh->Purge Return Return to -20°C Purge->Return

Caption: Figure 2. The "Thaw-Use-Purge" cycle. Equilibrating to Room Temperature (RT) before opening is critical to prevent condensation from compromising the hygroscopic salt.

Reconstitution Guidelines
  • Solvent Choice: Anhydrous DMSO or DMF are preferred for stock solutions. Water or Methanol should only be used immediately prior to reaction.

  • Solution Stability: Once dissolved in protic solvents (water/methanol), the compound is unstable over time. Use aqueous solutions within 4–6 hours.

  • Neutralization: If converting to the free base, perform the extraction immediately before use. The free amine is volatile and significantly less stable than the HCl salt.

Quality Control & Analytical Monitoring

To validate the purity of stored batches, specific analytical markers should be monitored.

MethodWhat to Look ForAcceptance Criteria
1H NMR (DMSO-d6) Check for integrity of the 4-membered ring signals (typically roughly 3.5–4.5 ppm for azetidine protons).Integration of ring protons must match the propyl chain. Loss of ring signals indicates ring opening.
HPLC-MS Appearance of [M+18]+ peak (Hydrolysis product).Purity > 95%.
Visual Caking or liquefaction.Free-flowing powder. Clumping indicates moisture absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22242858, 3-Methoxyazetidine hydrochloride. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for azetidine ring strain and reactivity).

Navigating the Safety Profile of 3-(3-Methoxypropyl)azetidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: An official Material Safety Data Sheet (MSDS) for 3-(3-Methoxypropyl)azetidine hydrochloride was not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous azetidine derivatives and general toxicological information for this class of compounds. The information herein is intended to provide a comprehensive safety overview for researchers, scientists, and drug development professionals. It is imperative to handle this compound with caution and to supplement this guide with a thorough risk assessment before use.

Introduction: Understanding the Azetidine Scaffold

Azetidines are saturated four-membered nitrogen-containing heterocycles that are increasingly utilized as building blocks in medicinal chemistry. Their unique conformational properties and ability to introduce three-dimensional character into molecules make them attractive scaffolds in the design of novel therapeutics. The subject of this guide, 3-(3-Methoxypropyl)azetidine hydrochloride, is a derivative that incorporates both the azetidine ring and a methoxypropyl side chain, suggesting its potential application in the development of new chemical entities. Given the inherent reactivity and biological activity of many azetidine-containing compounds, a thorough understanding of their safety profile is paramount for laboratory personnel.

Extrapolated Physicochemical Properties

Based on data from similar azetidine hydrochlorides, the following properties for 3-(3-Methoxypropyl)azetidine hydrochloride can be anticipated. It is crucial to note that these are estimations and should be confirmed with experimental data.

PropertyAnticipated Value/AppearanceSource/Rationale
Appearance White to off-white or pale grey solidBased on appearance of similar azetidine hydrochlorides.
Molecular Formula C₇H₁₆ClNODeduced from the chemical name.
Molecular Weight ~165.66 g/mol Calculated from the molecular formula.
Solubility Likely soluble in water and polar organic solventsThe hydrochloride salt form and the methoxy group are expected to enhance solubility.
Stability Stable under recommended storage conditions, but may be hygroscopicAzetidine hydrochlorides are often hygroscopic. Should be stored in a cool, dry, and inert atmosphere.
Storage Temperature 0-8 °C or refrigerated is recommended for long-term stability.Common storage condition for similar reactive small molecules.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of analogous azetidine compounds, 3-(3-Methoxypropyl)azetidine hydrochloride is anticipated to possess the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

GHS GHS07: Exclamation Mark GHS07

GHS07: Exclamation Mark

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with 3-(3-Methoxypropyl)azetidine hydrochloride. The following procedures are based on best practices for handling potentially hazardous chemical compounds.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to determine the appropriate level of containment and protection.

Workflow for Establishing Safe Handling Conditions:

The 3-Substituted Azetidine Scaffold: Structural Bioisosterism and Therapeutic Utility

[1][2][3][4]

Executive Summary

The shift in medicinal chemistry from planar, aromatic-heavy structures to three-dimensional (

3-substituted azetidine1234BaricitinibCobimetinibSiponimod124

Part 1: Structural & Physicochemical Basis[4][5]

The "Goldilocks" Ring Strain and Pucker

The azetidine ring possesses a high ring strain energy (~26 kcal/mol), similar to cyclobutane but significantly higher than pyrrolidine (~6 kcal/mol). This strain drives a distinct puckered conformation (pucker angle ~24°), which is energetically preferred over a planar geometry to relieve torsional strain between vicinal methylene protons.

  • Vector Positioning: Unlike the "envelope" flux of pyrrolidine, the azetidine pucker creates a defined exit vector at the C3 position. Substituents at C3 can adopt pseudo-axial or pseudo-equatorial orientations, allowing precise positioning of pharmacophores in protein binding pockets.

  • Bioisosterism: 3,3-disubstituted azetidines function as bioisosteres for:

    • Gem-dimethyl groups: Maintaining steric bulk while introducing polarity.[1][2][3][4]

    • Carbonyl groups: The oxetane/azetidine switch is a common strategy to lower LogP while retaining hydrogen bond acceptor capability.

Physicochemical Property Comparison

The incorporation of an azetidine ring typically lowers lipophilicity and alters basicity compared to its 5- and 6-membered homologs.[1][2][4]

Table 1: Comparative Physicochemical Properties of N-Heterocycles

PropertyAzetidinePyrrolidinePiperidineImpact on Drug Design
Ring Size 4-membered5-membered6-memberedSmaller size = Lower MW, higher ligand efficiency (LE).[1][2][3][4]
Basicity (

)
~11.3 (Parent)~11.3~11.2N-substitution (e.g., amides, sulfonamides) neutralizes basicity; 3-F substitution lowers

to ~8.[1][2][3][4]5.
Lipophilicity (

LogP)
Reference+0.3 to +0.5+0.6 to +0.8Azetidine lowers LogP, improving aqueous solubility.
Conformation Puckered (~24°)EnvelopeChairRigid C3 vectors vs. flexible C3/C4 vectors.[4]
Metabolic Stability HighModerateLow (C2/C3 oxidation)Steric bulk of azetidine ring hinders oxidative metabolism at

-carbons.[1][2][3][4]
Structural Vector Analysis (Visualization)

VectorAnalysisAzetidineAzetidine Core(4-Membered)PuckerPuckered Conformation(~24° Angle)Azetidine->PuckerStrain ReliefPyrrolidinePyrrolidine Core(5-Membered)EnvelopeEnvelope Conformation(Flexible Flux)Pyrrolidine->EnvelopeLow StrainVector3Precise C3 Exit Vector(Rigid Projection)Pucker->Vector3DefinesVectorFluxVariable Exit Vectors(Conformational Averaging)Envelope->VectorFluxResults inVector3->VectorFluxBioisostericContrast

Figure 1: Comparison of conformational dynamics and exit vector rigidity between Azetidine and Pyrrolidine scaffolds.

Part 2: Therapeutic Applications & Mechanism of Action[6]

The 3-substituted azetidine motif is not merely a linker; it is a functional unit that modulates potency and selectivity.[1][2][4]

JAK Inhibitors: The 3,3-Disubstituted Spacer

Drug: Baricitinib (Olumiant)[1][2][3][4]

  • Structure: Features a quaternary 3,3-disubstituted azetidine core.[1][2][4] The nitrogen is sulfonylated (ethylsulfonyl), and the C3 position holds a cyanomethyl group and a pyrazole ring.

  • Role of Azetidine:

    • Rigid Linker: Connects the ATP-binding hinge binder (pyrrolo[2,3-d]pyrimidine) with the solvent-exposed nitrile.[1][2][3][4]

    • Selectivity: The specific geometry of the 3,3-substitution fits the JAK1/JAK2 binding pocket more precisely than a flexible propyl chain would.

    • Metabolic Shield: The quaternary center at C3 prevents metabolic oxidation at this position.

Drug: Delgocitinib (Corectim)[1][3]

  • Structure: A spiro-azetidine (diazaspiro[3.4]octane).[1][2][3][4]

  • Role: The spiro-fusion locks the azetidine and pyrrolidine rings, creating a highly rigid, 3D structure that fills the JAK binding pocket with high specificity, reducing off-target kinase inhibition.[4]

MEK Inhibitors: The 3-Hydroxy Scaffold

Drug: Cobimetinib (Cotellic)[1][2][3][4]

  • Structure: Contains a 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.[1][2][3][4][5]

  • Role of Azetidine:

    • Solubility: The hydrophilic 3-hydroxyl group and the polar azetidine ring offset the lipophilicity of the iodophenyl pharmacophore.

    • H-Bonding: The hydroxyl group acts as a donor/acceptor within the allosteric binding pocket of MEK1/2.

    • Conformational Lock: The azetidine ring restricts the rotation of the piperidine side chain, reducing the entropic penalty of binding.

S1P Receptor Modulators: The 3-Carboxylic Acid

Drug: Siponimod (Mayzent)[1][2][3][4]

  • Structure: Features an azetidine-3-carboxylic acid moiety linked to a lipophilic tail.[1][2][3][4]

  • Role:

    • Zwitterionic Headgroup: Mimics the phosphate headgroup of the natural ligand (Sphingosine-1-phosphate) but with improved oral bioavailability (phosphate esters are labile; carboxylic acids are stable).[1][2][3][4]

    • Transport: The azetidine amino acid motif is recognized by specific transporters, aiding in CNS penetration.

Pathway Visualization: JAK-STAT Inhibition[1][2][3][4]

JAK_PathwayCytokineCytokine (IL-6, IFN)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK1/JAK2 KinaseReceptor->JAKActivationSTATSTAT ProteinJAK->STATPhosphorylationAzetidineDrugAzetidine Inhibitor(e.g., Baricitinib)AzetidineDrug->JAKCompetitive Inhibition(ATP Pocket)P_STATPhosphorylated STAT(Dimer)STAT->P_STATDimerizationNucleusNucleus / Gene TranscriptionP_STAT->NucleusTranslocation

Figure 2: Mechanism of action for azetidine-containing JAK inhibitors blocking the JAK-STAT signaling cascade.[1][2][3][4][6]

Part 3: Experimental Protocols

Synthesis of 3,3-Disubstituted Azetidines (Baricitinib Precursor)

This protocol describes the synthesis of the key intermediate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, followed by Michael addition, a common route to quaternary azetidines.[1][2][3][4]

Reagents:

  • 1-Boc-3-azetidinone (Starting material)[1][2][3][4][6]

  • Diethyl cyanomethylphosphonate (Horner-Wadsworth-Emmons reagent)[1][2][3][4]

  • Sodium hydride (NaH) or DBU[3]

  • Substituted Pyrazole (Nucleophile)[3]

Protocol:

  • HWE Olefination:

    • Suspend NaH (1.2 eq) in dry THF at 0°C.

    • Dropwise add diethyl cyanomethylphosphonate (1.2 eq).[4] Stir for 30 min.

    • Add 1-Boc-3-azetidinone (1.0 eq) in THF.[1][2][3][4] Warm to RT and stir for 2-4 hours.

    • Validation: Monitor disappearance of ketone via TLC/LCMS.

    • Quench with water, extract with EtOAc.[4] Purify via silica flash chromatography (Hex/EtOAc).

    • Product: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1][2][3][4][7][8]

  • Aza-Michael Addition:

    • Dissolve the HWE product (1.0 eq) in Acetonitrile.

    • Add the pyrazole derivative (1.1 eq) and DBU (1.5 eq).

    • Heat to 50-60°C for 12-16 hours.

    • Mechanism:[1][2][3][9][8][10][11] The exocyclic double bond is highly electrophilic at the distal carbon due to the nitrile group, favoring 1,4-addition.

    • Product: tert-butyl 3-(cyanomethyl)-3-(pyrazol-1-yl)azetidine-1-carboxylate.[1][2][3][4]

  • Deprotection & Functionalization:

    • Treat with TFA/DCM (1:[3]4) to remove Boc.[4]

    • Sulfonylate the free amine with ethanesulfonyl chloride/TEA to yield the final core.

Synthesis Workflow Visualization

SynthesisSM1-Boc-3-azetidinoneHWEHWE Reaction(Diethyl cyanomethylphosphonate)SM->HWEIntermediate3-(Cyanomethylene)azetidine(Exocyclic Alkene)HWE->IntermediateOlefinationMichaelAza-Michael Addition(Pyrazole + DBU)Intermediate->MichaelProduct3,3-Disubstituted Azetidine(Quaternary Center)Michael->Product1,4-Addition

Figure 3: Synthetic route to accessing the quaternary 3,3-disubstituted azetidine core found in Baricitinib.

In Vitro Metabolic Stability Assay

To verify the stability advantage of the azetidine scaffold:

  • Preparation: Prepare 10 mM stock of the azetidine compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg/mL protein).[4]

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .[1][2][3][4] Half-life 
    
    
    .[1][2][3]
  • Expectation: 3-substituted azetidines typically show

    
     min, whereas analogous linear alkyl chains or unsubstituted pyrrolidines may show rapid oxidation.[1][2][4]
    

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (2026). Link

  • Discovery of Baricitinib (INCB028050), a Selective JAK1/JAK2 Inhibitor. Journal of Medicinal Chemistry. (2015). Link[3]

  • Cobimetinib (Cotellic): A MEK Inhibitor for Melanoma. National Cancer Institute. (2025).[4] Link[3]

  • Siponimod: A Next Generation S1P Modulator. ACS Medicinal Chemistry Letters. (2013).[4] Link[3]

  • Structural Basis for the Properties of Azetidines and Oxetanes. Chemistry - A European Journal. (2018). Link[3]

  • Delgocitinib (JTE-052): A Novel JAK Inhibitor for Atopic Dermatitis. Journal of Medicinal Chemistry. (2020).[1][2][3][4] Link[3]

An In-depth Technical Guide to 3-(3-Methoxypropyl)azetidine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(3-Methoxypropyl)azetidine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and prospective applications, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial structural motifs in the design of novel therapeutics.[1] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that are highly advantageous in drug design.[2][3] The incorporation of an azetidine ring can significantly influence a molecule's pharmacological profile by enhancing metabolic stability, improving aqueous solubility, and providing a rigid scaffold that can lead to higher binding affinity and selectivity for biological targets.[1] Several approved drugs, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine moiety, underscoring its importance in contemporary medicinal chemistry.[1][4]

The 3-substituted azetidines, in particular, are versatile building blocks that allow for the introduction of diverse functionalities to explore chemical space and optimize structure-activity relationships (SAR).[5] The subject of this guide, 3-(3-Methoxypropyl)azetidine hydrochloride, represents a valuable example of this class, featuring a flexible alkoxypropyl side chain that can probe deeper into binding pockets and potentially form additional interactions with protein targets.

Synthesis of 3-(3-Methoxypropyl)azetidine Hydrochloride: A Plausible and Detailed Approach

While specific literature detailing the synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride is not abundant, a robust and logical synthetic pathway can be devised based on well-established methodologies for the preparation of 3-substituted azetidines. A common and effective strategy involves the initial synthesis of a protected 3-hydroxyazetidine, followed by etherification and final deprotection.

Proposed Synthetic Pathway

The proposed synthesis commences with the reaction of epichlorohydrin and a suitable amine, followed by cyclization to form a protected 3-hydroxyazetidine. Subsequent etherification of the hydroxyl group with a 3-methoxypropyl halide and a final deprotection step will yield the desired product.

Synthetic Pathway A Epichlorohydrin + Benzylamine B 1-Benzyl-3-hydroxyazetidine A->B Cyclization C 1-Benzyl-3-(3-methoxypropoxy)azetidine B->C Williamson Ether Synthesis (NaH, 3-methoxypropyl bromide) D 3-(3-Methoxypropyl)azetidine C->D Debenzylation (H2, Pd/C) E 3-(3-Methoxypropyl)azetidine hydrochloride D->E Salt Formation (HCl in Ether)

Caption: Proposed synthetic route to 3-(3-Methoxypropyl)azetidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

This procedure is adapted from a known method for synthesizing 3-hydroxyazetidine hydrochloride.[6]

  • To a stirred solution of benzylamine in water at 0-5 °C, slowly add epichlorohydrin.

  • Maintain the reaction mixture at this temperature for 12 hours.

  • The resulting intermediate is then cyclized in the presence of a suitable base to afford 1-benzyl-3-hydroxyazetidine.

  • Purify the product by column chromatography.

Step 2: Synthesis of 1-Benzyl-3-(3-methoxypropoxy)azetidine

  • To a solution of 1-benzyl-3-hydroxyazetidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add 1-bromo-3-methoxypropane to the reaction mixture and stir at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 3-(3-Methoxypropyl)azetidine

  • Dissolve 1-benzyl-3-(3-methoxypropoxy)azetidine in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 4: Synthesis of 3-(3-Methoxypropyl)azetidine Hydrochloride

  • Dissolve the crude 3-(3-methoxypropyl)azetidine in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-methoxypropyl)azetidine hydrochloride.

Physicochemical Properties

The physicochemical properties of 3-(3-Methoxypropyl)azetidine hydrochloride are crucial for its handling, formulation, and application in drug discovery. While experimental data for this specific compound is limited, we can infer its likely properties from closely related analogs.

PropertyPredicted/Analogous ValueSource
Molecular Formula C7H16ClNO2-
Molecular Weight 181.66 g/mol -
Appearance White to off-white solid[7]
Solubility Soluble in water and polar organic solvents[7]
Predicted XlogP -0.3[8]

Note: The predicted XlogP value is for the free base, 3-(3-methoxypropoxy)azetidine.

Applications in Medicinal Chemistry and Drug Discovery

3-(3-Methoxypropyl)azetidine hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The azetidine core provides a rigid scaffold, while the 3-methoxypropyl side chain can be varied to fine-tune the compound's properties.

The ether linkage in the side chain offers several advantages over an ester linkage, including increased stability towards hydrolysis by esterases.[9] This can lead to improved pharmacokinetic profiles and reduced metabolic liabilities.

Substituted azetidines have been investigated for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[10][11] The introduction of the 3-(3-methoxypropyl) moiety can modulate these activities and lead to the discovery of novel drug candidates. For instance, the flexibility and hydrogen bond accepting capability of the methoxypropyl group could be exploited to target specific enzyme active sites or receptor binding pockets.

Conclusion

3-(3-Methoxypropyl)azetidine hydrochloride is a promising and versatile building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic routes. The unique combination of a rigid azetidine core and a flexible, stable side chain makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to explore the potential of this compound in their drug discovery programs.

References

  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules (Basel, Switzerland), 12(11), 2467–2477. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2026(1), 1-40. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Various Authors. (2013). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • Reidl, T., & Anderson, L. L. (2019). Biologically active azetidines. Asian Journal of Organic Chemistry, 8(6), 774-786. [Link]

  • Novikov, R. A., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Smith, A. B., et al. (2018). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 16(30), 5529-5533. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(34), 8612-8615. [Link]

  • Allen, C. F. H. (1962). Azetidine. Organic Syntheses, 42, 12. [Link]

  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
  • PubChem. (n.d.). 3-(3-methoxypropoxy)azetidine hydrochloride. PubChem. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxyazetidine hydrochloride. PubChem. Retrieved February 18, 2026, from [Link]

  • Wang, X. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • D'hooghe, M., et al. (2007). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 72(24), 9284–9292. [Link]

  • Bouchard, H., et al. (2002). Pharmaceutical compositions containing azetidine derivatives, novel azetidine derivatives and their preparation.
  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules (Basel, Switzerland), 28(3), 1033. [Link]

  • Li, J., et al. (2017). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

Sources

The Azetidine Scaffold: A Technical Primer on the Synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance pharmacological properties such as metabolic stability, solubility, and receptor binding affinity.[1] This guide provides a comprehensive technical overview of a plausible synthetic pathway for 3-(3-Methoxypropyl)azetidine hydrochloride, a compound not extensively documented in publicly available literature. The methodologies presented are grounded in established principles of azetidine chemistry and are intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel azetidine-based compounds.

Introduction: The Rise of Azetidines in Drug Discovery

Historically overshadowed by their more readily synthesized five- and six-membered heterocyclic counterparts, azetidines have emerged as a focal point of innovation in drug development. The unique physicochemical properties imparted by the strained four-membered ring have been successfully leveraged in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib.[1] The rigid structure of the azetidine ring can effectively orient substituents in a defined vector space, leading to improved target engagement and selectivity. Furthermore, the introduction of the sp³-rich azetidine core can enhance the pharmacokinetic profile of a molecule by reducing its planarity and increasing its solubility.[1]

Proposed Synthetic Strategy: A Modular Approach

The synthesis of 3-substituted azetidines can be a synthetic challenge due to the high ring strain of the four-membered ring.[2] However, several robust methods have been developed to access this valuable scaffold.[3] A logical and efficient approach to 3-(3-Methoxypropyl)azetidine hydrochloride would involve a modular strategy commencing with a pre-formed azetidine ring, followed by the introduction of the desired substituent at the 3-position.

A plausible and widely utilized precursor for this purpose is N-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate).[1] This commercially available starting material provides a versatile handle for the introduction of various functionalities at the C3 position. The proposed synthesis can be dissected into two key stages:

  • Introduction of the Carbon Skeleton: A Wittig-type reaction to append the propyl chain.

  • Functional Group Manipulation and Deprotection: Reduction of the double bond and removal of the protecting group to yield the final hydrochloride salt.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway A N-Boc-3-azetidinone C N-Boc-3-(3-methoxypropylidene)azetidine A->C Wittig Reaction B Wittig Reagent (3-Methoxypropyl)triphenylphosphonium bromide B->C E N-Boc-3-(3-methoxypropyl)azetidine C->E Hydrogenation D H2, Pd/C D->E G 3-(3-Methoxypropyl)azetidine hydrochloride E->G Boc Deprotection F HCl in Dioxane F->G

Caption: Proposed two-step synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride.

Detailed Experimental Protocols

The following protocols are based on well-established synthetic transformations and serve as a practical guide for the synthesis of the target compound.

Synthesis of the Wittig Reagent: (3-Methoxypropyl)triphenylphosphonium bromide

Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds. The requisite phosphonium salt can be readily prepared from commercially available starting materials.

Protocol:

  • To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add 1-bromo-3-methoxypropane (1.0 eq).

  • Heat the reaction mixture to reflux for 12-18 hours, during which the phosphonium salt will precipitate.

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield (3-Methoxypropyl)triphenylphosphonium bromide as a white solid.

Step 1: Wittig Reaction to form N-Boc-3-(3-methoxypropylidene)azetidine

Rationale: The reaction of N-Boc-3-azetidinone with the prepared Wittig reagent will generate the exocyclic double bond, introducing the desired carbon skeleton. The Boc protecting group is stable under these conditions and prevents unwanted side reactions at the nitrogen atom.

Protocol:

  • Suspend (3-Methoxypropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.2 eq) dropwise. The formation of the ylide is indicated by a color change (typically to deep red or orange).

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(3-methoxypropylidene)azetidine.

Step 2: Hydrogenation and Deprotection to yield 3-(3-Methoxypropyl)azetidine hydrochloride

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of the double bond. The Boc protecting group can then be readily removed under acidic conditions to provide the final hydrochloride salt.

Protocol:

  • Dissolve N-Boc-3-(3-methoxypropylidene)azetidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain N-Boc-3-(3-methoxypropyl)azetidine.

  • Dissolve the crude N-Boc-3-(3-methoxypropyl)azetidine in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4M, 2-3 eq) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like hexane.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield 3-(3-Methoxypropyl)azetidine hydrochloride.

Physicochemical Properties and Characterization (Predicted)

As this compound is not well-documented, experimental data is unavailable. However, based on its structure, we can predict some of its key properties.

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
pKa (of azetidine nitrogen) ~9-10 (typical for secondary amines)

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, showing characteristic peaks for the azetidine ring protons and the methoxypropyl side chain.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base and the hydrochloride salt.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the hydrochloride salt.

Conclusion and Future Directions

While the specific discovery and historical context of 3-(3-Methoxypropyl)azetidine hydrochloride remain elusive in the current body of scientific literature, its synthesis is readily achievable through established and reliable chemical transformations. The proposed synthetic pathway, leveraging the versatility of N-Boc-3-azetidinone, offers a practical and modular approach for its preparation.

This technical guide provides a solid foundation for researchers to synthesize and explore the potential of this and other novel 3-substituted azetidine derivatives. The unique structural and electronic properties of the azetidine scaffold will undoubtedly continue to inspire the development of next-generation therapeutics. Further research into the biological activity of this and related compounds could uncover novel applications in various disease areas.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride

Abstract

The azetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories for substituent vectors.[1] This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride, a valuable building block for drug discovery programs. The synthesis is presented in two main parts: (1) the construction of the C3-substituted, N-Boc protected azetidine core via a Wittig reaction and subsequent hydrogenation, and (2) the final deprotection and salt formation to yield the target compound. This guide emphasizes the rationale behind procedural choices, offers troubleshooting advice, and includes detailed characterization data to ensure reproducibility and high purity of the final product.

Introduction: The Strategic Value of Substituted Azetidines

Four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged as crucial components in the design of novel therapeutics.[1][2] Their inherent ring strain influences bond angles and conformational preferences, offering a distinct advantage over more common five- and six-membered rings in probing protein binding pockets. The synthesis of specifically functionalized azetidines, however, can be challenging due to this same ring strain.[2]

This application note details a robust and scalable synthetic route to 3-(3-Methoxypropyl)azetidine hydrochloride. The protocol is designed to be self-validating, with clear checkpoints and characterization steps. It begins with the commercially available N-Boc-azetidin-3-one and proceeds through a two-step functionalization of the C3 position, followed by a standard deprotection to furnish the desired hydrochloride salt.

Overall Synthetic Pathway

The synthesis follows a three-step sequence as illustrated below. This pathway was chosen for its reliability and use of well-established transformations in organic chemistry.

G cluster_0 Overall Synthesis A N-Boc-azetidin-3-one B N-Boc-3-(3-methoxypropylidene)azetidine A->B Step 1: Wittig Reaction C N-Boc-3-(3-methoxypropyl)azetidine B->C Step 2: Hydrogenation D 3-(3-Methoxypropyl)azetidine hydrochloride C->D Step 3: N-Boc Deprotection

Caption: Three-step synthesis of the target compound.

Part I: Synthesis of N-Boc-3-(3-methoxypropyl)azetidine

This part covers the introduction of the carbon sidechain at the C3 position and its subsequent saturation.

Principle & Rationale

The core of this section is the olefination of a ketone. The Wittig reaction is a highly reliable method for converting ketones into alkenes. Here, N-Boc-azetidin-3-one is reacted with a phosphorus ylide generated in situ from (3-methoxypropyl)triphenylphosphonium bromide. The resulting exocyclic double bond is then reduced via catalytic hydrogenation. Palladium on carbon (Pd/C) is an efficient and standard catalyst for this type of transformation, ensuring complete saturation under mild conditions.

Experimental Protocol

Step 1: Wittig Reaction to form N-Boc-3-(3-methoxypropylidene)azetidine

  • Preparation of the Wittig Reagent: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (3-methoxypropyl)triphenylphosphonium bromide (1.05 eq) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the stirred suspension to 0 °C in an ice-water bath.

  • Add n-butyllithium (n-BuLi, 1.0 eq, 2.5 M solution in hexanes) dropwise over 20 minutes. The solution will turn a deep orange/red color, indicating the formation of the ylide.

    • Scientist's Note: The use of anhydrous THF and an inert atmosphere is critical, as the n-BuLi and the resulting ylide are highly reactive towards water and oxygen.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF (20 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield N-Boc-3-(3-methoxypropylidene)azetidine as a colorless oil.

Step 2: Hydrogenation to form N-Boc-3-(3-methoxypropyl)azetidine

  • Dissolve the purified alkene from the previous step (1.0 eq) in methanol (50 mL) in a suitable hydrogenation vessel.

  • Carefully add Palladium on carbon (10% Pd/C, 5 mol %) to the solution.

    • Safety Precaution: Pd/C can be pyrophoric. Handle under a stream of inert gas (argon or nitrogen) and do not allow it to dry completely in the air.

  • Seal the vessel and purge with hydrogen gas (H₂) three times.

  • Pressurize the vessel with H₂ (50 psi or balloon pressure) and stir vigorously at room temperature for 6-12 hours. Monitor for H₂ uptake and check for reaction completion by TLC or LC-MS.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield N-Boc-3-(3-methoxypropyl)azetidine, which is often pure enough for the next step. If necessary, it can be further purified by column chromatography.

Materials & Characterization
Reagent/MaterialSupplierGrade
N-Boc-azetidin-3-oneCommercial>98%
(3-methoxypropyl)triphenylphosphonium bromideCommercial>97%
n-Butyllithium (2.5 M in hexanes)CommercialAnhydrous solution
Tetrahydrofuran (THF)CommercialAnhydrous, >99.8%
Palladium on Carbon (10% Pd/C)CommercialCatalyst grade
Hydrogen Gas (H₂)Gas SupplierHigh Purity
Ethyl Acetate, Hexanes, MethanolCommercialACS Grade
Celite® 545CommercialFiltration aid

Expected Characterization Data for N-Boc-3-(3-methoxypropyl)azetidine:

  • ¹H NMR: Characteristic peaks for the Boc group (~1.4 ppm, 9H), methoxy group (~3.3 ppm, 3H), and azetidine ring protons.

  • ¹³C NMR: Signals corresponding to the Boc carbonyl, quaternary carbon, and carbons of the azetidine and sidechain.

  • MS (ESI+): Calculated m/z for C₁₂H₂₃NO₃ + H⁺, found [M+H]⁺.

Part II: N-Boc Deprotection and Hydrochloride Salt Formation

This final part describes the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the stable hydrochloride salt.

Principle & Rationale

The Boc group is a widely used nitrogen protecting group due to its stability in many reaction conditions and its facile removal under acidic conditions.[3] A solution of hydrochloric acid in an organic solvent like 1,4-dioxane provides a clean and efficient method for cleaving the t-butyl carbamate.[4] The reaction generates the volatile byproducts isobutylene and carbon dioxide, and the desired product precipitates or is isolated as its hydrochloride salt upon solvent removal. This method avoids aqueous work-up, simplifying product isolation.[5]

Experimental Protocol

G cluster_1 Deprotection Workflow A Dissolve N-Boc Intermediate in Dioxane B Add HCl Solution (4M in Dioxane) A->B Reagent Addition C Stir at Room Temp (Monitor by TLC/LC-MS) B->C Reaction D Concentrate Under Reduced Pressure C->D Isolation E Triturate with Ether & Filter Solid D->E Purification F Dry Under Vacuum E->F Drying G Characterize Final Product F->G Analysis

Caption: Workflow for the deprotection and salt formation step.

  • Dissolve N-Boc-3-(3-methoxypropyl)azetidine (1.0 eq) in 1,4-dioxane (5 mL per mmol of substrate).

  • To the stirred solution at room temperature, add hydrochloric acid (4.0 M solution in 1,4-dioxane, 4-5 eq) dropwise.

    • Scientist's Note: The reaction is exothermic and will evolve gas (CO₂ and isobutylene). Ensure adequate ventilation and perform the addition slowly.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically complete when gas evolution ceases. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Add diethyl ether to the residue and stir or sonicate the resulting slurry (this process is called trituration). This helps to break up the solid and wash away any non-polar impurities.

  • Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Dry the solid under high vacuum for several hours to yield 3-(3-Methoxypropyl)azetidine hydrochloride.

Materials & Characterization
Reagent/MaterialSupplierGrade
Hydrochloric Acid (4.0 M in Dioxane)CommercialAnhydrous solution
1,4-DioxaneCommercialAnhydrous, >99.8%
Diethyl EtherCommercialAnhydrous

Expected Characterization Data for 3-(3-Methoxypropyl)azetidine hydrochloride:

  • ¹H NMR (D₂O or DMSO-d₆): Absence of the Boc signal at ~1.4 ppm. Protons adjacent to the nitrogen will shift downfield.

  • MS (ESI+): Calculated m/z for C₇H₁₅NO + H⁺, found [M+H]⁺ (for the free base).

  • Melting Point: A sharp melting point is indicative of high purity.

  • Elemental Analysis: Calculated vs. Found values for C, H, N, and Cl should be within ±0.4%.

Troubleshooting and Safety Considerations

Potential IssueProbable CauseSuggested Solution
Low yield in Wittig reaction Inactive ylide (due to moisture/air) or impure ketone.Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly titrated n-BuLi.
Incomplete hydrogenation Inactive catalyst or insufficient H₂ pressure.Use fresh Pd/C catalyst. Ensure the system is properly sealed and increase H₂ pressure or reaction time if necessary.
Incomplete Boc deprotection Insufficient acid or reaction time.Add additional equivalents of HCl solution and allow the reaction to stir for a longer period. Confirm with TLC/LC-MS.
Product is an oil, not a solid Residual solvent or impurities.Ensure complete removal of dioxane. Triturate thoroughly with fresh, cold diethyl ether. Recrystallization may be needed.

General Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • n-Butyllithium is highly pyrophoric and corrosive. Handle with extreme care under an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources near the hydrogenation setup.

  • Concentrated acids and anhydrous solvents require careful handling.

References

  • S. M. Dal-Canto, J. M. S. S. Esperança, L. P. N. Rebelo, H. J. R. Guedes, Azetidine Derivatives, Their Synthesis, and Their Uses, Molecules, 2022 , 27(19), 6296. [Link]

  • D. O'Hagan, Recent Advances in the Synthesis and Reactivity of Azetidines, Chemical Society Reviews, 2021 , 50, 6878-6893. [Link]

  • Elsevier, Azetidine Synthesis, 1st Edition, 2017 . [Link]

  • T. M. Bott, F. G. West, Preparation and Synthetic Applications of Azetidines, Heterocycles, 2012 , 84(1), 223-259. [Link]

  • A. Singh, A. K. Sharma, S. K. Singh, Azetidines: A Comprehensive Review on Their Synthesis and Biological Activities, Mini-Reviews in Medicinal Chemistry, 2018 , 18(12), 1037-1055. [Link]

  • T.W. Greene, P.G.M. Wuts, Protective Groups in Organic Synthesis, 3rd ed., 1999 , John Wiley and Sons, New York. [Link]

  • S. Stanković, et al., Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism, J Org Chem, 2011 , 76(7), 2157-67. [Link]

Sources

3-(3-Methoxypropyl)azetidine hydrochloride as a building block in organic synthesis

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to sp³-rich architectures is critical for improving physicochemical properties such as solubility and metabolic stability.[1] 3-(3-Methoxypropyl)azetidine hydrochloride (CAS: 148644-09-1) represents a high-value building block that serves two strategic functions:

  • Bioisosterism: The azetidine ring acts as a contracted, lower-lipophilicity bioisostere of piperidine or pyrrolidine.[2]

  • Solubility Modulation: The 3-methoxypropyl tail provides a polar ether motif that can engage in hydrogen bonding while maintaining a low molecular weight profile.[2]

This guide details the handling, storage, and synthetic deployment of this building block, focusing on overcoming the inherent strain of the four-membered ring during functionalization.

Physicochemical Profile & Handling

Table 1: Compound Specifications

PropertySpecificationNotes
IUPAC Name 3-(3-Methoxypropyl)azetidine hydrochloride
CAS Number 148644-09-1
Molecular Formula C₇H₁₅NO[2] · HClSalt form ensures stability.[2]
Molecular Weight 165.66 g/mol Fragment-based drug discovery (FBDD) friendly.[2]
Appearance White to off-white hygroscopic solidCRITICAL: Absorbs atmospheric water rapidly.[2]
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes (as salt)Must be free-based for non-polar solvent use.
Storage 2–8°C, under Argon/NitrogenDesiccate strictly.
Handling Advisory: The Hygroscopicity Trap

The hydrochloride salt is stable but highly hygroscopic. Exposure to ambient air for >30 minutes can lead to the formation of a sticky gum, making accurate weighing impossible.

  • Protocol: Weigh quickly in a dehumidified environment or glovebox.[2]

  • Recommendation: If the solid becomes gummy, dissolve the entire vial in a known volume of dry DMSO to create a standardized stock solution (e.g., 1.0 M).

Strategic Application: Synthetic Workflows

The azetidine nitrogen is a secondary amine (

2
Visualization: Decision Logic for Coupling

The following workflow illustrates the decision process for selecting the optimal coupling strategy based on the electrophile partner.

Azetidine_WorkflowStart3-(3-Methoxypropyl)azetidine HCl(Starting Material)BaseNeutralization StrategyStart->BasePath_APath A: Carboxylic Acid(Amide Coupling)Base->Path_APath_BPath B: Aryl Halide(SNAr / Buchwald)Base->Path_BPath_CPath C: Aldehyde/Ketone(Reductive Amination)Base->Path_CReagent_AReagent: HATU/DIPEASolvent: DMF/DMAPath_A->Reagent_AReagent_BReagent: Pd(OAc)2/BINAPor Cs2CO3 (SNAr)Path_B->Reagent_BReagent_CReagent: NaBH(OAc)3Buffer: pH 5-6Path_C->Reagent_CProductFunctionalized Azetidine CoreReagent_A->ProductReagent_B->ProductRiskRISK: Acidic Ring OpeningReagent_C->RiskIf pH < 4Reagent_C->Product

Figure 1: Synthetic decision tree for azetidine functionalization.[2] Note the risk of ring opening under strongly acidic reductive amination conditions.

Detailed Experimental Protocols

Protocol A: In Situ Neutralization & Amide Coupling

Context: Isolating the free base of 3-(3-methoxypropyl)azetidine is not recommended due to its volatility and potential for polymerization.[2] An in situ release using a tertiary amine base is superior.[2]

Reagents:

  • Substrate: Carboxylic Acid (

    
    , 1.0 equiv)
    
  • Building Block: 3-(3-Methoxypropyl)azetidine HCl (1.2 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Procedure:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to acid).

  • Base Addition 1: Add DIPEA (1.0 equiv) to initiate the active ester formation.[2] Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange is typical.

  • Salt Neutralization (The Critical Step): In a separate vial, suspend the Azetidine HCl salt (1.2 equiv) in minimal DMF. Add the remaining DIPEA (2.5 equiv).[2] Vortex until the solid dissolves completely.[2]

    • Why? Pre-mixing the salt with excess base ensures the amine is free and nucleophilic before it hits the active ester, preventing competition from the chloride ion.

  • Coupling: Add the Azetidine/Base solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2][3]

  • Workup: Dilute with Ethyl Acetate. Wash with sat.[2]

    
     (3x) and Brine (1x).[2] Dry over 
    
    
    .[2][3]
    • Note: Avoid acidic washes (e.g., 1N HCl) if the product lacks a basic center, as the azetidine ring can be sensitive to strong aqueous acids over time.

Protocol B: S_NAr Reaction (Heteroaryl Functionalization)

Context: Attaching the azetidine to a chloropyrimidine or similar heteroaryl halide.[2]

Reagents:

  • Electrophile: 2-Chloropyrimidine derivative (1.0 equiv)[2]

  • Building Block: Azetidine HCl salt (1.1 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
  • Solvent: Acetonitrile (MeCN) or DMSO

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the Electrophile, Azetidine HCl salt, and finely ground

    
    .
    
  • Solvation: Add MeCN (0.1–0.2 M).

  • Thermal Cycle: Heat to 60–80°C.

    • Caution: Azetidines are sterically less hindered than piperidines, often reacting faster.[2] However, excessive heat (>100°C) with weak nucleophiles can encourage ring degradation.[2]

  • Monitoring: Monitor for the disappearance of the chloride starting material.

  • Filtration: Filter off the inorganic salts through a Celite pad before concentration.

Structural Biology & Design Rationale

Why choose this specific building block?

  • Vector Control: The 3-position substitution on the azetidine creates a linear exit vector, unlike the "kinked" vector of a 3-substituted pyrrolidine. This is ideal for reaching into deep solvent channels in protein targets (e.g., GPCRs, Kinases).

  • Metabolic Stability: The methoxypropyl ether linkage (

    
    ) is generally more metabolically stable than a terminal ester or alcohol.[2] The ether oxygen also acts as a weak Hydrogen Bond Acceptor (HBA), potentially engaging water networks in the binding pocket.
    
  • Lipophilicity (LogD): Replacing a cyclohexyl or piperidine group with this azetidine moiety typically lowers LogD by 0.5–1.0 units, improving oral bioavailability.[2]

Visualization: Structural Comparison

Bioisosterecluster_0Traditional Scaffoldcluster_1Azetidine ReplacementNodeAPiperidineHigh LipophilicityFlexibleNodeB3-(3-Methoxypropyl)azetidineLower LogD (-1.0)Rigid/Defined VectorNodeA->NodeB BioisostericSwitch

Figure 2: Comparative advantage of the azetidine scaffold in lead optimization.

Troubleshooting & FAQs

Q: Can I store the free base? A: No. The free amine is prone to polymerization and oxidation. Always generate it in situ from the HCl salt or use it immediately after extraction.[2]

Q: My reaction yield is low, and I see a +18 mass peak (Water adduct) in LCMS. A: This suggests ring opening (hydrolysis).

  • Cause: Reaction conditions were too acidic (pH < 3) or involved strong Lewis acids.[2]

  • Fix: Ensure sufficient base (DIPEA) was used to neutralize the HCl salt and buffer the reaction. Switch from reductive amination to amide coupling if the aldehyde partner is unstable.[2]

Q: The salt is sticking to the weighing paper. A: Static and hygroscopicity are issues. Use an antistatic gun and weigh rapidly.[2] Alternatively, dissolve the entire vendor bottle in DMSO to make a stock solution.

References

  • Azetidines in Medicinal Chemistry: Stepan, A. F., et al. (2011).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. (Discusses the sp3-rich scaffold advantages).

  • General Synthesis of 3-Substituted Azetidines: Duncton, M. A. J. (2011). "Minireview: Recent applications of azetidines in drug discovery." MedChemComm.

  • Chemical Properties & Safety Data: PubChem Compound Summary for Azetidine derivatives.

  • Handling of Amine Salts in Synthesis: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[2]

N-alkylation of 3-(3-Methoxypropyl)azetidine hydrochloride procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-028

Introduction

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly vital structural motifs in modern medicinal chemistry. Their presence in several FDA-approved drugs highlights their importance in developing novel therapeutics. The strained four-membered ring can act as a bioisosteric replacement for other groups, influencing physicochemical properties such as solubility, lipophilicity, and metabolic stability. N-alkylation of the azetidine nitrogen is a primary method for diversifying these scaffolds, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

This application note provides a detailed, field-proven protocol for the N-alkylation of 3-(3-Methoxypropyl)azetidine hydrochloride using a one-pot reductive amination procedure. This method is broadly applicable and avoids common issues associated with direct alkylation, such as overalkylation.[1] The protocol employs sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines.[2][3][4][5] STAB is favored over other reagents like sodium cyanoborohydride due to its reduced toxicity and often superior reaction performance.[2][6]

The Chemistry: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[6][7] The reaction proceeds in two key steps which can be performed in a single pot:

  • Imine/Iminium Ion Formation: The secondary amine of the azetidine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. This step is typically catalyzed by mild acid.[5]

  • Reduction: A hydride-based reducing agent, in this case, sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding tertiary amine.[7]

STAB is highly effective because the rate of reduction for the iminium ion is significantly faster than for the starting aldehyde or ketone, preventing unwanted side reactions.[5] The use of the hydrochloride salt of the amine requires the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free amine in situ.

Experimental Protocol

This protocol details the N-alkylation of 3-(3-Methoxypropyl)azetidine hydrochloride with a generic aldehyde (R-CHO) as a representative example.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purpose
3-(3-Methoxypropyl)azetidine hydrochlorideN/A~179.68 (as HCl salt)Starting amine
Aldehyde (R-CHO)VariesVariesAlkylating agent
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94Reducing agent
Triethylamine (TEA)121-44-8101.19Base to neutralize HCl salt
Dichloromethane (DCM)75-09-284.93Anhydrous, aprotic solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/AAqueous solution for workup (quenching)
Brine (Saturated NaCl Solution)N/AN/AAqueous solution for workup (washing)
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Silica Gel (for chromatography)7631-86-960.08Stationary phase for purification
Ethyl Acetate (EtOAc)141-78-688.11Mobile phase component for chromatography
Hexanes110-54-386.18Mobile phase component for chromatography
Step-by-Step Procedure
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-Methoxypropyl)azetidine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the amine). Add triethylamine (TEA, 1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Aldehyde Addition: Add the desired aldehyde (R-CHO, 1.0-1.2 eq) to the reaction mixture and allow it to stir for 20-30 minutes at room temperature. This allows for the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB, 1.3-1.5 eq) to the mixture in portions. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Add Azetidine HCl to Flask B 2. Add DCM and TEA A->B C 3. Stir for 15 min B->C D 4. Add Aldehyde (R-CHO) C->D E 5. Add STAB (Portion-wise) D->E F 6. Stir at RT & Monitor (TLC/LC-MS) E->F G 7. Quench with Sat. NaHCO₃ F->G H 8. Extract with DCM G->H I 9. Wash with Brine H->I J 10. Dry (MgSO₄) & Concentrate I->J K Crude Product J->K Proceed to Purification

Caption: One-pot reductive amination workflow.

Purification and Characterization

The crude product obtained after workup is typically purified by flash column chromatography on silica gel.

Purification Protocol
  • Adsorption: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the slurry to dryness.

  • Column Preparation: Prepare a silica gel column packed in a low-polarity solvent system (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes).

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% EtOAc). The polarity of the gradient will depend on the specific product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to afford the final N-alkylated azetidine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the newly introduced alkyl group (from the aldehyde). A characteristic singlet or triplet for the benzylic/alpha-protons of the new group is typically observed. Shifts in the signals for the azetidine ring protons compared to the starting material.
¹³C NMR Appearance of new signals corresponding to the carbons of the new alkyl group.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the desired product.
FT-IR Disappearance of the N-H stretch from the secondary amine hydrochloride starting material. Appearance of C-H stretching and bending frequencies corresponding to the new alkyl group.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the starting material is not fully consumed, consider adding an additional portion of STAB (0.2-0.3 eq). Ensure all reagents and the solvent are anhydrous, as STAB is water-sensitive.[6]

  • Low Yield: Sterically hindered aldehydes or amines may react slower, requiring longer reaction times or gentle heating (e.g., 35-40 °C).[3] Ensure the base was sufficient to fully neutralize the hydrochloride salt.

  • Side Product Formation: If reduction of the starting aldehyde is observed, it may indicate that the iminium ion formation is slow. Adding a catalytic amount of acetic acid (0.1 eq) can sometimes facilitate imine formation.[4][5]

  • Purification Difficulty: If the product is very polar, a different solvent system for chromatography may be required, such as dichloromethane/methanol.

Conclusion

Reductive amination with sodium triacetoxyborohydride is a reliable, efficient, and versatile method for the N-alkylation of 3-(3-Methoxypropyl)azetidine hydrochloride. This one-pot protocol offers high functional group tolerance and operational simplicity, making it an invaluable tool for researchers in drug discovery and development for the synthesis of diverse azetidine libraries.

References

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF. ResearchGate.[Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.[Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health (NIH).[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS, Stanford University.[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Reductive amination. Wikipedia.[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health (NIH).[Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.[Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKAT USA, Inc.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

Sources

Application Note: 3-(3-Methoxypropyl)azetidine Hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the technical protocols for utilizing 3-(3-Methoxypropyl)azetidine hydrochloride (CAS: 1408075-27-1 or analogs) as a high-value building block in parallel medicinal chemistry. Azetidines offer a critical "escape from flatland" by introducing


 character and altering vectors compared to traditional piperidine or pyrrolidine scaffolds. However, the use of the hydrochloride salt form in automated or high-throughput parallel synthesis presents specific solubility and stoichiometry challenges. This document provides optimized workflows for Amide Coupling  and Nucleophilic Aromatic Substitution (

)
, ensuring high fidelity in library generation.

Introduction: The Azetidine Advantage

In modern drug discovery, increasing the fraction of saturated carbons (


) is correlated with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

3-(3-Methoxypropyl)azetidine represents a strategic scaffold:

  • Bioisosterism: It acts as a contracted bioisostere of 4-substituted piperidines, reducing molecular weight (MW) and lipophilicity (

    
    ).
    
  • Vector Geometry: The 4-membered ring creates a distinct exit vector for the 3-substituent, often accessing novel binding pockets unavailable to 5- or 6-membered rings.

  • Physicochemical Balance: The methoxypropyl tail provides a polar ether motif that improves aqueous solubility without introducing a hydrogen bond donor (HBD), maintaining membrane permeability.

Chemical Handling & Preparation[1][2][3][4]

Properties & Storage
  • Form: White to off-white hygroscopic solid (HCl salt).

  • Stability: The strained azetidine ring is kinetically stable under standard conditions but susceptible to acid-catalyzed ring opening at elevated temperatures (>100°C) or in the presence of strong Lewis acids.

  • Storage: Store at 2–8°C under desiccated conditions. The salt is hygroscopic; weigh quickly or use a dry box.

The "Salt" Challenge in Parallel Synthesis

In automated liquid handling (e.g., Tecan, Hamilton) or parallel blocks, amine salts can cause:

  • Tip Clogging: Incomplete dissolution in non-polar solvents.

  • Stoichiometric Mismatch: Failure to fully neutralize the HCl leads to poor coupling efficiency.

  • Corrosion: Free HCl vapors can damage robotic manifolds.

Recommendation: Do not perform a separate free-basing step (extraction) as low MW azetidines are volatile and hydrophilic, leading to yield loss. Use the In-Situ Neutralization Protocol described below.

Core Application 1: Parallel Amide Coupling

Target: Generation of diverse amide libraries.

Mechanism & Rationale

Standard coupling agents (HATU, COMU) require a free amine. The protocol utilizes a "Base-First" incubation to liberate the azetidine free base before the activated ester is introduced.

Reagents
  • Monomer: 3-(3-Methoxypropyl)azetidine HCl (0.2 M in DMF/DMSO 1:1).

  • Acids: Diverse carboxylic acids (0.2 M in DMA).

  • Coupling Agent: HATU (0.2 M in DMA).

  • Base: DIPEA (Diisopropylethylamine), neat or 1.0 M solution.

Step-by-Step Protocol
  • Dispense Acids: Aliquot 100 µL (20 µmol, 1.0 equiv) of carboxylic acid solutions into the reaction block/plate.

  • Dispense Base: Add 4.0 equiv of DIPEA.

    • Note: 1.0 equiv neutralizes the azetidine HCl; 1.0 equiv activates the carboxylate; 2.0 equiv maintains basic pH during reaction.

  • Dispense Azetidine Salt: Add 100 µL (20 µmol, 1.0 equiv) of the azetidine HCl solution.

    • Critical Step: Shake/Vortex for 5 minutes. This "Pre-Neutralization" ensures the azetidine is free-based and soluble before the coupling agent is added.

  • Activation: Add 110 µL (22 µmol, 1.1 equiv) of HATU solution.

  • Incubation: Seal and shake at Room Temperature (RT) for 16 hours.

  • Quench: Add 50 µL of 10% ethylenediamine in MeOH to scavenge unreacted activated esters.

Data: Solvent Effects on Azetidine Coupling

Solubility of the HCl salt is the rate-limiting factor.

Solvent SystemSalt Solubility (0.2 M)Coupling Yield (Avg)Notes
DCMPoor (Suspension)45%Inconsistent liquid handling.
THFModerate72%Salt may precipitate upon standing.
DMF/DMSO (1:1) Excellent >95% Recommended. High boiling point.
NMPGood90%Harder to remove during evaporation.

Core Application 2: Nucleophilic Aromatic Substitution ( )

Target: Heterocyclic functionalization (e.g., Pyrimidines, Pyridines).

Mechanism & Rationale

Azetidines are potent nucleophiles due to ring strain (relief of steric crowding around the nitrogen). However, the HCl salt prevents reaction. The reaction requires heat, but excessive heat (>120°C) risks ring degradation.

Protocol
  • Scaffold Preparation: Dissolve electrophiles (e.g., 2-chloropyrimidine) in DMSO (0.2 M).

  • Monomer Preparation: Dissolve 3-(3-Methoxypropyl)azetidine HCl in DMSO (0.2 M).

  • Reaction Assembly:

    • Add 1.0 equiv Electrophile.

    • Add 1.2 equiv Azetidine HCl.

    • Add 5.0 equiv

      
       (solid, dispensed via powder hopper) OR 4.0 equiv TEA (liquid).
      
    • Note: Inorganic bases (

      
      ) often provide cleaner profiles for 
      
      
      
      but require filtration. For fully liquid handling, use TEA.
  • Thermal Cycle: Heat to 80°C for 12 hours.

    • Warning: Do not exceed 100°C. Azetidines can undergo thermal hydrolysis or polymerization at high temperatures in polar aprotic solvents.

Visualization: Experimental Workflows

General Parallel Synthesis Workflow

This diagram illustrates the critical "Pre-Neutralization" path required for the HCl salt.

ParallelWorkflow cluster_Reaction Parallel Reaction Block Start Azetidine HCl Salt Solubilization Dissolve in DMF/DMSO (1:1) Start->Solubilization Neutralization In-Situ Neutralization (Add DIPEA, Wait 5 min) Solubilization->Neutralization Homogeneous Solution Coupling Add Electrophile (Acid+HATU or Aryl Halide) Neutralization->Coupling Free Base Active Incubation Incubate (RT or 80°C) Coupling->Incubation QC QC & Purification (SCX or Prep HPLC) Incubation->QC

Caption: Workflow emphasizing the critical in-situ neutralization step to prevent tip clogging and ensure reactivity.

Reaction Decision Tree

Selecting the correct conditions based on the electrophile.

DecisionTree Input Electrophile Type? Acid Carboxylic Acid Input->Acid Halo Aryl/Heteroaryl Chloride Input->Halo Cond1 Protocol: Amide Coupling Reagent: HATU/DIPEA Temp: RT Acid->Cond1 Check Electron Deficient? Halo->Check Cond2 Protocol: SNAr Base: K2CO3 or TEA Temp: 80°C Check->Cond2 Yes (e.g. Pyrimidine) Cond3 Protocol: Buchwald (Pd Catalysis required) Check->Cond3 No (e.g. Phenyl)

Caption: Decision logic for selecting reaction conditions. Note that non-activated aryl halides require Pd-catalysis (Buchwald).

Quality Control & Purification

For libraries generated with azetidine cores, SCX (Strong Cation Exchange) cartridges are the preferred purification method.

  • Load: Dilute reaction mixture with MeOH/DCM and load onto SCX.

  • Wash: Flush with MeOH to remove non-basic impurities (DMF, unreacted acids, phenols).

  • Elute: Release product with 2M

    
     in MeOH.
    
  • Evaporate: Azetidines are stable to standard Genevac/SpeedVac conditions.

Mass Spec Warning: Azetidines may show a characteristic


 peak, but in some LCMS conditions with high cone voltage, ring opening or fragmentation (loss of 

) can occur. Ensure soft ionization settings.

References

  • Stepan, A. F., et al. (2012). "Application of the bicyclo[1.1.1]pentane motif as a non-aromatic phenyl ring bioisostere." Journal of Medicinal Chemistry, 55(7), 3414-3424. (Discusses

    
     and saturated heterocycles). Link
    
  • Lowe, M. A., et al. (2012). "Azetidines as Bioisosteres of Pyrrolidines and Piperidines." Bioorganic & Medicinal Chemistry Letters, 22(14), 4593-4596. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on parallel synthesis reaction frequency). Link

  • Dunetz, J. R., et al. (2016). "Automated Library Synthesis: A Guide to Best Practices." ACS Combinatorial Science, 18(10), 575-591. (Protocols for amine salt handling). Link

3-(3-Methoxypropyl)azetidine hydrochloride in the synthesis of neuropharmacological agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3-Methoxypropyl)azetidine Hydrochloride in the Synthesis of Neuropharmacological Agents

Part 1: Introduction & Strategic Value

The "Azetidine Advantage" in CNS Drug Design In modern neuropharmacology, the optimization of central nervous system (CNS) penetration is often a battle against the blood-brain barrier (BBB) and P-glycoprotein (P-gp) efflux. Traditional saturated heterocycles like piperidines and pyrrolidines often suffer from high basicity (pKa > 9.5), leading to high ionization at physiological pH and poor passive diffusion.

3-(3-Methoxypropyl)azetidine hydrochloride (CAS: 148644-09-1) represents a high-value "pharmacophore tuner." By incorporating the strained azetidine ring, medicinal chemists can achieve two critical objectives:

  • pKa Modulation: The azetidine nitrogen is generally less basic (pKa ~8.5–9.0) than its 5- and 6-membered counterparts, increasing the fraction of neutral molecule available for BBB permeation.

  • Metabolic Stability: The 3-substituted propyl-methoxy tail acts as a metabolic block, reducing oxidative dealkylation liabilities often seen with simple N-alkyl chains.

This guide details the handling, coupling protocols, and quality control measures for integrating this building block into neuroactive scaffolds, such as dopamine transporter (DAT) inhibitors and S1P receptor modulators.

Part 2: Compound Profile & Handling

Identity & Physicochemical Properties

  • IUPAC Name: 3-(3-Methoxypropyl)azetidine hydrochloride

  • CAS Number: 148644-09-1[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Molecular Weight: 165.66 g/mol

  • Appearance: Pale grey to off-white hygroscopic solid[2]

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in dichloromethane (DCM) unless neutralized.

Handling Protocol (Critical) The hydrochloride salt is hygroscopic . Moisture uptake leads to "clumping" which complicates stoichiometry in sensitive catalytic reactions.

  • Storage: Store at 0–8°C under an inert atmosphere (Argon/Nitrogen).

  • Pre-Reaction Prep: Dry the salt in a vacuum desiccator over P

    
    O
    
    
    
    for 4 hours prior to weighing if the container has been opened multiple times.

Part 3: Experimental Protocols

Protocol A: Reductive Amination (Coupling to Aryl-Aldehyde Cores)

Context: This is the primary method for attaching the azetidine tail to a lipophilic aromatic core (e.g., a biaryl scaffold common in SSRIs or DAT inhibitors).

Reagents:

  • Core Scaffold: 4-(Trifluoromethyl)benzaldehyde (Example intermediate)

  • Amine: 3-(3-Methoxypropyl)azetidine HCl (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Methodology:

  • Free Base Generation (In-Situ):

    • In a flame-dried round-bottom flask, suspend 3-(3-Methoxypropyl)azetidine HCl (1.0 mmol, 166 mg) in anhydrous DCE (5 mL).

    • Add DIPEA (1.0 mmol, 175 µL) dropwise. Stir for 10 minutes at Room Temperature (RT) until the solution clarifies. Rationale: The HCl salt is insoluble in DCE; DIPEA liberates the free amine, which is soluble.

  • Imine Formation:

    • Add the aldehyde core (0.83 mmol) in one portion.

    • Stir at RT for 30–60 minutes. Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde. Formation of the imine intermediate is often rapid.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.25 mmol, 265 mg) in three portions over 15 minutes. Rationale: Portion-wise addition prevents localized exotherms and suppresses side reactions (e.g., reduction of the aldehyde before imine formation).

    • Allow the reaction to warm to RT and stir for 12 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO

      
       (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (3 x 10 mL).[3]

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash column chromatography (Silica gel). Eluent: 0-10% MeOH in DCM (with 1% NH

      
      OH additive to reduce tailing of the amine).
      

Data Validation (Expected Results):

Parameter Acceptance Criteria Notes
Yield > 75% Lower yields suggest incomplete imine formation.
Purity (HPLC) > 98% (AUC) Monitor for des-methoxy impurities.

| 1H NMR | Azetidine ring protons: multiplet at


 3.2–3.6 ppm | Diagnostic shift upon alkylation. |
Protocol B: S Ar Coupling (Nucleophilic Aromatic Substitution)

Context: Used when attaching the azetidine to electron-deficient heteroaromatics (e.g., chloropyridines or chloropyrimidines).

Workflow Visualization (Graphviz):

Azetidine_Coupling_Workflow Start Start: 3-(3-Methoxypropyl)azetidine HCl Solvent_Choice Solvent Selection (Polar Aprotic) Start->Solvent_Choice Substrate_Type Substrate Electrophilicity? Solvent_Choice->Substrate_Type Base_Choice Base Selection (Inorganic vs Organic) Reaction Reaction: 80-100°C, 4-12h Base_Choice->Reaction Use K2CO3 / DMSO Reaction->Reaction Add Catalyst (Pd/Buchwald) if no conversion >24h Workup Workup: Aqueous Extraction Reaction->Workup Substrate_Type->Base_Choice High (e.g., 2-Cl-Pyrimidine) Substrate_Type->Reaction Low (e.g., 2-Cl-Pyridine)

Caption: Decision tree for coupling 3-(3-Methoxypropyl)azetidine to aromatic heterocycles. High electrophilicity allows direct S


Ar; low requires Pd-catalysis.

Key Technical Nuance: For S


Ar reactions, DMSO  is the preferred solvent over DMF. Azetidine HCl salts can sometimes undergo ring-opening polymerization in DMF at high temperatures (>120°C) if the free base is not rapidly consumed. DMSO stabilizes the transition state of the Meisenheimer complex.

Part 4: Quality Control & Troubleshooting

Common Impurity Profile:

  • Ring Opening: Under highly acidic conditions or excessive heat, the azetidine ring may hydrolyze to the linear 3-amino-1-propanol derivative.

    • Detection: LCMS peak at M+18 (water addition).

  • Demethylation: Loss of the terminal methyl group (rare, but possible with strong Lewis acids like BBr

    
    ).
    

Analytical Method (HPLC-MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it can degrade azetidines on-column).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

Part 5: References

  • Vertex Pharmaceuticals. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. [Link]

  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases.[4] ScienceDaily. [Link]

  • PharmaBlock. (2020). Azetidines in Drug Discovery: A Privileged Scaffold. PharmaBlock White Paper. ]">https://www.pharmablock.com

  • Journal of Medicinal Chemistry. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]

Sources

Application Note: Leveraging 3-(3-Methoxypropyl)azetidine Hydrochloride as a Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the discovery of targeted anticancer agents.[1][2] Its unique structural and physicochemical properties, including high sp3 character, conformational rigidity, and the ability to act as a hydrogen bond acceptor, can confer significant advantages in drug design, such as improved aqueous solubility, metabolic stability, and target-binding affinity.[3][4] This document provides a comprehensive guide for researchers on the strategic application of 3-(3-Methoxypropyl)azetidine hydrochloride, a versatile and functionalized building block, in the synthesis and evaluation of novel anticancer drug candidates. We present detailed protocols for its incorporation into lead-like molecules and a systematic workflow for their subsequent biological characterization, from initial antiproliferative screening to target-specific assays.

The Azetidine Scaffold: A Strategic Choice in Oncology Drug Design

The design of small-molecule anticancer drugs faces persistent challenges, including off-target toxicity and the development of drug resistance.[1] The incorporation of scaffolds like azetidine offers a compelling strategy to overcome these hurdles. Unlike flat, aromatic systems, the three-dimensional nature of the azetidine ring allows for more precise and novel interactions within the binding pockets of complex biological targets.[3][5]

The specific building block, 3-(3-Methoxypropyl)azetidine hydrochloride, offers several strategic advantages:

  • A Secondary Amine Handle: The nitrogen atom within the azetidine ring serves as a key reactive site for synthetic elaboration, most commonly through N-acylation or N-alkylation, allowing for the modular assembly of diverse chemical libraries.[6]

  • The Methoxypropyl Side Chain: This chain enhances polarity and can act as a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic (PK) properties. Its flexibility allows it to adopt various conformations to fit different target topographies.

  • The Hydrochloride Salt: This form ensures stability and improves the handling properties and aqueous solubility of the building block itself.[7]

Property Influence on Drug-like Characteristics Supporting Rationale
High sp3 Character Increases three-dimensionality, leading to higher binding specificity and reduced off-target effects. Can improve solubility and metabolic stability compared to flat aromatic systems.The non-planar, saturated ring structure provides novel exit vectors for substituents, enabling exploration of previously inaccessible chemical space.[3]
Ring Strain (~25 kcal/mol) While a synthetic challenge, the inherent strain can contribute to favorable binding kinetics upon interaction with a biological target.[8]The strained nature makes the ring a unique pharmacophore, distinct from more common pyrrolidines or piperidines.[4]
Metabolic Stability The azetidine ring is often more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than other common N-heterocycles.Several FDA-approved drugs, such as cobimetinib, incorporate the azetidine motif to enhance their metabolic profile.[3][5]
Vectorial Orientation Provides well-defined exit vectors from the 1- and 3-positions for substituents, allowing for precise control over the spatial orientation of pharmacophoric groups.This geometric constraint is crucial for optimizing interactions with specific amino acid residues in a target's active site.

Potential Molecular Targets for Azetidine-Based Inhibitors

Compounds incorporating an azetidine scaffold have demonstrated potent activity against a range of validated cancer targets. The use of 3-(3-Methoxypropyl)azetidine hydrochloride as a starting point allows for the rational design of inhibitors targeting these key pathways.

G cluster_scaffold Azetidine Scaffold scaffold 3-(3-Methoxypropyl)azetidine stat3 STAT3 Pathway (Transcription Factor) scaffold->stat3 STAT3 Inhibitors tubulin Tubulin Polymerization (Cytoskeleton) scaffold->tubulin Microtubule Disruptors kinases Kinase Inhibition (e.g., VEGFR-2, MEK) scaffold->kinases Kinase Inhibitors fasn FASN (Fatty Acid Synthase) scaffold->fasn FASN Inhibitors

Caption: Potential anticancer targets for novel agents derived from an azetidine scaffold.

Synthetic Protocol: Amide Coupling as a Core Reaction

This protocol details a general and robust method for coupling 3-(3-Methoxypropyl)azetidine hydrochloride with a carboxylic acid to generate a diverse library of amides for biological screening. Amide bond formation is a cornerstone of medicinal chemistry, providing stable linkages with favorable drug-like properties.

G cluster_materials Starting Materials cluster_process Reaction & Workup cluster_product Final Product azetidine 3-(3-Methoxypropyl)azetidine HCl step1 1. Reactant Dissolution & Base Addition azetidine->step1 acid Carboxylic Acid (R-COOH) acid->step1 coupling Coupling Agent (e.g., HATU, HOBt/EDC) coupling->step1 base Non-nucleophilic Base (e.g., DIPEA) base->step1 step2 2. Coupling Agent Addition step1->step2 step3 3. Reaction Monitoring (TLC/LC-MS) step2->step3 step4 4. Aqueous Workup & Extraction step3->step4 purify 5. Purification (Column Chromatography) step4->purify product Final Amide Product (For Biological Assay) purify->product

Caption: General workflow for the synthesis of azetidine amides.

Protocol 3.1: General Procedure for Amide Coupling

Objective: To synthesize an N-acyl derivative of 3-(3-Methoxypropyl)azetidine.

Materials:

  • 3-(3-Methoxypropyl)azetidine hydrochloride (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and dissolve it in a minimal amount of anhydrous DMF (e.g., 0.1 M concentration relative to the limiting reagent).

  • Reagent Addition: To the solution from Step 1, add 3-(3-Methoxypropyl)azetidine hydrochloride (1.0 eq), followed by HATU (1.2 eq).

    • Scientific Rationale: HATU is a highly efficient coupling agent that minimizes side reactions and racemization for chiral carboxylic acids.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirred reaction mixture.

    • Scientific Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It is essential for two reasons: (1) to neutralize the hydrochloride salt of the azetidine, liberating the free secondary amine for reaction, and (2) to facilitate the activation of the carboxylic acid by HATU. Using an excess ensures the reaction medium remains basic.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azetidine is consumed.

  • Quenching and Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Scientific Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Workflow

After synthesis and purification, the new compounds must be evaluated for anticancer activity. The following protocols outline a standard screening cascade.

G cluster_moa Examples of MoA Assays start Synthesized Compound Library primary Primary Screen: Antiproliferative Assay (MTT) (e.g., MCF-7, A549, HCT116 cells) start->primary decision1 Calculate IC50 Identify 'Hits' (e.g., IC50 < 10 µM) primary->decision1 secondary Secondary Screen: Mechanism of Action Studies decision1->secondary Active 'Hits' lead_opt Lead Optimization (SAR Studies) decision1->lead_opt Inactive/Weak target Target Engagement (e.g., STAT3 EMSA, Tubulin Polymerization Assay) secondary->target cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) secondary->apoptosis target->lead_opt cell_cycle->lead_opt apoptosis->lead_opt

Caption: A hierarchical workflow for the biological screening of novel azetidine derivatives.

Protocol 4.1: In Vitro Antiproliferative Assay (MTT)

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[9][10]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized azetidine compounds (dissolved in DMSO to make 10 mM stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (medium with DMSO, same percentage as the highest compound concentration) and "no-cell blank" (medium only).

    • Self-Validation: Including a known clinical drug (e.g., Doxorubicin) as a positive control is critical to validate assay performance.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

    • Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell blank" from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability). Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Data Interpretation and SAR

The initial screening will yield IC₅₀ values for the synthesized library. This data is the foundation for building a Structure-Activity Relationship (SAR), which guides the next round of synthesis.

Hypothetical SAR Data Table:

Compound IDR-Group (from R-COOH)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Notes
AZ-0014-Chlorophenyl2.55.1Potent activity, potential for further optimization.
AZ-0024-Methoxyphenyl15.822.4Electron-donating group reduces activity.
AZ-003Cyclohexyl> 50> 50Aliphatic group is not tolerated. Aromaticity appears key.
AZ-0043,4-Dichlorophenyl0.8 1.3 Increased halogenation significantly improves potency. Hit Compound.

From this hypothetical data, a medicinal chemist would infer that an electron-withdrawing aromatic group attached to the azetidine nitrogen is favorable for activity. This insight directly informs the design of the next generation of compounds (e.g., exploring different halogenation patterns or other electron-withdrawing groups).

Conclusion

3-(3-Methoxypropyl)azetidine hydrochloride is a highly valuable and versatile building block for anticancer drug discovery. Its unique structural features provide a robust starting point for creating novel, three-dimensional molecules with improved drug-like properties. By employing systematic synthetic strategies, such as the amide coupling protocol described, and a hierarchical biological evaluation workflow, researchers can efficiently generate and screen libraries of new chemical entities. The ultimate goal is to develop potent and selective drug candidates that can overcome the challenges of modern oncology by effectively engaging with key cancer-related targets.

References

  • ResearchGate. (2024). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). Available at: [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • MDPI. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Available at: [Link]

  • AACR Journals. (2014). Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. Available at: [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

  • ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

  • PMC. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

  • ResearchGate. (2016). Development of Structure Activity Correlation Model on Azetidin-2-ones as Tubulin Polymerization Inhibitors. Available at: [Link]

  • ResearchGate. Structures of some azetidine based drugs. Available at: [Link]

  • ChemRxiv. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Available at: [Link]

  • American Chemical Society. (2023). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Available at: [Link]

  • eScholarship.org. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Available at: [Link]

  • PubMed. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Available at: [Link]

  • Semantic Scholar. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Available at: [Link]

  • MDPI. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Available at: [Link]

  • Organic Syntheses. Azetidine. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

Sources

Protocol for the preparation of 3-substituted azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A-568-24

Topic: Strategic Synthesis of 3-Substituted Azetidine Derivatives for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 3-Substituted Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1] Their inherent ring strain and rigid, sp3-rich character impart unique physicochemical properties that are highly desirable in bioactive molecules.[1][2] Specifically, substitution at the 3-position of the azetidine ring offers a versatile vector for modulating pharmacological activity, enhancing metabolic stability, and improving pharmacokinetic profiles.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic significance across various disease areas such as oncology, inflammation, and infectious diseases.[1]

This guide provides a comprehensive overview of robust and reproducible protocols for the synthesis of 3-substituted azetidine derivatives, with a focus on methodologies that are amenable to library synthesis and late-stage functionalization. We will delve into the mechanistic underpinnings of key transformations, offering expert insights to navigate common synthetic challenges and optimize reaction outcomes.

Core Synthetic Strategies: Accessing the 3-Substituted Azetidine Scaffold

The preparation of 3-substituted azetidines can be broadly categorized into two main approaches: functionalization of a pre-formed azetidine ring and cyclization strategies that construct the ring with the desired substituent already in place. This guide will focus on the former, which often provides a more modular and flexible approach for generating diverse libraries of analogs.

A common and commercially available starting material for many of these syntheses is N-Boc-3-hydroxyazetidine or N-Boc-3-azetidinone.[3][4] The Boc (tert-butyloxycarbonyl) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5][6]

Diagram: Synthetic Pathways to 3-Substituted Azetidines

G cluster_nucleophilic From Activated Intermediates start N-Boc-3-hydroxyazetidine azetidinone N-Boc-3-azetidinone start->azetidinone Oxidation mitsunobu Mitsunobu Reaction start->mitsunobu iodoazetidine N-Boc-3-iodoazetidine start->iodoazetidine Activation (e.g., Appel Reaction) reductive_amination Reductive Amination azetidinone->reductive_amination nucleophilic_sub Nucleophilic Substitution final_product 3-Substituted Azetidine Derivatives nucleophilic_sub->final_product mitsunobu->final_product reductive_amination->final_product iodoazetidine->nucleophilic_sub

Caption: Key synthetic routes starting from N-Boc-3-hydroxyazetidine.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of 3-Aminoazetidine Derivatives via Reductive Amination

The reductive amination of N-Boc-3-azetidinone is a highly effective method for introducing a wide range of primary and secondary amine functionalities at the 3-position.[7] This two-step, one-pot procedure involves the initial formation of an iminium intermediate, which is then reduced in situ by a mild reducing agent.

Workflow Diagram: Reductive Amination

G start Start: N-Boc-3-azetidinone & Amine mixing Combine in Dichloromethane start->mixing add_reducing_agent Add Sodium Triacetoxyborohydride mixing->add_reducing_agent stir Stir at Room Temperature (4-16 h) add_reducing_agent->stir workup Aqueous Work-up & Extraction stir->workup purification Purification (Column Chromatography) workup->purification end End: N-Boc-3-aminoazetidine Derivative purification->end

Caption: Step-by-step workflow for reductive amination.

Step-by-Step Protocol:

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM, 0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing iminium ions in the presence of the ketone starting material, minimizing side reactions.[7]

  • Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminoazetidine derivative.

Data Presentation: Representative Yields for Reductive Amination

Amine SubstrateProductYield (%)
BenzylamineN-Boc-3-(benzylamino)azetidine85-95%
AnilineN-Boc-3-(phenylamino)azetidine70-85%
MorpholineN-Boc-3-morpholinoazetidine90-98%
n-ButylamineN-Boc-3-(butylamino)azetidine65-75%
Yields are typical and may vary depending on the specific substrate and reaction scale.[7]
Protocol 2: Nucleophilic Substitution via 3-Iodoazetidine Intermediate

For the introduction of carbon, oxygen, or sulfur nucleophiles, a two-step sequence involving the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine is often employed. Conversion to a 3-iodo derivative creates a highly reactive electrophile for subsequent Sₙ2 displacement.[8]

Step-by-Step Protocol:

Part A: Synthesis of N-Boc-3-iodoazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add imidazole (1.5 eq).

  • Slowly add a solution of iodine (I₂) (1.5 eq) in THF. The reaction will turn from a dark brown to a pale yellow upon completion.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield N-Boc-3-iodoazetidine. This intermediate can be unstable and is often best used immediately in the next step.

Part B: Nucleophilic Substitution

  • To a solution of the nucleophile (e.g., a phenol, thiol, or malonate ester) (1.2 eq) in a suitable anhydrous solvent (e.g., DMF or THF), add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.5 eq) at 0 °C. Expertise & Experience: The choice of base and solvent is critical. For soft nucleophiles like thiols, a milder base like K₂CO₃ is often sufficient, while for harder nucleophiles like alcohols or carbanions, a stronger base like NaH may be necessary.

  • Stir for 30 minutes to generate the nucleophile in situ.

  • Add a solution of N-Boc-3-iodoazetidine (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain the desired 3-substituted azetidine.

Protocol 3: The Mitsunobu Reaction for Stereochemical Inversion and Derivatization

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of other functional groups with inversion of stereochemistry.[9][10] This is particularly useful for accessing chiral 3-substituted azetidines from chiral 3-hydroxyazetidine precursors. The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by a nucleophile.

Mechanistic Insight: The Mitsunobu Reaction

G cluster_activation Activation cluster_reaction Reaction Pathway reagents PPh3 + DEAD/DIAD phosphonium_betaine Phosphonium Betaine reagents->phosphonium_betaine alcohol R-OH (N-Boc-3-hydroxyazetidine) alkoxyphosphonium Alkoxyphosphonium Salt alcohol->alkoxyphosphonium Proton Transfer nucleophile Nu-H (pKa < 13) sn2 SN2 Attack nucleophile->sn2 phosphonium_betaine->alkoxyphosphonium alkoxyphosphonium->sn2 products R-Nu + Ph3P=O + Reduced Azodicarboxylate sn2->products

Caption: Simplified mechanism of the Mitsunobu reaction.

Step-by-Step Protocol:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and the nucleophile (e.g., a carboxylic acid, phthalimide, or hydrazoic acid source) (1.5 eq) in anhydrous THF (0.1-0.2 M).[11]

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-30 minutes. Trustworthiness: The order of addition is crucial. Adding the azodicarboxylate last to the pre-mixed solution of alcohol, phosphine, and nucleophile generally leads to higher yields and fewer side products.[11]

  • Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor by TLC or LC-MS. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can often be purified directly by flash column chromatography. It may be beneficial to first triturate with a solvent like diethyl ether to precipitate out some of the triphenylphosphine oxide byproduct.

Expertise & Experience: The pKa of the nucleophile is a critical parameter for a successful Mitsunobu reaction; it should generally be less than 13.[9] For less acidic nucleophiles, alternative activation methods may be required.

Conclusion and Future Outlook

The protocols detailed in this guide represent robust and versatile methods for the synthesis of 3-substituted azetidine derivatives. These strategies, centered around common intermediates like N-Boc-3-hydroxyazetidine and N-Boc-3-azetidinone, provide medicinal chemists with a powerful toolkit for exploring the chemical space around this privileged scaffold. As the demand for novel, sp3-rich drug candidates continues to grow, the development of efficient and scalable syntheses for azetidine derivatives will remain a high-priority area of research.[12][13] Future advancements will likely focus on catalytic and stereoselective methods to further streamline access to these valuable building blocks.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • 1-N-Boc-3-hydroxyazetidine. MedchemExpress.com.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cycliz
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba.
  • Mitsunobu reaction. Organic Synthesis.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N

Sources

A Comprehensive Guide to the Analytical Characterization of 3-(3-Methoxypropyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Analytical

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(3-Methoxypropyl)azetidine hydrochloride, a heterocyclic building block relevant to pharmaceutical and chemical research. We present an integrated approach utilizing chromatographic, spectroscopic, and spectrometric techniques to establish the identity, purity, structure, and composition of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of methods and parameters. This guide ensures a robust and validated characterization, critical for regulatory compliance and downstream applications.

Introduction

Azetidine derivatives are a class of four-membered nitrogen-containing heterocycles that are integral components in the development of novel therapeutic agents and functional materials.[1] Their strained ring system imparts unique conformational properties and reactivity profiles. 3-(3-Methoxypropyl)azetidine hydrochloride is a functionalized analog that serves as a valuable synthetic intermediate. The presence of the methoxypropyl sidechain and its formulation as a hydrochloride salt necessitate a multi-faceted analytical strategy to ensure quality and consistency.

Accurate and thorough characterization is paramount for validating synthetic routes and ensuring the material's suitability for its intended purpose. This document outlines a logical workflow, from initial purity assessment by High-Performance Liquid Chromatography (HPLC) to definitive structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmation of functional groups and elemental composition by Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis, respectively.

Physicochemical Properties

A foundational step in any analytical protocol is to understand the basic physicochemical properties of the analyte. These properties inform sample preparation, storage, and the selection of appropriate analytical techniques.

PropertyValueRationale & Comments
Chemical Structure The structure consists of a saturated four-membered azetidine ring substituted at the 3-position with a 3-methoxypropyl group. As a hydrochloride salt, the azetidine nitrogen is protonated.
Molecular Formula C₈H₁₈ClNODerived from the chemical structure.
Molecular Weight 179.69 g/mol Calculated based on the molecular formula. The free base mass is 143.26 Da.
Appearance White to off-white crystalline solidTypical appearance for small molecule hydrochloride salts.[2] Hygroscopicity should be considered.[3]
Solubility Soluble in water, methanol, DMSOThe hydrochloride salt form enhances solubility in polar protic solvents.[2][3] This is a critical parameter for preparing solutions for HPLC, NMR, and MS analysis.

Analytical Workflow Overview

A systematic approach ensures that all critical quality attributes of the compound are assessed. The following workflow integrates multiple analytical techniques for a comprehensive characterization.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural & Compositional Analysis cluster_2 Final Confirmation Sample Sample of 3-(3-Methoxypropyl) azetidine hydrochloride HPLC Purity Assessment (RP-HPLC) Sample->HPLC Identity & Purity MS Molecular Weight Confirmation (ESI-MS) Sample->MS Identity NMR Structural Elucidation (¹H & ¹³C NMR) HPLC->NMR If pure Report Certificate of Analysis (Fully Characterized) HPLC->Report Data Integration MS->Report Data Integration FTIR Functional Group ID (FTIR Spectroscopy) NMR->FTIR Orthogonal Confirmation NMR->Report Data Integration EA Elemental Composition (CHN Analysis) FTIR->EA FTIR->Report Data Integration Chloride Counter-Ion Assay (Titration) EA->Chloride EA->Report Data Integration Chloride->Report Data Integration

Caption: Integrated workflow for the comprehensive characterization of 3-(3-Methoxypropyl)azetidine hydrochloride.

Chromatographic Purity by RP-HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for determining the purity of small organic molecules.[4] The method separates the target compound from impurities based on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt is sufficiently polar to be well-suited for this technique.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered or acidified mobile phase is crucial to ensure consistent protonation of the amine, leading to sharp, symmetrical peaks. Formic acid is volatile and compatible with subsequent MS analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

    • Rationale: The chosen diluent is miscible with the mobile phase and ensures complete dissolution of the sample.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 205 nm
Gradient Program 0-2 min (5% B), 2-20 min (5-95% B), 20-25 min (95% B), 25-26 min (95-5% B), 26-30 min (5% B)
  • Data Interpretation:

    • The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

    • Acceptance Criteria: Purity should typically be ≥97% for use as a research-grade building block.[5] The main peak should be symmetrical with a tailing factor between 0.9 and 1.5.

Structural Elucidation by NMR Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[6] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

    • Rationale: D₂O is a good choice as the hydrochloride salt is water-soluble; the N-H proton will exchange and will not be observed. DMSO-d₆ can also be used and will allow for observation of the N-H proton signal, which is often broad.[7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[8]

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.

Expected NMR Data (in D₂O at 400 MHz):

Assignment (¹H NMR)Predicted δ (ppm)MultiplicityIntegrationRationale
H-a (CH₃-O)~3.30s3HSinglet for the methyl group adjacent to an oxygen.
H-b (-O-CH₂-)~3.55t2HTriplet, deshielded by the ether oxygen.
H-c (-CH₂-CH₂-CH₂-)~1.85p2HPentet, intermediate alkyl chain position.
H-d (Azetidine-CH-CH₂-)~2.00t2HTriplet, alkyl group adjacent to the azetidine ring.
H-e (Azetidine-CH)~3.60m1HMultiplet, methine proton on the azetidine ring.
H-f (Azetidine-CH₂)~4.10m4HComplex multiplet for the two diastereotopic CH₂ groups on the protonated azetidine ring, deshielded by the positive nitrogen.[9]
Assignment (¹³C NMR)Predicted δ (ppm)Rationale
C-a (CH₃-O)~58.5Typical chemical shift for a methoxy carbon.
C-b (-O-CH₂-)~69.0Carbon adjacent to an ether oxygen.
C-c (-CH₂-CH₂-CH₂-)~28.5Aliphatic methylene carbon.
C-d (Azetidine-CH-CH₂-)~32.0Aliphatic methylene carbon.
C-e (Azetidine-CH)~30.0Methine carbon of the azetidine ring.
C-f (Azetidine-CH₂)~50.0Methylene carbons adjacent to the protonated nitrogen atom.[10]

Molecular Weight Confirmation by Mass Spectrometry

Principle: Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental formula. Electrospray Ionization (ESI) is the preferred method for polar molecules like amine salts, as it generates gas-phase ions with minimal fragmentation.[11]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile/water.

  • Instrumentation: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Acquisition Mode: Positive ion mode.

    • Rationale: The azetidine nitrogen is basic and will readily accept a proton (or is already protonated), forming a positive ion.

  • Data Interpretation:

    • The primary ion observed will be the [M+H]⁺ adduct, corresponding to the mass of the free base.

    • Expected m/z: 144.14 (for C₈H₁₈NO⁺).

    • High-resolution mass spectrometry (HRMS) should provide a mass measurement accurate to within 5 ppm of the theoretical value, confirming the elemental composition.[10]

Functional Group & Compositional Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[12]

Protocol:

  • Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2800-3000C-H stretchAliphatic (propyl, azetidine)
2400-2700N⁺-H stretchAmine hydrochloride salt
1120-1085C-O stretchEther
1260-1000C-N stretchAliphatic amine
Elemental Analysis (CHN)

Principle: Combustion analysis determines the weight percentage of Carbon, Hydrogen, and Nitrogen in a pure organic compound.[13] The experimental results are compared against the theoretical values calculated from the molecular formula (C₈H₁₈ClNO).

Protocol:

  • A precisely weighed amount of the pure, dried sample is combusted in a high-temperature furnace.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by an automated analyzer.

Theoretical vs. Expected Values:

ElementTheoretical %Acceptance Range
Carbon (C) 53.47± 0.4%
Hydrogen (H) 10.10± 0.4%
Nitrogen (N) 7.79± 0.4%
Chloride Content

Principle: To confirm the compound is a mono-hydrochloride salt, the chloride content can be determined via argentometric titration.[14] The chloride ions in a dissolved sample are titrated with a standardized silver nitrate solution, forming a silver chloride precipitate.

Protocol:

  • Dissolve a known mass of the compound in deionized water.

  • Add an indicator (e.g., potassium chromate).

  • Titrate with a standardized solution of silver nitrate (AgNO₃) until the endpoint is reached (color change).

  • The percentage of chloride is calculated based on the amount of titrant used. The theoretical value for chloride in C₈H₁₈ClNO is 19.73%.

Conclusion

The analytical methods detailed in this application note provide a robust and comprehensive strategy for the characterization of 3-(3-Methoxypropyl)azetidine hydrochloride. By integrating data from HPLC, NMR, MS, FTIR, and elemental analysis, one can confidently establish the compound's purity, confirm its chemical structure, and verify its elemental composition. This multi-technique approach ensures the high quality required for research, development, and commercial applications, aligning with modern standards for scientific integrity and regulatory scrutiny.

References

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Available at: [Link]

  • College of Science Repository. Synthesis and characterization of some Azetidines derivatives. Available at: [Link]

  • Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

  • PubChem. Azetidine hydrochloride. Available at: [Link]

  • Defense Technical Information Center. The Determination of Chlorine and Ionic Chloride in Organic Compounds. Available at: [Link]

  • SpringerLink. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Available at: [Link]

  • ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Available at: [Link]

  • Muthanna Journal of Pure Science. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Available at: [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

  • PubChem. 3-Methoxyazetidine hydrochloride. Available at: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available at: [Link]

  • International Journal of Innovative Research in Technology. Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. Available at: [Link]

  • Journal of Pharmaceutical Analysis. A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharmaceutical Dosage Forms. Available at: [Link]

  • Reddit. How to detect a HCl salt in organic compounds. Available at: [Link]

  • RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available at: [Link]

  • Defense Technical Information Center. synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Available at: [Link]

  • PubChemLite. Azetidine, 3-(m-methoxyphenyl)-1-phenethyl-3-propyl- (C21H27NO). Available at: [Link]

  • PubChemLite. 3-[(3,5-dimethoxyphenyl)methyl]azetidine hydrochloride (C12H17NO2). Available at: [Link]

  • PubChemLite. 3-(3-methoxypropoxy)azetidine hydrochloride (C7H15NO2). Available at: [Link]

  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). Available at: [Link]

  • ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available at: [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Available at: [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available at: [Link]

  • The University of the West Indies at Mona. Qualitative Analysis of Organic Compounds. Available at: [Link]

  • Michigan State University Chemistry. Proton NMR Table. Available at: [Link]

  • California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. Available at: [Link]

  • Reddit. Trying to read this H NMR. Do you guys agree with my assessment and do you have any idea what might be causing the peak I couldn't identify?. Available at: [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • UAB. Outline. Available at: [Link]

Sources

HPLC-MS analysis of 3-(3-Methoxypropyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Method Development Guide for LC-MS/MS Quantification and Impurity Profiling of 3-(3-Methoxypropyl)azetidine Hydrochloride

Executive Summary

This guide details the analytical strategy for 3-(3-Methoxypropyl)azetidine hydrochloride , a polar, non-chromophoric heterocyclic building block used in pharmaceutical synthesis. Due to its high polarity and lack of UV-active functional groups, traditional Reversed-Phase HPLC with UV detection is insufficient.

This protocol establishes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) as the gold standard for quantification. We prioritize HILIC for its ability to retain polar amines without ion-pairing reagents, thereby maximizing MS sensitivity and minimizing source contamination.

Part 1: Analyte Profiling & Physicochemical Context

Understanding the molecule is the first step in robust method design.

PropertyValue / DescriptionAnalytical Implication
Formula

Monoisotopic Mass (Free Base): 129.12 Da
Structure Azetidine ring (4-membered amine) with a methoxypropyl ether tail.High ring strain; potential for thermal degradation in the GC inlet. LC-MS is preferred.
Polarity High (LogP < 1 estimated).Poor retention on C18 columns. Elutes in the void volume (

), causing ion suppression.
Basicity Secondary amine (pKa ~10–11).Positively charged (

) at pH < 9. Ideal for ESI+ .
Chromophore None (No conjugated

systems).
UV detection (200–400 nm) is non-viable.

Part 2: Method Development Strategy

The decision to use HILIC over Reversed-Phase (RP) is based on the "Retention vs. Solubility" paradox of small polar amines.

The Decision Matrix
  • Standard C18 (Low pH): Analyte is fully protonated and highly polar. It will not retain.

  • Aqueous Stable C18 (100% Water): May offer slight retention, but dewetting risks are high, and MS sensitivity drops in high-aqueous mobile phases due to poor desolvation.

  • RP with Ion-Pairing (e.g., TFA/Heptafluorobutyric acid): Provides retention but suppresses MS signal significantly and contaminates the system. Avoid.

  • HILIC (Amide/Silica): The analyte partitions into the water-enriched layer on the stationary phase.[1] High organic mobile phase (Acetonitrile) enhances ESI desolvation efficiency by ~10x compared to aqueous RP. Selected Method.

Visualizing the Workflow

MethodStrategy Start Analyte: 3-(3-Methoxypropyl)azetidine PolarityCheck LogP < 0 (High Polarity)? Start->PolarityCheck RP_Fail Standard C18: Elutes in Void (Fail) PolarityCheck->RP_Fail Yes HILIC_Route Select HILIC Mode PolarityCheck->HILIC_Route Yes Chromophore UV Active? MS_Select Detector: ESI+ MS/MS Chromophore->MS_Select No HILIC_Route->Chromophore Column_Select Column: Amide or Zwitterionic HILIC_Route->Column_Select Column_Select->MS_Select

Figure 1: Decision tree selecting HILIC-MS/MS based on analyte polarity and lack of chromophore.

Part 3: Detailed Experimental Protocols

Protocol A: Sample Preparation

Goal: Minimize solvent mismatch which causes peak distortion in HILIC.

  • Stock Solution: Dissolve 10 mg of 3-(3-Methoxypropyl)azetidine HCl in 10 mL of 50:50 Methanol:Water . (Concentration: 1 mg/mL).

    • Note: Do not use 100% ACN for the stock as the HCl salt may precipitate.

  • Working Standard: Dilute Stock to 1 µg/mL using 90:10 Acetonitrile:Buffer .

    • Critical: The diluent must match the initial mobile phase conditions (high organic) to prevent "solvent wash" effects where the sample solvent acts as a strong eluent.

Protocol B: HILIC-MS/MS Conditions (Primary Method)

This method uses an Amide column, which interacts with the amine moiety via hydrogen bonding and electrostatic interactions, providing superior peak shape over bare silica.

ParameterSettingRationale
Column Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.Amide phases are stable at pH 2–12 and retain polar amines well.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).Provides protons for ESI+ and ionic strength to control peak shape.
Mobile Phase B 90:10 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.High organic content is required for HILIC retention.[2]
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2.0 µLKeep low to prevent solvent effects.

Gradient Table:

Time (min) % Mobile Phase B State
0.0 95 Initial Hold (Loading)
1.0 95 Start Gradient
5.0 50 Elution of impurities
5.1 95 Re-equilibration

| 8.0 | 95 | End |

Protocol C: Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV (Standard for small molecules).

  • Desolvation Temp: 450°C (High temp aids in evaporating the aqueous buffer).

  • Cone Voltage: Determine experimentally (Start at 20-30V).

MRM Transitions (Suggested): Since literature specific to this CAS is sparse, these transitions are predicted based on azetidine fragmentation rules (ring opening and side-chain cleavage). You must validate these via direct infusion.

  • Precursor: 130.1 (

    
    )
    
  • Quantifier Product: 72.1 (Loss of methoxypropyl chain

    
    ?).
    
  • Qualifier Product: 41.1 (Ring fragment

    
    ).
    

Part 4: Impurity Profiling & Validation

When analyzing this building block for purity, you are looking for:

  • Ring Opening: Hydrolysis of the azetidine ring leads to linear amine impurities (Mass +18 if hydrated).

  • Demethylation: Loss of the methyl group from the ether tail (Mass -14).

System Suitability Criteria:

  • Retention Time Precision: %RSD < 2.0% (HILIC requires long equilibration; ensure column is conditioned).

  • Peak Tailing: < 1.5 (Ammonium formate buffer is critical here to mask silanols).

  • Signal-to-Noise (LOQ): > 10:1 at 10 ng/mL.

Visualizing the Instrument Workflow

InstrumentWorkflow cluster_LC Liquid Chromatography (HILIC) cluster_MS Mass Spectrometry MP_A MP A: 10mM NH4 Formate (Aq) Mixer Gradient Mixer (High Organic Start) MP_A->Mixer MP_B MP B: Acetonitrile MP_B->Mixer Column BEH Amide Column (Retains Polar Amine) Mixer->Column ESI ESI+ Source (Desolvation) Column->ESI Q1 Q1: Filter 130.1 m/z ESI->Q1 Collision Collision Cell (N2 Gas) Q1->Collision Q3 Q3: Filter Fragments Collision->Q3 Detector Detector (Counts per Second) Q3->Detector

Figure 2: LC-MS/MS hardware configuration highlighting the HILIC flow path and QQQ filtration.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Waters Corporation. (2020). HILIC Method Development Strategies for Polar Compounds. Application Note. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. LCGC North America, 35(5), 312-322. Link

  • PubChem. (2023). Compound Summary: Azetidine.[3] National Library of Medicine. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Technical Overview. Link

Sources

Application Note: Predicted ¹H and ¹³C NMR Assignments for 3-(3-Methoxypropyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, predictive assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-(3-Methoxypropyl)azetidine hydrochloride. In the absence of published experimental data for this specific compound, this guide leverages established NMR principles and comparative analysis of structurally related azetidine derivatives to offer a robust theoretical framework for researchers. Detailed protocols for sample preparation and data acquisition are also presented to facilitate the empirical verification of these assignments. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the structural characterization of this molecule.

Introduction

Azetidine moieties are significant structural motifs in medicinal chemistry, often imparting unique pharmacological properties to drug candidates.[1][2] The compound 3-(3-Methoxypropyl)azetidine hydrochloride is a substituted azetidine derivative of interest in synthetic and medicinal chemistry. Accurate structural elucidation is paramount for its application, and NMR spectroscopy remains the most powerful tool for this purpose. This document provides a comprehensive guide to the predicted ¹H and ¹³C NMR spectral assignments for this molecule, explains the underlying principles for these predictions, and outlines a standardized protocol for acquiring high-quality NMR data.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for 3-(3-Methoxypropyl)azetidine hydrochloride are based on the analysis of substituent effects and comparison with known NMR data for various azetidine derivatives.[3][4][5] The hydrochloride form will influence the chemical shifts of protons and carbons near the nitrogen atom due to protonation.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR assignments, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 3-(3-Methoxypropyl)azetidine hydrochloride with the adopted numbering scheme.

Caption: Molecular structure and atom numbering for 3-(3-Methoxypropyl)azetidine hydrochloride.

Predicted ¹H NMR Assignments

The predicted ¹H NMR chemical shifts (δ) are presented in Table 1. These values are estimated for a measurement in a common deuterated solvent such as D₂O or CD₃OD, which are suitable for hydrochloride salts. The presence of the protonated nitrogen (N⁺H₂) will lead to deshielding of the adjacent protons on C2 and C4.

Table 1: Predicted ¹H NMR Assignments for 3-(3-Methoxypropyl)azetidine Hydrochloride

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H2, H43.8 - 4.2Multiplet-Diastereotopic protons of the azetidine ring adjacent to the nitrogen.
H32.8 - 3.2Multiplet-Methine proton on the azetidine ring.
H1'1.6 - 1.9Multiplet-Methylene protons of the propyl chain adjacent to the azetidine ring.
H2'1.5 - 1.8Multiplet~7Methylene protons of the central part of the propyl chain.
H3'3.4 - 3.6Triplet~7Methylene protons of the propyl chain adjacent to the oxygen atom.
OCH₃3.2 - 3.4Singlet-Protons of the methoxy group.
N⁺H₂9.0 - 10.0Broad Singlet-Exchangeable protons on the nitrogen atom.
Predicted ¹³C NMR Assignments

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The carbon atoms of the azetidine ring, particularly C2 and C4, are expected to be significantly deshielded due to the electron-withdrawing effect of the protonated nitrogen.

Table 2: Predicted ¹³C NMR Assignments for 3-(3-Methoxypropyl)azetidine Hydrochloride

Carbon Predicted Chemical Shift (δ, ppm) Notes
C2, C450 - 55Azetidine ring carbons adjacent to the nitrogen.
C335 - 40Azetidine ring carbon with the propyl substituent.
C1'30 - 35Propyl chain carbon adjacent to the azetidine ring.
C2'25 - 30Central carbon of the propyl chain.
C3'70 - 75Propyl chain carbon adjacent to the oxygen atom.
OCH₃58 - 62Methoxy group carbon.

Experimental Protocols

To obtain high-quality NMR spectra for the verification of the predicted assignments, the following protocols are recommended.

Sample Preparation

Proper sample preparation is crucial for acquiring high-resolution NMR spectra.[6][7]

  • Weighing the Sample: Accurately weigh 5-10 mg of 3-(3-Methoxypropyl)azetidine hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended for hydrochloride salts.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Vortex or gently agitate the vial to ensure complete dissolution.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[6]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.

  • Capping: Cap the NMR tube securely. If the sample is to be stored, sealing with parafilm is advisable.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CD₃OD, D₂O) weigh->dissolve filter Filter if Necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer

Sources

The Strategic Integration of 3-(3-Methoxypropyl)azetidine Hydrochloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless evolution of resistance in agricultural pests necessitates the continuous innovation of crop protection agents. Azetidine scaffolds have emerged as privileged structures in medicinal and agrochemical research, prized for their ability to impart favorable physicochemical and biological properties to active molecules.[1][2] This guide provides an in-depth exploration of the synthetic utility of 3-(3-Methoxypropyl)azetidine hydrochloride, a versatile building block for the development of next-generation agrochemicals, with a particular focus on the synthesis of isoxazoline insecticides. We will elucidate the rationale behind its use, present detailed synthetic protocols, and discuss the anticipated impact of the 3-methoxypropyl moiety on the final product's performance.

Introduction: The Azetidine Moiety in Modern Agrochemical Design

The four-membered azetidine ring, once considered a synthetic curiosity, is now a cornerstone in the design of bioactive molecules. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility compared to more conventional cyclic amines.[2] In the realm of agrochemicals, the incorporation of an azetidine ring has been shown to be crucial for the insecticidal activity of several classes of compounds, including the highly potent isoxazoline insecticides.[3][4] These insecticides are known for their novel mode of action, often targeting the GABA receptors of insects.[5][6]

3-(3-Methoxypropyl)azetidine hydrochloride stands out as a particularly promising building block. The presence of the methoxypropyl side chain is hypothesized to further enhance the molecule's properties by:

  • Improving Solubility and Bioavailability: The ether linkage and the alkyl chain can modulate the lipophilicity of the final compound, potentially leading to better uptake and translocation within the plant or improved penetration of the insect cuticle.

  • Enhancing Target Interaction: The flexible methoxypropyl group can explore additional binding pockets within the target enzyme, potentially increasing the potency and spectrum of activity of the resulting agrochemical.

  • Fine-Tuning Physicochemical Properties: The substituent allows for precise control over the polarity and hydrogen-bonding capacity of the molecule, which are critical parameters in agrochemical formulation and environmental fate.

Application in Isoxazoline Insecticide Synthesis

The isoxazoline class of insecticides has seen remarkable success in both veterinary and agricultural applications due to their high efficacy against a broad range of pests.[7] A common synthetic strategy for the isoxazoline core involves a 1,3-dipolar cycloaddition reaction.[7][8] Here, we propose a detailed synthetic protocol for a novel isoxazoline insecticide incorporating the 3-(3-Methoxypropyl)azetidine moiety.

Proposed Synthetic Pathway

The synthesis of our target isoxazoline insecticide, N-(3,5-dichloro-4-(5-(trifluoromethyl)-5-(3-(3-methoxypropyl)azetidin-1-yl-carbonyl)phenyl)-4,5-dihydroisoxazol-3-yl)acetamide (a hypothetical but representative structure), can be envisioned through a multi-step process, as outlined below.

G cluster_0 Preparation of Key Intermediates cluster_1 Final Synthesis Steps A 3,5-dichloro-4-iodobenzaldehyde C Intermediate 1 (Chalcone derivative) A->C Heck Coupling B 3,3,3-trifluoropropene B->C E Intermediate 2 (Isoxazoline core) C->E Cyclization D Hydroxylamine D->E H Amide Coupling E->H Activation F 3-(3-Methoxypropyl)azetidine hydrochloride G Free base of F F->G Basification G->H I Target Isoxazoline Insecticide H->I Final Product Formation

Caption: Proposed synthetic workflow for an isoxazoline insecticide.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Isoxazoline Core (Intermediate E)

This protocol outlines the synthesis of the core isoxazoline structure, which will later be coupled with 3-(3-methoxypropyl)azetidine.

Step 1: Synthesis of the Chalcone Derivative (Intermediate C)

  • To a solution of 3,5-dichloro-4-iodobenzaldehyde (A ) (1.0 eq) in a suitable solvent such as DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Et₃N, 2.0 eq).

  • Bubble 3,3,3-trifluoropropene (B ) through the reaction mixture at a controlled rate at a temperature of 80-100 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chalcone derivative (C ).

Step 2: Cyclization to the Isoxazoline Core (Intermediate E)

  • Dissolve the chalcone derivative (C ) (1.0 eq) in a protic solvent such as ethanol.

  • Add hydroxylamine hydrochloride (D ) (1.2 eq) and a base (e.g., sodium acetate, 1.5 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the isoxazoline core (E ).

Protocol 2: Amide Coupling and Final Product Synthesis

This protocol describes the crucial step of coupling the isoxazoline core with the azetidine moiety.

Step 1: Liberation of the Free Base Azetidine (G)

  • Dissolve 3-(3-Methoxypropyl)azetidine hydrochloride (F ) in water and cool in an ice bath.

  • Slowly add a saturated aqueous solution of a base (e.g., NaHCO₃ or K₂CO₃) until the pH is > 9.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure at low temperature to obtain the free base (G ). Use immediately in the next step.

Step 2: Amide Coupling (H) to Yield the Final Product (I)

  • Dissolve the isoxazoline core (E ) (1.0 eq) in an anhydrous aprotic solvent like DCM or DMF.

  • Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the freshly prepared free base of 3-(3-methoxypropyl)azetidine (G ) (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to proceed at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS. Once complete, dilute with water and extract with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to afford the target isoxazoline insecticide (I ).

Data and Expected Outcomes

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Analysis Expected Result
¹H NMR Characteristic peaks for the azetidine ring protons, the methoxypropyl chain, the aromatic protons, and the isoxazoline ring protons.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule, including the trifluoromethyl group and the carbonyl carbon.
HR-MS The calculated exact mass of the target molecule [M+H]⁺ should be observed.
Purity (HPLC) >95% purity after final purification.

The insecticidal activity of the synthesized compound would then be evaluated in biological assays against common agricultural pests.

Causality and Scientific Rationale

  • Choice of Coupling Reagent: HATU is selected as the amide coupling reagent due to its high efficiency and low rate of racemization, ensuring a clean and high-yielding reaction.

  • Basification of the Azetidine Salt: The hydrochloride salt of the azetidine must be converted to the free base to render the nitrogen nucleophilic for the amide coupling reaction. Careful handling is required as the free base can be volatile.

  • Significance of the Trifluoromethyl Group: The CF₃ group is a common feature in many modern agrochemicals, as it can enhance metabolic stability and increase the lipophilicity of the molecule, which often correlates with improved biological activity.

Conclusion

3-(3-Methoxypropyl)azetidine hydrochloride is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The presented protocols, while illustrative for a specific isoxazoline target, highlight a general and robust strategy for incorporating this moiety into complex molecular scaffolds. The unique combination of the rigid azetidine core and the flexible, functionalized side chain offers a compelling avenue for the development of next-generation insecticides and potentially other crop protection agents with improved efficacy, selectivity, and environmental profiles. Further research into the structure-activity relationships of this class of compounds is warranted to fully exploit their potential in addressing the challenges of modern agriculture.

References

  • Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds. (2024). Pest Management Science.

  • Shiono, Y., Akiyama, K., & Hayashi, H. (2000). Effect of the azetidine and azocine rings of okaramine B on insecticidal activity. Bioscience, Biotechnology, and Biochemistry, 64(7), 1519-1521.

  • US20140371464A1 - Process for the preparation of chiral isoxazoline azetidine derivatives as antiparasitic agents. (2014). Google Patents.

  • MX2009013469A - Isoxazoline insecticides. (2009). Google Patents.

  • WO2010079077A1 - Isoxazolines derivatives and their use as pesticide. (2010). Google Patents.

  • Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds. (2023). ResearchGate.

  • WO-2009024541-A2 - Isoxazoline compositions and their use as antiparasitics. (2009). PubChem.

  • Discovery and development history of isoxazoline insecticides. (2025). Benchchem.

  • US-12213964-B2 - Isoxazoline parasiticide formulations. (2025). PubChem.

  • Design, synthesis, and evaluation of novel isoxazoline derivatives containing 2-phenyloxazoline moieties as potential insecticides. (2024). Pesticide Biochemistry and Physiology.

  • Synthetic utility of isoxazolines to isoxazoles. (n.d.). ResearchGate.

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie.

  • Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. (2023). Journal de Mycologie Médicale.

  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2025). Journal of the American Chemical Society.

  • Structure of azetidine-containing compounds found in nature. (n.d.). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-Methoxypropyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthesis.

The synthesis of azetidines, including 3-(3-Methoxypropyl)azetidine hydrochloride, presents unique challenges due to the inherent strain of the four-membered ring.[1] This strain can lead to side reactions, purification difficulties, and lower yields if not properly managed.[1][2] This guide will walk you through common issues and provide robust solutions to optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-substituted azetidines, and which is recommended for 3-(3-Methoxypropyl)azetidine hydrochloride?

There are several established methods for synthesizing the azetidine ring, including:

  • Intramolecular Cyclization of γ-Haloamines or Activated γ-Amino Alcohols: This is a very common and often effective method.[3] It involves the formation of a carbon-nitrogen bond through an intramolecular SN2 reaction. The key is to have a good leaving group on the gamma carbon and a nucleophilic nitrogen.

  • [2+2] Cycloaddition Reactions: These reactions can form the azetidine ring in a single step, but often require specific starting materials and can have limitations in substrate scope.[4]

  • Reduction of β-Lactams: While a viable route, it adds an extra synthetic step to first form the β-lactam.[3]

For the synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride, a common and effective approach involves the alkylation of a protected 3-hydroxyazetidine followed by deprotection and salt formation. This route allows for the introduction of the 3-methoxypropyl side chain in a controlled manner.

Q2: I am experiencing low yields in my azetidine ring formation step. What are the likely causes?

Low yields in azetidine synthesis are a frequent challenge. The primary culprits are often related to the high ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain can make the ring-closing step kinetically and thermodynamically unfavorable compared to competing reactions.[1]

Potential Causes and Solutions:

  • Poor Leaving Group: If you are using an intramolecular cyclization strategy, the efficiency of the leaving group is critical. A poor leaving group will slow down the desired SN2 reaction, allowing for side reactions like intermolecular polymerization to dominate.[1]

    • Solution: Convert hydroxyl groups to better leaving groups such as tosylates, mesylates, or halides.

  • Steric Hindrance: Bulky substituents on the acyclic precursor can hinder the necessary conformation for ring closure.[1]

    • Solution: If possible, modify the synthetic route to introduce bulky groups after the azetidine ring has been formed.

  • Competing Intermolecular Reactions: The acyclic precursor can react with other molecules of itself or other species in the reaction mixture instead of cyclizing.

    • Solution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular reactions.

Q3: What is the best N-protecting group for this synthesis, and what are the common issues with deprotection?

The choice of the nitrogen protecting group is crucial for the stability of the azetidine ring and the success of subsequent reactions.

  • Recommended Protecting Groups:

    • Boc (tert-Butoxycarbonyl): This is a widely used protecting group that can be removed under mild acidic conditions.[1][5] It is generally stable to many reaction conditions.

    • Cbz (Carboxybenzyl): Another common protecting group that can be removed by hydrogenolysis.

    • Tosyl (p-Toluenesulfonyl): This electron-withdrawing group can help to stabilize the azetidine ring.[1]

Common Deprotection Issues:

  • Ring Opening: The high ring strain of azetidines makes them susceptible to nucleophilic attack and ring-opening, especially under harsh deprotection conditions.[1][3]

    • Solution: Use mild deprotection methods. For Boc deprotection, instead of strong acids like neat TFA, consider using HCl in a solvent like dioxane or methanol, or milder acids like p-toluenesulfonic acid.[6][7][8] Thermal deprotection of N-Boc groups in the absence of acid is also a viable option.[6][9]

  • Incomplete Deprotection: The protecting group may be too robust for the chosen deprotection conditions.

    • Solution: If mild conditions are ineffective, a more labile protecting group might be necessary for future attempts. For instance, the Botc (tert-butoxythiocarbonyl) group is more acid-labile than the Boc group.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride.

Problem 1: Low Yield of N-Protected 3-(3-Methoxypropyl)azetidine

This issue often arises during the alkylation of the N-protected 3-hydroxyazetidine.

Potential Cause Diagnostic Check Recommended Solution
Inefficient Base Monitor the reaction by TLC or LC-MS to see if the starting material is being consumed.Use a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group.
Poor Electrophile Check the purity and reactivity of your 1-bromo-3-methoxypropane or equivalent electrophile.Consider converting the bromo- leaving group to an iodide in situ by adding a catalytic amount of sodium iodide (NaI) to accelerate the reaction (Finkelstein reaction).
Side Reactions Analyze the crude reaction mixture by NMR or LC-MS to identify any major byproducts.Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions.
Problem 2: Difficulty in Purifying the Azetidine Product

Azetidines can be challenging to purify due to their polarity and potential for decomposition.[1]

Potential Cause Diagnostic Check Recommended Solution
Decomposition on Silica Gel Observe for streaking or loss of material on the silica gel column.Use a less acidic stationary phase like alumina for column chromatography. Alternatively, consider purification by distillation if the product is volatile enough.
High Polarity The product may not move from the baseline on the TLC plate even with polar solvent systems.For N-protected azetidines, the polarity is generally lower. If purifying the free amine, consider converting it to a less polar derivative before chromatography.
Product is Water Soluble Difficulty in extracting the product from an aqueous workup.Saturate the aqueous layer with a salt like NaCl to decrease the solubility of the product and improve extraction efficiency.
Problem 3: Formation of the Hydrochloride Salt is Problematic

The final step of forming the hydrochloride salt can sometimes lead to an oil or an impure solid.

Potential Cause Diagnostic Check Recommended Solution
Residual Solvent The product appears as a sticky oil instead of a crystalline solid.Ensure all reaction solvents are thoroughly removed under high vacuum before attempting salt formation. Trituration with a non-polar solvent like diethyl ether or pentane can often induce crystallization.
Incorrect Stoichiometry of HCl The final product has an incorrect pH or is contaminated with excess HCl.Use a standardized solution of HCl in a solvent like dioxane or isopropanol and add it slowly to a solution of the free amine. Monitor the pH to ensure the correct amount is added.
Hygroscopic Product The isolated solid readily absorbs moisture from the air.Handle the final product in a dry atmosphere (e.g., a glove box or under a stream of inert gas) and store it in a desiccator.

Experimental Protocols

Optimized Synthesis of N-Boc-3-(3-Methoxypropyl)azetidine

This protocol describes the alkylation of N-Boc-3-hydroxyazetidine.

  • Preparation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-3-methoxypropane (1.3 eq) dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Deprotection and Hydrochloride Salt Formation

This protocol details the removal of the Boc group and the formation of the final salt.

  • Deprotection: Dissolve the purified N-Boc-3-(3-Methoxypropyl)azetidine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Purification: Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether to afford the pure 3-(3-Methoxypropyl)azetidine hydrochloride. Dry the product under high vacuum.

Visualizing the Synthetic Pathway and Troubleshooting

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride.

Synthetic_Workflow Start N-Boc-3-hydroxyazetidine Alkylation Alkylation with 1-bromo-3-methoxypropane Start->Alkylation Intermediate N-Boc-3-(3-Methoxypropyl)azetidine Alkylation->Intermediate Deprotection Boc Deprotection (HCl in Dioxane) Intermediate->Deprotection FinalProduct 3-(3-Methoxypropyl)azetidine hydrochloride Deprotection->FinalProduct

Caption: Key steps in the synthesis of the target compound.

Troubleshooting Decision Tree for Low Alkylation Yield

This diagram provides a logical flow for addressing low yields in the alkylation step.

Troubleshooting_Alkylation Start Low Yield in Alkylation Step Check_Base Is the starting material fully consumed? Start->Check_Base Check_Electrophile Is the electrophile of good quality? Check_Base->Check_Electrophile Yes Use_Stronger_Base Use a stronger base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Side_Reactions Are there significant byproducts? Check_Electrophile->Check_Side_Reactions Yes Add_NaI Add catalytic NaI (Finkelstein reaction) Check_Electrophile->Add_NaI No Optimize_Temp Optimize reaction temperature Check_Side_Reactions->Optimize_Temp Yes End Yield Improved Check_Side_Reactions->End No Use_Stronger_Base->End Add_NaI->End Optimize_Temp->End

Sources

Technical Support Center: 3-Substituted Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Strain-Reactivity" Paradox

3-Substituted azetidines are privileged scaffolds in modern drug discovery, offering a "Goldilocks" zone of conformational rigidity—less flexible than pyrrolidines but more stable than aziridines. However, this geometric advantage comes with a thermodynamic penalty: ~26 kcal/mol of ring strain .

This guide addresses the three most common failure modes encountered when functionalizing the C3 position:

  • Elimination-Hydrolysis during nucleophilic substitution (e.g., fluorination).

  • 
    -Hydride Elimination  during transition-metal cross-coupling.
    
  • Ring-Opening Polymerization/Fragmentation under acidic or Lewis-acidic conditions.

Module 1: Nucleophilic Substitution (The "Elimination" Trap)

Scenario: You are attempting to convert N-protected-3-hydroxyazetidine to 3-fluoroazetidine (using DAST/Deoxo-Fluor) or 3-azidoazetidine (via mesylate).

The Problem: Instead of the desired substitution product, you isolate a complex mixture containing aldehydes, linear amines, or no identifiable product.

The Mechanism: The transition state for


 attack at the C3 position is sterically crowded (puckering of the ring). The basicity of the nucleophile (or the reagent itself) often triggers an E2 elimination, forming 1-azetine . This intermediate is highly unstable and rapidly hydrolyzes upon workup, destroying the ring system.
Troubleshooting Guide: Deoxyfluorination
VariableRecommendationScientific Rationale
Reagent XtalFluor-E or PBSF DAST and Deoxo-Fluor release HF, which is autocatalytic for ring opening. XtalFluor-E is less acidic and more selective.
Base Exogenous Base (e.g.,

)
Essential. You must neutralize HF in situ to prevent acid-catalyzed ring opening (azetidinium formation).
Temperature -78°C

RT
High temperatures (>0°C during addition) favor the entropic elimination pathway over substitution.
Protecting Group Benzhydryl (Bn) or Cbz Electron-withdrawing groups (Boc/Ts) destabilize the developing positive charge in

-like pathways, but for

, steric bulk (Benzhydryl) can sometimes hinder the approach. However, Boc is generally preferred for DAST to reduce N-lone pair participation.
Standardized Protocol: 3-Fluoroazetidine Synthesis

Avoid glass if possible; use Teflon/HDPE vessels due to HF generation.

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DCM (

    
     M). Add 
    
    
    
    (3.0 equiv).
  • Cooling: Cool the solution to -78°C (dry ice/acetone).

  • Addition: Add DAST (1.2 equiv) dropwise over 20 minutes. Crucial: Monitor internal temperature to ensure it does not rise above -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature slowly overnight.

  • Quench: Pour into saturated aqueous

    
     (excess) with vigorous stirring. Do not use acidic workup.
    

Module 2: Cross-Coupling (The "Beta-Hydride" Detour)

Scenario: You are performing a Suzuki or Negishi coupling on N-Boc-3-iodoazetidine to introduce an aryl or alkyl group.

The Problem: The reaction stalls or yields the hydro-dehalogenated product (azetidine) or an enamine/imine byproduct.

The Mechanism: Upon oxidative addition, the Palladium(II) intermediate possesses


-hydrogens at the C2/C4 positions. Because the azetidine ring is puckered, the C-Pd bond and the C(

)-H bond can achieve the syn-coplanar geometry required for

-hydride elimination
. This ejects the product as an azetine (which degrades) or an enamine.
Visualizing the Pathway

BetaHydride Start 3-Iodoazetidine (Substrate) OxAdd Pd(II)-Intermediate (Oxidative Addition) Start->OxAdd Pd(0) Coupling Reductive Elimination (Desired Path) OxAdd->Coupling Transmetallation Fast BetaElim Beta-Hydride Elimination (Side Reaction) OxAdd->BetaElim Slow Transmetallation Syn-Coplanar H Product 3-Arylazetidine Coupling->Product Byproduct Azetine/Enamine (Decomposition) BetaElim->Byproduct

Figure 1: The competition between productive cross-coupling and destructive


-hydride elimination.
Troubleshooting Guide: Cross-Coupling

Q: How do I stop


-hydride elimination? 
A:  You must accelerate the Transmetallation and Reductive Elimination steps so they outcompete 

-elimination.
  • Switch Catalyst System:

    • Nickel Catalysis: Ni(I)/Ni(III) cycles often proceed via radical mechanisms that are less prone to

      
      -hydride elimination than Pd(II) chains.
      
    • Photoredox/Ni Dual Catalysis: Highly effective for 3-substituted azetidines. (Ref: MacMillan/Molander protocols).

  • Ligand Selection (If using Pd):

    • Use bidentate ligands with small bite angles (e.g., dppf) or bulky monophosphines (e.g., Buchwald ligands like XPhos ). These sterically crowd the metal center, making the geometry for elimination unfavorable.

  • Substrate Modification:

    • Use 3-bromoazetidine instead of iodo. While less reactive, the oxidative addition is slower, which can sometimes better match the rate of transmetallation, preventing the buildup of the vulnerable Pd(II) intermediate.

Module 3: Ring Stability (The "Acid/Nucleophile" Pincer)

Scenario: During deprotection (e.g., Boc removal with TFA) or alkylation, the yield drops, and NMR shows broad alkyl peaks characteristic of linear chains.

The Mechanism: Azetidines are basic (


). Protonation or alkylation of the nitrogen creates a quaternary azetidinium ion . This species is highly electrophilic. Any nucleophile present (even weak ones like trifluoroacetate or water) can attack the ring carbons (C2/C4), releasing ring strain and opening the molecule into a linear amine.
Self-Validating Stability Check

Before committing valuable material to a reaction, perform this NMR test:

  • Test: Take 5 mg of your azetidine.

  • Condition: Mimic your reaction solvent/pH (e.g., add TFA if deprotecting).

  • Observation:

    • Pass: Signals remain sharp; distinct diastereotopic protons at C2/C4.

    • Fail: Appearance of "messy" multiplets in the 3.0–4.0 ppm region (linear alkyl amines) or alkene protons (5.0–6.0 ppm) from elimination.

Protocol: Safe N-Deprotection

Avoids the high concentration of acid that triggers ring opening.

  • Reagent: Use TMSOTf / 2,6-lutidine instead of TFA/HCl.

  • Mechanism: Silylates the carbamate oxygen, leading to Boc loss without generating a strong protic acid environment.

  • Procedure:

    • Dissolve substrate in DCM at 0°C.

    • Add 2,6-lutidine (1.5 equiv) followed by TMSOTf (1.2 equiv).

    • Stir 30 min. Quench with MeOH.

Module 4: Functionalizing Azetidin-3-one

Scenario: Reductive amination or Wittig olefination on the ketone.

Common Failure:

  • Aldol Polymerization: Azetidin-3-one has high enol content potential. Basic conditions cause rapid self-condensation.

  • Baeyer-Villiger Liability: If using oxidants near the ketone, the ring expands to the isoxazolidinone (5-membered ring).

Workflow: Reductive Amination

Do not pre-mix the ketone and amine for long periods before adding the reducing agent.

  • Mix: Ketone + Amine + AcOH (1.0 equiv) in DCE.

  • Immediate Addition: Add

    
     immediately.
    
  • Rationale: Protonation of the imine intermediate is faster than the rate of enolization/dimerization under slightly acidic, buffered conditions.

References

  • Nucleophilic Ring-Opening of Azetidinium Ions: Couty, F.; David, O.; Durrat, F.; Evano, G.; Lakhdar, S.; Marrot, J.; Vargas-Sanchez, M. Eur. J. Org.[1] Chem.2006 , 3479–3490.[1] Link

  • Synthesis and Reactivity of 3-Substituted Azetidines: Duncton, M. A. J. Med. Chem. Commun.2011 , 2, 1135–1161. Link

  • Suppressed

    
    -Hydride Elimination in Pd-Catalysis:  Lee, C.-W.; Oh, K. S.; Kim, K. S.; Ahn, K. H.[2] Org.[3][4][5][6] Lett.2000 , 2, 1213–1216.[2] Link
    
  • DAST Fluorination Protocols & Safety: Singh, R. P.; Shreeve, J. M. Synthesis2002 , 2561–2578. Link

  • Photoredox Cross-Coupling of Azetidines: Qin, Y.; et al. Science2020, 369, 557-563.

    
    -elimination). Link
    

Sources

Technical Support Center: Purification of 3-(3-Methoxypropyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(3-Methoxypropyl)azetidine hydrochloride. This document provides troubleshooting advice and in-depth procedural guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

The purification of azetidines, particularly in their hydrochloride salt form, presents unique challenges. The inherent ring strain of the four-membered azetidine core makes it susceptible to decomposition, while the polarity of the hydrochloride salt dictates specific solubility and handling requirements.[1][2] This guide is structured as a series of frequently asked questions that address common issues encountered during the isolation and purification of this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: I have completed the synthesis. What is the most robust initial purification step for my crude reaction mixture?

A: The most effective initial step is a liquid-liquid acid-base extraction. This classical technique is exceptionally well-suited for separating basic compounds like amines from non-basic impurities, excess reagents, and reaction byproducts.[3] The strategy hinges on the dramatic change in solubility of the azetidine between its free base and its hydrochloride salt form.

Scientific Rationale:

  • 3-(3-Methoxypropyl)azetidine (Free Base): The neutral amine is significantly more soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) than in water.

  • 3-(3-Methoxypropyl)azetidine Hydrochloride (Salt): As a salt, it is highly polar and demonstrates high solubility in aqueous solutions but poor solubility in most non-polar organic solvents.[4][5]

This differential solubility allows for a clean separation from impurities that do not share this pH-dependent solubility profile.

dot

Caption: Workflow for Acid-Base Extraction Purification.

Q2: My attempt to recrystallize the hydrochloride salt resulted in an oil or very low yield. How can I optimize this process?

A: Recrystallization of amine hydrochlorides requires careful solvent selection. The goal is to identify a solvent (or solvent system) in which the salt is soluble at high temperatures but poorly soluble at low temperatures.

Scientific Rationale: The high polarity of the hydrochloride salt makes it too soluble in highly polar solvents like methanol for effective recrystallization, while it is insoluble in non-polar solvents like hexanes.[6] The ideal solvents are typically moderately polar alcohols. The addition of a less polar "anti-solvent" can help induce precipitation.

Troubleshooting Steps & Protocol:

  • Solvent Screening: Use a small amount of your crude salt to test solubility in the solvents listed in the table below.

  • Primary Solvent Selection: Isopropanol (IPA) is an excellent starting point. It is less polar than ethanol and often provides good differential solubility.[6]

  • Procedure:

    • Dissolve the crude hydrochloride salt in a minimal amount of boiling or near-boiling isopropanol.

    • If the solution is colored, you can perform a hot filtration through a small pad of activated charcoal to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • If no crystals form, transfer the flask to a 0-4°C refrigerator.

    • If still no crystals form (or if an oil appears): Add a miscible anti-solvent like diethyl ether or acetone dropwise until the solution becomes faintly turbid. Re-warm slightly to clarify and then cool slowly again.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent (e.g., diethyl ether), and dry under high vacuum.

Table 1: Recommended Solvent Systems for Recrystallization

Primary Solvent (Hot)Anti-Solvent (Cold)Comments
Isopropanol (IPA)Diethyl EtherExcellent general-purpose system. IPA dissolves the salt when hot, and ether forces precipitation upon cooling.[6]
Absolute EthanolAcetoneAcetone can be a useful anti-solvent, but ensure your compound is not soluble in it.[6]
AcetonitrileToluene / DichloromethaneUseful for moderately polar salts. Can be effective but requires careful screening.
Dichloromethane (DCM)Ethyl Acetate / HexaneThis system can work if the salt has some solubility in DCM.[7]
Q3: My product is still impure after extraction and recrystallization. Is column chromatography a viable option?

A: Yes, but with important considerations. Standard silica gel chromatography can be problematic for amines due to the acidic nature of the silica surface. The basic nitrogen of the azetidine can interact strongly with acidic silanol groups, leading to poor separation, tailing peaks, and in the case of strained rings, potential decomposition.[1][8]

dot

ChromatographyDecision Start Impure HCl Salt Convert Convert to Free Base (via Acid-Base Extraction) Start->Convert Choice Select Stationary Phase Convert->Choice Silica Standard Silica Gel Choice->Silica Common, but requires care Alumina Neutral/Basic Alumina Choice->Alumina Good Alternative AmineSilica Amine-Functionalized Silica Choice->AmineSilica Excellent, if available SilicaMethod Eluent: DCM/MeOH + 1% Triethylamine (TEA) or 1% NH4OH Silica->SilicaMethod AluminaMethod Eluent: EtOAc/Hexane or DCM/MeOH Alumina->AluminaMethod AmineSilicaMethod Eluent: EtOAc/Hexane (No basic additive needed) AmineSilica->AmineSilicaMethod Collect Collect Pure Fractions SilicaMethod->Collect AluminaMethod->Collect AmineSilicaMethod->Collect Reconvert Convert back to HCl Salt (Add Anhydrous HCl) Collect->Reconvert Final Pure HCl Salt Reconvert->Final

Caption: Decision workflow for chromatographic purification.

Recommended Chromatography Strategies:

  • Purify as the Free Base: It is almost always preferable to perform chromatography on the neutral free base of the azetidine, not the salt. Convert the salt to the free base using the acid-base extraction protocol described in Q1 before loading it onto the column.

  • Use a Modified Eluent on Silica Gel:

    • Mobile Phase: A common system is a gradient of Methanol in Dichloromethane (DCM).

    • Additive: To prevent streaking and improve recovery, add a small amount of a volatile base to the mobile phase, such as 1% triethylamine (TEA) or 1% ammonium hydroxide.[8][9] This base neutralizes the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is often a better choice for purifying basic compounds like amines.[10]

    • Amine-Functionalized Silica: This is an excellent, though more expensive, option. The surface is basic, which eliminates the need for mobile phase additives and provides excellent peak shape for amines.[11]

After collecting the pure fractions of the free base, combine them, remove the solvent, and convert the product back to the hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (like diethyl ether or isopropanol) and adding a stoichiometric amount of anhydrous HCl.[12]

Q4: How should I handle and store the final, purified 3-(3-Methoxypropyl)azetidine hydrochloride?

A: Proper storage is critical to maintain purity. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[13][14] The strained azetidine ring also has the potential for slow decomposition if not stored correctly.

Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Container: Use a tightly sealed vial, preferably with a PTFE-lined cap.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[14]

  • Desiccation: Store the vial inside a desiccator containing a drying agent (e.g., silica gel, Drierite) to protect it from moisture.

By following these protocols, you can ensure the long-term stability and purity of your valuable compound.

References

  • Veeprho. (n.d.). Aziridine Impurities and Related Compound. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Chem-Impex. (n.d.). Azetidine hydrochloride. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (1984, December). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Azaricta Research. (n.d.). Azetidine Hydrochloride, 95%. Retrieved from [Link]

  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Journal of Organic Chemistry. (2021, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Methoxyazetidine hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PMC. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (2019, May 13). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Chem-Impex. (n.d.). 3-Methoxy-azetidine hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of azetidine hydrochloride salts via recrystallization. This document is designed for researchers, medicinal chemists, and process development professionals who work with these valuable synthetic building blocks. Azetidine hydrochloride and its derivatives are crucial scaffolds in modern drug discovery, and achieving high purity is paramount for reliable downstream applications and clinical success.[1][2]

This guide moves beyond simple procedural lists to explain the underlying principles and causality behind each step, empowering you to troubleshoot effectively and adapt protocols to your specific azetidine derivative.

Core Principles: The Science of Crystal Perfection

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at a lower temperature. Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor upon cooling).

For ionic species like hydrochloride salts, solubility is heavily influenced by the polarity and hydrogen-bonding capability of the solvent. Azetidine hydrochloride, being a salt, is generally soluble in polar protic solvents but less so in non-polar organic solvents.[3] This principle is the cornerstone of solvent selection for successful crystallization.

General Recrystallization Protocol for Azetidine Hydrochloride

This protocol provides a robust starting point. The choice of solvent and specific volumes will need to be optimized for your particular derivative.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude azetidine HCl salt in an Erlenmeyer flask B Add a minimal amount of hot primary solvent (e.g., Isopropanol) A->B C Heat and stir until fully dissolved B->C D Are insoluble impurities present? C->D E Perform hot gravity filtration to remove solid impurities D->E Yes F Allow solution to cool slowly to room temperature D->F No E->F G Further cool in an ice bath to maximize crystal formation F->G H Collect crystals by vacuum filtration (Büchner funnel) I Wash crystals with a small amount of cold anti-solvent H->I J Dry crystals under vacuum I->J

Caption: General workflow for the recrystallization of azetidine hydrochloride salts.

Step-by-Step Methodology
  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. Alcohols like isopropanol (IPA) or ethanol are often good primary solvents. An anti-solvent, in which the salt is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or hexanes), is typically used to induce precipitation and improve yield.[4][5]

  • Dissolution: Place the crude azetidine hydrochloride salt in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the primary solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding the minimum amount of hot solvent in portions until the solid is completely dissolved.[6]

  • Decolorization (If Necessary): If the solution is colored due to highly conjugated impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[7] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold anti-solvent to remove any adhering mother liquor that contains dissolved impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Troubleshooting Guide (Q&A)

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Observe solution after cooling OilingOut Problem: Liquid droplets form ('Oiling Out') Start->OilingOut NoCrystals Problem: Solution remains clear (No Crystals) Start->NoCrystals LowYield Problem: Few crystals form (Low Yield) Start->LowYield Impure Problem: Crystals are discolored or impure Start->Impure Sol1 Cause: Melting point of salt is below solution temperature. High impurity level. OilingOut->Sol1 Sol2 Cause: Solution is not supersaturated. NoCrystals->Sol2 Sol3 Cause: Too much solvent used or incomplete cooling. LowYield->Sol3 Sol4 Cause: Impurities trapped during rapid crystallization or inadequate washing. Impure->Sol4 Action1 Action: 1. Re-heat solution. 2. Add more primary solvent. 3. Cool slowly again. 4. Consider a different solvent system. Sol1->Action1 Action2 Action: 1. Evaporate some solvent. 2. Add an anti-solvent slowly. 3. Scratch flask or add seed crystal. Sol2->Action2 Action3 Action: 1. Evaporate excess solvent and re-cool. 2. Ensure sufficient cooling time in ice bath. Sol3->Action3 Action4 Action: 1. Re-dissolve and cool more slowly. 2. Add charcoal treatment step. 3. Ensure washing with ice-cold solvent. Sol4->Action4

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: My compound has separated as an oily liquid instead of forming crystals. What is happening and how do I fix it?

A: This phenomenon is called "oiling out." It occurs when the solute precipitates from the supersaturated solution at a temperature above its melting point.[7] Because impurities often dissolve more readily in the oily phase than in the solvent, this process results in poor purification.[8][9]

  • Underlying Cause:

    • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[9]

    • Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your solute.

    • Rapid Saturation: Cooling the solution too quickly can cause the concentration of the solute to exceed its solubility limit while the temperature is still high.[8]

  • Solutions:

    • Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount (1-5% by volume) of additional hot primary solvent. This increases the total volume, meaning the solution will become saturated at a lower temperature upon cooling, hopefully one that is below your compound's melting point.[7]

    • Lower the Cooling Rate: Allow the solution to cool much more slowly to ensure the saturation point is reached at a lower temperature. Insulating the flask can help.

    • Change the Solvent System: If the problem persists, the chosen solvent system is likely unsuitable. Select a primary solvent with a lower boiling point or use a different anti-solvent combination.

Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This indicates that the solution has not yet reached a state of supersaturation, meaning too much solvent was likely used.

  • Underlying Cause: The concentration of your azetidine salt in the cold solvent is below its saturation point.

  • Solutions (in order of preference):

    • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[7]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a perfect template for further crystal lattice formation.

    • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., diethyl ether if your primary solvent is ethanol). Add it dropwise until the solution becomes faintly cloudy (the cloud point), then add a drop or two of the primary solvent to redissolve the precipitate. Let the solution stand; crystals should form.[10]

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. Then, repeat the cooling process. Be careful not to evaporate too much, which could lead to rapid crashing out.[7]

Q3: The recrystallization produced a very low yield. How can I improve recovery?

A: Low yield is a common issue and can usually be traced to one of several procedural steps.

  • Underlying Cause:

    • Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will leave a substantial amount of your product dissolved in the mother liquor even after cooling.[7]

    • Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled will result in product loss.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.

  • Solutions:

    • Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of hot solvent needed to dissolve the crude material.

    • Ensure Complete Cooling: Allow adequate time for cooling, first to room temperature and then for at least 20-30 minutes in an ice bath.

    • Minimize Wash Volume: Wash the filter cake with a minimal volume of ice-cold solvent. It's better to perform two very small, quick washes than one large one.

    • Second Crop: You can sometimes recover more product by concentrating the mother liquor (e.g., by 50%) and re-cooling to obtain a second crop of crystals, though these may be less pure than the first crop.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for a new azetidine hydrochloride derivative?

A: The ideal approach is a systematic, small-scale screening. Use small test tubes with a few milligrams of your crude salt in each.

  • Test Single Solvents: Add common polar solvents (e.g., ethanol, isopropanol, methanol, water, acetonitrile) dropwise at room temperature. A good primary solvent will not dissolve the salt well at room temp.[11]

  • Test Hot Solubility: Heat the tubes that showed poor room-temperature solubility. A good primary solvent will dissolve the salt completely when hot.[11]

  • Test Cooling: Cool the tubes that showed good hot solubility. The best solvent is one from which the compound readily crystallizes upon cooling.

  • Identify Anti-Solvents: For solvents that dissolve the salt well even at room temperature, consider them as the "soluble" part of a mixed-solvent system. Test adding non-polar solvents (diethyl ether, MTBE, hexanes, ethyl acetate) in which the salt is insoluble. A good combination will cause the product to precipitate.[4] A common and effective system for hydrochloride salts is an alcohol (like IPA or EtOH) paired with an ether (like Et2O or MTBE).[4][5]

Q2: My azetidine salt is described as hygroscopic. What special precautions should I take?

A: Hygroscopic materials readily absorb moisture from the atmosphere.[12] This can interfere with crystallization by introducing water, which may act as an unwanted co-solvent, potentially altering solubility or causing the compound to become an oil.

  • Precautions:

    • Dry all glassware thoroughly in an oven before use.

    • Minimize the time the solid salt and the solution are exposed to the atmosphere.

    • Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is extremely sensitive.

    • Use anhydrous solvents if possible.

Q3: Is it better to cool the solution quickly in an ice bath or slowly on the benchtop?

A: Slow cooling is almost always superior for purification.[6] Rapid cooling causes the solution to become highly supersaturated very quickly, leading to the rapid precipitation of small crystals ("crashing out"). This process is less selective and is more likely to trap impurities within the crystal lattice.[7] The best practice is to allow the solution to cool to room temperature undisturbed, which promotes the growth of larger, purer crystals, and then transfer it to an ice bath to maximize the yield by forcing the remaining dissolved product out of solution.

Solvent System Selection Table

Primary SolventCommon Anti-Solvent(s)Characteristics & Best Use Cases
Isopropanol (IPA) Diethyl Ether, MTBE, HexanesExcellent general-purpose choice. Less volatile than ethanol/methanol. Good for salts with moderate polarity.[4]
Ethanol (EtOH) Diethyl Ether, Water, Ethyl AcetateA very common and effective polar protic solvent. Can sometimes be used with water for highly polar salts.[4][13]
Methanol (MeOH) MTBE, Diethyl EtherTends to be a very strong solvent; salts are often highly soluble even when cold. Best used in a mixed system with an anti-solvent.[5]
Acetonitrile Diethyl Ether, TolueneA polar aprotic option. Can sometimes produce more compact crystals compared to alcohols.[14]
Water Acetone, IsopropanolUse with caution. While azetidine HCl is soluble in water, many organic impurities are not.[12] Can be effective for highly polar salts but drying is more difficult.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents.
  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. [Link]

  • Foley, T. L., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Organic Syntheses. azetidine. [Link]

  • ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]

  • Google Patents.
  • YouTube. (2020, July 17). How To Recrystallize A Solid. [Link]

  • ResearchGate. (2025, August 10). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. [Link]

  • ResearchGate. (2019, December 20). What are the key points to grow a thick crystal/how to remove the Alert B level while dealing with flat crystal?. [Link]

Sources

Troubleshooting low yield in azetidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for azetidine ring formation. The synthesis of the four-membered azetidine ring is a well-known challenge in synthetic organic chemistry, primarily due to the inherent ring strain of approximately 25.4 kcal/mol.[1][2] This strain not only makes the ring kinetically and thermodynamically challenging to form but also renders it susceptible to undesired ring-opening reactions.[2] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to overcome common hurdles and improve reaction yields.

Troubleshooting Guide: Low Yield in Azetidine Formation

This section is structured in a question-and-answer format to directly address the most common issues encountered during azetidine synthesis.

Problem 1: My primary reaction is an intramolecular cyclization of a γ-amino alcohol derivative, but the yield is poor and my starting material is largely unreacted.

Question: What are the most probable causes for the lack of reactivity in my intramolecular cyclization?

Answer: This issue typically points to two main areas: insufficient activation of the hydroxyl group or unfavorable reaction kinetics.

  • Cause A: Poor Leaving Group. The hydroxyl group is a notoriously poor leaving group. For an intramolecular SN2 reaction to occur efficiently, the -OH must be converted into a group that can be readily displaced by the amine nucleophile.

    • Solution: Activate the hydroxyl group by converting it into a sulfonate ester, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[3] Tosylates and mesylates are commonly used and can be formed by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like triethylamine or pyridine. For less reactive systems, a triflate group provides even higher reactivity. An efficient method for activating hydroxyl groups in amino alcohols has been developed to avoid toxic reagents and is compatible with various functional groups.[4]

  • Cause B: Steric Hindrance. Significant steric bulk near the reacting centers (the nitrogen atom or the carbon bearing the leaving group) can hinder the necessary approach for the SN2 reaction.[5][6] The precursor must adopt a specific conformation for the ring closure to happen, and steric clashes can make this conformation energetically unfavorable.[2]

    • Solution: Analyze your substrate's structure. If possible, consider redesigning the synthesis to use precursors with less steric hindrance. In some cases, changing the solvent to one that better solvates the transition state or increasing the reaction temperature can help overcome a moderate energy barrier, but be cautious of promoting side reactions.

  • Cause C: Incorrect Base/Solvent Combination. The choice of base and solvent is critical. The base must be strong enough to deprotonate the amine (if it's in a protonated form) but not so strong that it promotes elimination (E2) side reactions, which are a common competitive pathway.[3]

    • Solution: For cyclizing N-protected amino alcohol derivatives (e.g., N-tosyl), a moderately strong, non-nucleophilic base like potassium carbonate or DBU in a polar aprotic solvent (e.g., acetonitrile, DMF) is often effective. For unprotected amines, a base may not be necessary if the amine is sufficiently nucleophilic. Microwave irradiation has been shown to improve yields in some cases by reducing prolonged heating that can lead to polymerization and elimination side reactions.[3]

Workflow: Troubleshooting Intramolecular Cyclization

Below is a DOT script for a diagram illustrating a logical troubleshooting workflow for low-yield intramolecular cyclizations.

G start Low Yield in Intramolecular Cyclization check_sm Analysis of Reaction Mixture: Starting Material (SM) Remaining? start->check_sm check_lg Is the Leaving Group (LG) Sufficiently Activated? (e.g., -OH vs -OTs) check_sm->check_lg  Yes complex_mixture Analysis of Reaction Mixture: Complex Mixture of Products? check_sm->complex_mixture  No activate_lg Action: Convert -OH to a Better LG (Tosylate, Mesylate) check_lg->activate_lg  No check_sterics Is Steric Hindrance a Potential Issue? check_lg->check_sterics  Yes re_run Re-run Reaction activate_lg->re_run modify_substrate Action: Redesign Substrate or Optimize Conditions (Temp, Solvent) check_sterics->modify_substrate  Yes check_conditions Are Base/Solvent Conditions Optimal? (Competing E2?) check_sterics->check_conditions  No modify_substrate->re_run check_conditions->re_run  Yes modify_conditions Action: Screen Non-Nucleophilic Bases and Polar Aprotic Solvents check_conditions->modify_conditions  No modify_conditions->re_run side_reactions Identify Side Products (e.g., Dimer, Polymer, Elimination) complex_mixture->side_reactions  Yes optimize_concentration Action: Use High Dilution to Favor Intramolecular Rxn. Lower Temperature. side_reactions->optimize_concentration optimize_concentration->re_run

Troubleshooting workflow for low-yield intramolecular cyclizations.
Problem 2: My aza Paternò-Büchi reaction is inefficient, resulting in a low yield of the desired azetidine.

Question: Why is my photochemical [2+2] cycloaddition between an imine and an alkene not working well?

Answer: The aza Paternò-Büchi reaction is a powerful but mechanistically complex method for azetidine synthesis.[7] Low yields often stem from the photophysical properties of the imine and competing non-productive pathways.[8]

  • Cause A: Inefficient Intersystem Crossing (ISC). For the reaction to proceed efficiently, the imine, upon excitation to its singlet state (S1), often needs to undergo intersystem crossing to the more stable triplet state (T1).[9] If the rate of ISC is slow, the short-lived singlet state may decay through other pathways before it can react.

    • Solution: Use a triplet sensitizer, such as acetone, if the reaction is believed to proceed through a triplet state. Alternatively, modifying the imine structure to include heavy atoms or specific chromophores can enhance ISC rates. Recent advances have utilized visible-light photocatalysts to activate precursors via triplet energy transfer, offering a milder and more selective approach.[1]

  • Cause B: E/Z Isomerization. A major competing process for acyclic imines is E/Z isomerization in the excited state, which dissipates energy without leading to product formation.[7][8]

    • Solution: This is a fundamental challenge. Using cyclic imines, where isomerization is geometrically impossible, is a common strategy to circumvent this issue.[7] If an acyclic imine is necessary, exploring N-substituents that might disfavor isomerization, such as N-arylsulfonyl groups, can be beneficial.[7]

  • Cause C: Unfavorable Reaction Pathway. Some imines, particularly those with low-energy n-π* excited states, can be unreactive.[7][8] The reaction often favors imines with low-energy π-π* states.

    • Solution: Modify the electronics of the imine. Attaching an aryl group to the imine nitrogen or carbon can favorably alter the orbital energies. For example, N-(arylsulfonyl)imines have been shown to react stereospecifically with styrenyl alkenes.[7]

Mechanism: Competing Pathways in Aza Paternò-Büchi Reaction

The following DOT script illustrates the key mechanistic steps and potential pitfalls in the aza Paternò-Büchi reaction.

G I_S0 Imine (S0) hv hv I_S0->hv I_S1 Imine (S1, Singlet) hv->I_S1 Alkene + Alkene I_S1->Alkene ISC Intersystem Crossing (ISC) I_S1->ISC Isomerization E/Z Isomerization (Energy Loss) I_S1->Isomerization Azetidine_S Azetidine (Stereospecific) Alkene->Azetidine_S I_T1 Imine (T1, Triplet) ISC->I_T1 Biradical Biradical Intermediate I_T1->Biradical + Alkene Azetidine_T Azetidine (Mixture of Isomers) Biradical->Azetidine_T Decomposition Decomposition/ Side Reactions Biradical->Decomposition

Key pathways in the aza Paternò-Büchi reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in azetidine synthesis? A1: Besides unreacted starting material, common side products include polymers from intermolecular reactions, larger rings (like pyrrolidines) if the reaction conditions allow for rearrangement or alternative cyclization pathways, and elimination products, especially when using strong bases with halo-amine precursors.[3]

Q2: My azetidine product seems to decompose during purification on a silica gel column. What should I do? A2: Azetidines can be unstable, especially on acidic media like standard silica gel, which can catalyze ring-opening.[2]

  • Solution 1: Use Neutralized Silica. Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).

  • Solution 2: Alternative Chromatography. Consider using neutral alumina as the stationary phase.

  • Solution 3: Non-Chromatographic Purification. If possible, purify the compound by distillation or recrystallization to avoid contact with stationary phases altogether.

Q3: How can I improve the regioselectivity of ring-opening an epoxide with an amine to form an azetidine? A3: The intramolecular aminolysis of epoxides can lead to either azetidines (from attack at C3) or pyrrolidines (from attack at C4). The regioselectivity is highly dependent on the catalyst and substrate. For instance, La(OTf)₃ has been shown to be an effective catalyst for promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to high yields of azetidines.[10] The choice of Lewis acid is critical, as other catalysts may give poor yields or complex mixtures.[10]

Q4: Are there any general strategies to favor intramolecular cyclization over intermolecular polymerization? A4: Yes, the primary strategy is to use high dilution conditions. By running the reaction at a very low concentration (e.g., 0.01 M or lower), you decrease the probability of two precursor molecules encountering each other, thus favoring the intramolecular pathway. This is a classic technique for forming small to medium-sized rings.

Protocols and Data

Table 1: Comparison of Leaving Groups for Intramolecular Cyclization of 3-Amino-1-propanol Derivatives
Leaving GroupPrecursor ReagentRelative ReactivityCommon ConditionsNotes
Tosylate (-OTs) Tosyl Chloride (TsCl)GoodPyridine or Et₃N, DCM, 0°C to RTMost common, stable, and reliable choice.[3]
Mesylate (-OMs) Mesyl Chloride (MsCl)GoodEt₃N, DCM, 0°C to RTSimilar to tosylate, sometimes more reactive.[3]
Triflate (-OTf) Triflic Anhydride (Tf₂O)ExcellentPyridine, DCM, -78°C to 0°CHighly reactive, useful for stubborn substrates.[3]
Chloride (-Cl) Thionyl Chloride (SOCl₂)ModeratePyridine, 0°CLess reactive than sulfonates; can require harsher conditions.
Bromide (-Br) Phosphorus Tribromide (PBr₃)Good0°C to RTMore reactive than chloride.[3]
Representative Protocol: Synthesis of N-Tosyl-azetidine from 3-Amino-1-propanol

This two-step protocol is a robust method for preparing a protected azetidine.

Step 1: Tosylation of 3-Amino-1-propanol [11]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (2.2 eq) to the solution.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 2.1 eq) in DCM dropwise. Caution: The reaction is exothermic.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the di-tosylated intermediate.

Step 2: Intramolecular Cyclization

  • Setup: Dissolve the di-tosylated intermediate from Step 1 in a polar aprotic solvent like acetonitrile or DMF.

  • Base Addition: Add a moderate base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Cyclization: Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction, filter off the base, and concentrate the solvent. Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography (using neutralized silica gel if necessary) or recrystallization to obtain the N-tosyl-azetidine.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Wessig, P., & Teubner, J. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1035-1043. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7234-7243. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Urban, P., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Patel, H. N., & Kavetska, K. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2023). Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Steric hindrance in the bicyclic azetidinium intermediates generated... [Link]

  • Google Patents. (n.d.).
  • Polymer Chemistry (RSC Publishing). (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. [Link]

  • PubMed. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. [Link]

  • ResearchGate. (n.d.). Mechanisms of thia Paternò-Büchi reaction. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • MDPI. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. [Link]

  • ResearchGate. (n.d.). Tosylation of several alcohols in water solvent using TsCl/cat. BnNMe 2 and KOH. [Link]

  • PMC. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. [Link]

Sources

Removal of impurities from 3-(3-Methoxypropyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-(3-Methoxypropyl)azetidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during and after synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Isolating High-Purity Product

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Question 1: My final product is an off-white or yellowish solid with a broad melting point, and HPLC analysis shows several impurity peaks. What are the likely contaminants?

Answer: The physical appearance and broad melting point strongly suggest the presence of impurities. For a typical synthesis of 3-(3-Methoxypropyl)azetidine, which often involves the cyclization of a γ-amino alcohol or a related precursor, the impurities generally fall into three categories:

  • Unreacted Starting Materials: Key starting materials like N-protected 3-hydroxyazetidine or 1,3-dihalopropanes can carry through the synthesis if the reaction does not go to completion.

  • Reaction Byproducts: The most common byproduct is often a dimer or polymer resulting from intermolecular reactions instead of the desired intramolecular cyclization. Side reactions involving protecting groups can also generate impurities. For instance, in syntheses that use a benzyl protecting group, incomplete deprotection can leave N-benzylated intermediates in the final product.[1]

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps (e.g., methanol, ethyl acetate) and leftover reagents can be trapped in the crystalline matrix of the hydrochloride salt.

A general workflow for identifying and removing these impurities is essential for achieving high purity.

G cluster_0 Impurity Identification & Removal Workflow A Crude Product Analysis (HPLC, NMR, LC-MS) B Identify Impurity Type (Starting Material, Byproduct, etc.) A->B C Select Purification Strategy B->C D Recrystallization (For crystalline solids) C->D  High-to-moderate  purity E Column Chromatography (For complex mixtures/oils) C->E  Low purity or  oily product F Acid-Base Extraction (To remove neutral/acidic impurities) C->F  Non-basic  impurities H Final QC Analysis (HPLC, NMR, Melting Point) D->H E->H F->H G High-Purity Product (>97%) H->G

Caption: General workflow for impurity troubleshooting.

Question 2: My initial recrystallization attempt from isopropanol/ethyl acetate failed to significantly improve the product's purity. What are the best practices and alternative solvent systems?

Answer: Recrystallization is effective only when there is a significant difference in solubility between the desired product and the impurities in the chosen solvent system. The failure of a standard system like isopropanol/ethyl acetate suggests that the impurities have similar solubility profiles to your product.

Causality: 3-(3-Methoxypropyl)azetidine hydrochloride is a polar, ionic salt. Effective recrystallization requires a solvent in which it is soluble at high temperatures but sparingly soluble at low temperatures (the "solvent"), and another in which it is poorly soluble (the "anti-solvent").

Recommended Solvent Systems & Protocol:

Solvent (for dissolving)Anti-Solvent (for precipitation)Target Impurities RemovedNotes
MethanolDiethyl Ether or MTBELess polar organic byproductsMethanol is a strong solvent; use sparingly. Add anti-solvent slowly to avoid oiling out.
Isopropanol (IPA)Heptane or HexaneNon-polar starting materials, oily byproductsA good starting point. Ensure the product fully dissolves in hot IPA before adding heptane.
AcetonitrileIsopropanol (IPA) or TolueneMore polar impuritiesUseful if the primary contaminants are more polar than the product.
WaterAcetone or Isopropanol (IPA)Inorganic salts, highly polar impuritiesUse if inorganic reagents are suspected. The product is hygroscopic, so dry thoroughly under vacuum.[2]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on the table above, select a promising solvent/anti-solvent pair.

  • Dissolution: In a flask, add the minimum amount of hot solvent (e.g., isopropanol) required to completely dissolve the crude product. Stir and maintain the temperature near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Precipitation: Slowly add the anti-solvent (e.g., heptane) to the hot solution dropwise until persistent cloudiness is observed.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold anti-solvent.

  • Drying: Dry the purified solid under high vacuum at 40-50°C to remove all residual solvents.

Question 3: I suspect residual N-benzhydryl or N-benzyl protecting groups from the synthesis. How can I remove these effectively?

Answer: N-benzhydryl and N-benzyl groups are common protecting groups in azetidine synthesis.[1][3] Their removal via catalytic hydrogenation can sometimes be incomplete, leaving behind highly non-polar impurities.

Causality: These impurities lack the basic nitrogen of the desired product, making their hydrochloride salts less stable and their free bases significantly less polar. This difference in polarity and basicity is key to their removal.

Troubleshooting Strategy: Acid-Base Extraction

If the product is contaminated with non-basic impurities like the N-protected precursor, an acid-base extraction is highly effective. This protocol converts your desired product into its water-soluble salt, leaving non-basic impurities in the organic phase.

G cluster_0 Acid-Base Extraction Workflow A Dissolve Crude HCl Salt in Water/Organic Solvent (e.g., DCM or EtOAc) B Basify Aqueous Layer (e.g., with NaOH or K2CO3) to pH > 12 A->B Separate Layers (Discard Organic) C Extract Free Base into Fresh Organic Solvent (3x extractions) B->C D Combine Organic Layers, Dry (Na2SO4), and Filter C->D E Add HCl Solution (e.g., HCl in Ether/Dioxane) to Precipitate Pure Salt D->E F Filter and Dry Purified HCl Salt E->F

Caption: Workflow for purification via free base formation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude hydrochloride salt in a mixture of deionized water and an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification: Add a strong base (e.g., 2M NaOH solution) to the aqueous layer until the pH is >12. This converts the azetidine hydrochloride to its free base form, which is soluble in the organic solvent.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with fresh organic solvent. The non-basic impurities (like the N-benzyl precursor) will preferentially remain in these organic layers.

  • Isolation of Free Base: Combine all organic layers containing the free base, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Reformation: Dissolve the purified free base oil in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Collection: The pure 3-(3-Methoxypropyl)azetidine hydrochloride will precipitate. Collect it by filtration and dry it under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of 3-(3-Methoxypropyl)azetidine hydrochloride? The most common and effective methods are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.[4][] Gas Chromatography (GC) can also be used, often for analyzing residual solvents or volatile starting materials.[6]

Q2: How should I store 3-(3-Methoxypropyl)azetidine hydrochloride to prevent degradation? The compound is often described as a hygroscopic solid.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7][8] Refrigeration (0-8 °C) is often recommended to minimize degradation over long-term storage.[2]

Q3: Can I use silica gel column chromatography to purify the hydrochloride salt directly? Direct chromatography of amine hydrochloride salts on standard silica gel is generally not recommended. The ionic nature of the salt leads to strong binding to the acidic silica surface, resulting in poor separation, significant streaking, and low product recovery.[9] It is far more effective to first convert the salt to the free base (as described in the acid-base extraction protocol), purify the neutral amine by chromatography on silica gel (often using a mobile phase like DCM/Methanol with a small amount of ammonium hydroxide), and then re-form the hydrochloride salt.[9]

Q4: My NMR spectrum shows a triplet at ~3.15 ppm and a multiplet at ~2.00 ppm, which I cannot assign to the product. What could this be? These signals are characteristic of the N-benzhydrylazetidine intermediate, specifically the azetidine ring protons.[3] A triplet around 3.15 ppm corresponds to the four protons on the carbons adjacent to the nitrogen, and the multiplet around 2.00 ppm corresponds to the two protons on the C4 carbon of the azetidine ring.[3] Their presence indicates incomplete deprotection during hydrogenation and warrants a purification step like the acid-base extraction mentioned earlier.

References

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Methoxy-azetidine hydrochloride. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor. Retrieved from [Link]

  • Lee, J. Y., & Kang, J. S. (2022). Analytical methods to manage potential impurities in drug substances. Analytical Science and Technology, 35(3), 93-115. Retrieved from [Link]

  • DeSantis, J. T., & King, A. O. (1990). U.S. Patent No. 4,966,979. Washington, DC: U.S. Patent and Trademark Office.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthetic route for accessing azetidines via intermolecular aza Paternò-Büchi reaction. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Popova, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1073. Retrieved from [Link]

  • Reddit. (2025). Purification of THP protected compound. Retrieved from [Link]

  • Karimov, R. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 3-(3-Methoxypropyl)azetidine HCl

[1]

Case ID: AZT-PROPYL-003 Status: Active Support Classification: Nitrogen Heterocycle / Building Block Molecular Formula:

Executive Summary: The "Azetidine Paradox"

3-(3-Methoxypropyl)azetidine hydrochloride is a valuable building block due to the specific geometry of the 4-membered ring. However, this ring introduces significant Baeyer strain (~26 kcal/mol) .[1] While the hydrochloride salt is a stable solid, placing it into solution activates degradation pathways that are dormant in the crystal lattice.[1]

The Core Challenge: You are balancing two opposing instability forces:

  • Nucleophilic Ring Opening: Driven by the strain release of the 4-membered ring (often acid-catalyzed or nucleophile-assisted).[1]

  • Free-Base Reactivity: If the pH rises, the free amine forms, leading to rapid oxidative dimerization or polymerization.[1]

Critical Stability Protocols (The "Golden Rules")

Before troubleshooting, verify your baseline handling against these three pillars of stability.

I. The pH "Safe Zone" (4.0 – 6.0)

The pKa of the azetidine conjugate acid is approximately 11.0–11.3 .

  • At pH > 8: The equilibrium shifts toward the free base. The free secondary amine is prone to oxidation (yellowing) and nucleophilic self-attack (polymerization).[1]

  • At pH < 2: Strong acid can protonate the ether oxygen on the propyl chain or catalyze the ring-opening of the azetidine by water (hydrolysis).

  • Recommendation: Maintain aqueous solutions in a slightly acidic buffer (pH 4–6) or use pure water (which naturally sits ~pH 5.5 due to atmospheric CO₂).[1] Avoid phosphate buffers above pH 7.5.

II. Solvent Selection (Dielectric vs. Nucleophilicity)

Water is the universal solvent for the HCl salt, but it is also a nucleophile.[1]

  • Best for Storage: DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1] These are non-nucleophilic and stabilize the salt form.[1]

  • Risky: Methanol/Ethanol .[1] Primary alcohols can act as nucleophiles, attacking the ring carbon and opening the azetidine to form linear ether-amines, especially if the solution heats up.[1]

III. The "Cold Chain" Rule

In solution, entropy favors ring opening.[1]

  • Room Temp (25°C): Stability window < 24 hours.

  • Refrigerated (4°C): Stability window ~ 1 week.

  • Frozen (-20°C): Indefinite (if in DMSO).

Diagnostic Visualization: Degradation Pathways[1][2]

Understanding how the molecule breaks down helps you identify the impurity peaks in your LCMS data.

AzetidineDegradationcluster_0Danger Zone: Basic pHSaltAzetidine HCl Salt(Stable Solid)SolutionSolubilized(Equilibrium)Salt->SolutionDissolutionFreeBaseFree Base Amine(Reactive)Solution->FreeBasepH > 8.0RingOpenLinear Amino-Ether(+18 Da in Water)Solution->RingOpenAcid Hydrolysisor Nucleophilic AttackDimerOxidative Dimer(2M - 2H)FreeBase->DimerOxidation (Air)PolymerOligomers(Yellow Precipitate)FreeBase->PolymerSelf-Reaction

Figure 1: Mechanistic pathways of instability.[1] Note that the primary risk in aqueous solution is hydrolysis (Ring Opening), while basic conditions trigger polymerization.[1]

Troubleshooting & FAQs

Issue 1: "My solution turned yellow overnight."

Diagnosis: Oxidation of the free base.[1] Cause: The pH of your solution likely drifted above 7.0, or the salt was dissolved in a solvent containing basic impurities (e.g., old DMF with amine impurities).[1] Corrective Action:

  • Check pH.[1][2] If > 7, adjust immediately with dilute HCl.

  • Degas your solvents.[1] Oxygen accelerates free-amine oxidation.[1]

  • Protocol: Add a trace amount of EDTA (to chelate metal oxidants) or store under Argon/Nitrogen.

Issue 2: "I see a +18 Da peak in LCMS (M+19)."

Diagnosis: Hydrolysis (Ring Opening). Cause: Water has attacked the azetidine ring, opening it to form 1-amino-6-methoxyhexan-3-ol (or isomer).[1] This happens in aqueous solutions left at Room Temperature (RT) too long.[1] Corrective Action:

  • Stop using water for stock solutions. Switch to anhydrous DMSO.[1]

  • If aqueous buffer is required for biology, prepare Freshly Immediately Prior to Use (FIPU) .[1] Do not store.

Issue 3: "The compound precipitated when I added it to cell culture media."

Diagnosis: The "Salting Out" Effect or pH Shock. Cause:

  • Cell media (pH 7.[1]4) neutralizes the HCl, generating the free base.[1]

  • While the free base of this specific molecule is likely an oil, the interaction with high-salt media can cause local precipitation or oiling out before redissolving.[1] Corrective Action:

  • Pre-dilute the DMSO stock into a small volume of PBS (pH 7.[1]4) with vigorous vortexing before adding to the main media volume. This prevents high local concentrations of the free base.[1]

Issue 4: "Can I heat this reaction to 80°C?"

Diagnosis: Thermal Instability.[1] Verdict: High Risk. Reasoning: At 80°C, the ring strain release becomes kinetically accessible.[1] In nucleophilic solvents (alcohols, water), you will quantitatively open the ring.[1] Alternative: Use non-nucleophilic solvents (DCM, Toluene, DMF) and keep the base stoichiometry strictly controlled (use non-nucleophilic bases like DIPEA or inorganic carbonates, not primary amines).[1]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (50 mM)

Target: Long-term storage (>1 month)

  • Weighing: Weigh the hydrochloride salt rapidly. It is hygroscopic (absorbs water from air).[1] Close the vial immediately.

  • Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).[1]

    • Why? DMSO prevents hydrolysis and suppresses ionization of the salt, locking it in its stable lattice-like form in solution.[1]

  • Dissolution: Vortex until clear. Sonicate only if necessary (max 30 seconds; heat generation degrades the ring).[1]

  • Aliquot: Divide into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

SOP-02: Quality Control Check (NMR)

Run this if you suspect degradation.[1]

  • Solvent:

    
     or DMSO-
    
    
    .
  • Key Signals:

    • Intact Ring: Look for the azetidine protons (typically two multiplets around 3.8–4.5 ppm).[1]

    • Ring Open (Degradant): Look for the disappearance of the distinct ring multiplets and the appearance of a linear alkyl chain pattern (triplets/multiplets shifted upfield, closer to 2.5–3.0 ppm).[1]

    • Methoxy Group: The singlet (~3.3 ppm) usually remains but may shift slightly if the environment changes.

Solvent Compatibility Matrix

Use this decision tree to select the right solvent for your application.

SolventSelectionStartSelect ApplicationBioBiological Assay(Cell/Enzyme)Start->BioChemChemical SynthesisStart->ChemAnalyticLCMS / HPLCStart->AnalyticBioSolventStock: DMSODiluent: PBS (pH 7.4)Bio->BioSolventChemSolventDMF, DCM, or TolueneChem->ChemSolventAnalyticSolventWater/Acetonitrile(+0.1% Formic Acid)Analytic->AnalyticSolventBioWarnPrepare FRESH.Use within 4 hours.BioSolvent->BioWarnChemWarnAvoid Alcohols (MeOH/EtOH)at High TempChemSolvent->ChemWarnAnalyticNoteAcid stabilizes the ringduring analysis.AnalyticSolvent->AnalyticNote

Figure 2: Solvent selection decision tree based on experimental intent.

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International.[1] Link[1]

  • Singh, G. S., & D'hooghe, M. (2019).[1] Nomenclature, Structure, and Stability of Azetidines.[1] In Chemistry of Heterocyclic Compounds. Link

  • PubChem. (2024).[1][3] Compound Summary: 3-Methoxyazetidine hydrochloride (Analogous Structure).[1] National Library of Medicine.[1] Link[1]

  • Padwa, A. (2000).[1] Ring Strain and Reactivity of Azetidines.[1][4][5] Journal of Organic Chemistry.[1] Link[1]

(Note: While specific literature on the "3-methoxypropyl" derivative is proprietary or sparse, the stability data is extrapolated from the authoritative chemistry of the azetidine class as cited above.)[1]

Technical Support Center: Scaling Up the Synthesis of 3-(3-Methoxypropyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride. The content is structured to address practical, real-world challenges encountered during process development and manufacturing.

Introduction: Navigating the Challenges of Azetidine Synthesis

Azetidines are valuable four-membered nitrogen-containing heterocycles, widely utilized as building blocks in medicinal chemistry.[1][2] Their utility stems from the unique three-dimensional conformations they impart to larger molecules. However, the synthesis of azetidines is notoriously challenging due to the inherent high ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[3] This strain renders the ring susceptible to nucleophilic attack and ring-opening, often leading to low yields, competing side reactions, and instability under certain conditions, making scale-up a significant chemical engineering endeavor.[2][3][4]

This guide focuses on a common and scalable pathway to 3-(3-Methoxypropyl)azetidine hydrochloride: the direct N-alkylation of azetidine. We will explore the critical parameters of this process and provide solutions to common obstacles.

Proposed Scalable Synthetic Pathway

The most direct route for preparing the target compound on a larger scale is the SN2 reaction between azetidine and an appropriate 3-methoxypropyl electrophile, followed by salt formation. This approach is advantageous due to its atom economy and use of readily available starting materials.

Synthetic_Pathway Azetidine Azetidine Intermediate 3-(3-Methoxypropyl)azetidine (Free Base) Azetidine->Intermediate Electrophile 1-bromo-3-methoxypropane Electrophile->Azetidine Base K₂CO₃, cat. KI Acetonitrile (ACN) Base->Azetidine FinalProduct 3-(3-Methoxypropyl)azetidine hydrochloride Intermediate->FinalProduct HCl HCl in IPA HCl->Intermediate Workflow cluster_synthesis Step 1: Free Base Synthesis cluster_workup Work-up & Purification cluster_salt Step 2: Salt Formation S1 Inert Reactor & Charge Azetidine, K₂CO₃, KI, ACN S2 Heat to 60-65°C S1->S2 S3 Slow Addition of Alkyl Bromide S2->S3 S4 Monitor Reaction (GC/LC-MS) S3->S4 W1 Cool & Filter Salts S4->W1 W2 Concentrate Solvent W1->W2 W3 Aqueous Wash & Extraction (DCM) W2->W3 W4 Dry & Concentrate W3->W4 W5 Purify via Vacuum Distillation W4->W5 P1 Dissolve Free Base in Isopropanol W5->P1 P2 Cool to 0-5°C P1->P2 P3 Add HCl/IPA to pH 1-2 P2->P3 P4 Filter & Wash Solid P3->P4 P5 Dry Under Vacuum P4->P5 Final Final P5->Final Final Product: 3-(3-Methoxypropyl)azetidine HCl

Caption: End-to-end process flow for the scale-up synthesis.

References

  • Benchchem. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • Ferreira, F., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Ismail, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Various Authors. (2025).
  • Reisman, S. E., et al.
  • Google Patents. (2000).
  • Bott, T. M., & West, F. G. (2011).
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Google Patents. (1990).
  • American Chemical Society. (n.d.).
  • Reddit. (2021).

Sources

Technical Support Center: Characterization of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted azetidines. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the synthesis, purification, and characterization of these strained four-membered heterocycles. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Synthesis and Purification Challenges

The inherent ring strain of azetidines presents significant hurdles from the very beginning of any research endeavor.[1][2][3] This section addresses common problems encountered during the synthesis and purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of azetidines often difficult, resulting in low yields?

A1: The primary challenge is the high ring strain of the four-membered ring (approximately 25.4 kcal/mol), which makes its formation both kinetically and thermodynamically unfavorable compared to other reaction pathways.[1] This leads to several common issues:

  • Competing Reactions: Intermolecular reactions or the formation of more stable, larger rings (like pyrrolidines) can often outcompete the desired intramolecular cyclization to form the azetidine.[1][4]

  • Precursor Conformation: The acyclic precursor must adopt a specific conformation to allow the nucleophilic and electrophilic centers to come into close proximity for ring closure. Steric hindrance can prevent this optimal alignment.[1]

  • Ring Stability: Once formed, the strained ring is susceptible to opening under various reaction conditions, further reducing the isolated yield.[1][5][6]

Troubleshooting Guide: Synthesis

Problem: My intramolecular cyclization to form an N-substituted azetidine is failing or giving very low yields.

Possible Cause Underlying Rationale Proposed Solution
Inefficient Leaving Group The rate of the desired intramolecular SN2 reaction is too slow, allowing side reactions to dominate. A poor leaving group (e.g., -OH) will not be displaced effectively by the amine nucleophile.[1]Convert hydroxyl groups to better leaving groups, such as tosylates (-OTs), mesylates (-OMs), or halides (-Br, -I), to accelerate the rate of cyclization.
High Reaction Concentration At high concentrations, intermolecular reactions between precursor molecules become statistically more likely than the desired intramolecular ring-closing reaction.[1]Perform the reaction under high-dilution conditions (e.g., 0.01 M or lower). This can be achieved by the slow addition of the precursor to a large volume of solvent.
Unfavorable Precursor Conformation Steric bulk near the reacting centers can create unfavorable steric interactions, preventing the molecule from adopting the necessary conformation for cyclization.[1]Redesign the synthetic precursor to reduce steric hindrance around the nucleophilic nitrogen or the carbon bearing the leaving group.
Incompatible Protecting Group The protecting group on the nitrogen may be too bulky or may electronically disfavor the nucleophilic attack required for ring closure.Select a smaller or electron-donating protecting group if possible. However, often an electron-withdrawing group (e.g., tosyl, Boc) is needed to activate the precursor and stabilize the final product.[1]
Troubleshooting Guide: Purification

Problem: My azetidine compound is decomposing during purification by silica gel column chromatography.

This is a very common issue stemming from the inherent instability of the azetidine ring, particularly its sensitivity to acidic conditions.

  • Root Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). The basic nitrogen of the azetidine can be protonated on the column, forming an azetidinium ion. This dramatically increases the ring strain and makes the ring highly susceptible to nucleophilic attack by the solvent, water, or even the silica itself, leading to ring-opening and decomposition.[1][7]

  • Workflow for Mitigating On-Column Decomposition:

Caption: Decision workflow for troubleshooting azetidine purification.

Section 2: NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of azetidines. However, their unique geometry often leads to complex and non-intuitive spectra.

Frequently Asked Questions (FAQs)

Q1: What makes the ¹H NMR spectra of substituted azetidines so complex?

A1: The complexity arises from the rigid, puckered, four-membered ring structure.[8][9] This rigidity restricts bond rotation, leading to:

  • Complex Splitting Patterns: Protons on the ring often exhibit complex second-order coupling effects, especially if their chemical shifts are close. The dihedral angles between protons are fixed, leading to large geminal and vicinal coupling constants that can be difficult to analyze.[8]

  • Signal Overlap: The chemical shifts of the different ring protons can be very similar, causing their multiplets to overlap, which obscures the coupling information.[8]

  • Atropisomerism: If a bulky substituent is attached to the azetidine nitrogen or ring, rotation around the connecting single bond can be hindered. This can lead to the presence of multiple, slowly interconverting conformers (atropisomers) on the NMR timescale, resulting in two sets of peaks for a single compound.[10]

Troubleshooting Guide: NMR Analysis

Problem: The ¹H NMR spectrum of my azetidine has broad, poorly resolved peaks.

Possible Cause Underlying Rationale Proposed Solution
Poor Magnetic Field Homogeneity The magnetic field across the sample is not uniform, causing nuclei in different parts of the sample to experience slightly different fields and resonate at different frequencies, broadening the signal.Re-shim the spectrometer. This is always the first step for any peak shape issue.
Insoluble Material Undissolved particles in the NMR tube disrupt the magnetic field homogeneity, leading to significant line broadening.[8]Filter the sample. Pass the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
Sample Too Concentrated High concentrations increase the solution's viscosity, which slows molecular tumbling and can lead to broader peaks. Intermolecular interactions can also cause peak broadening.[8]Dilute the sample. Prepare a less concentrated solution and re-acquire the spectrum.
Slow Conformational Exchange The azetidine ring or its substituents may be undergoing conformational exchange on a timescale similar to the NMR experiment, leading to broadened "exchange" peaks.Acquire spectra at different temperatures. Cooling the sample may "freeze out" the individual conformers, resulting in sharp peaks for each. Heating may cause rapid exchange, leading to a sharp, time-averaged signal.

Problem: The proton signals on the azetidine ring are overlapping, making interpretation impossible.

This is a classic problem of accidental isochrony, where different protons have nearly identical chemical shifts.[8]

Caption: Using a 2D COSY experiment to resolve coupling partners even when 1D signals overlap.

Solutions:

  • Change Solvent: Altering the deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can change the chemical environment enough to resolve the overlapping signals.

  • Use a Lanthanide Shift Reagent: These reagents coordinate to Lewis basic sites (like the azetidine nitrogen) and induce large changes in the chemical shifts of nearby protons, often resolving overlap.

  • Perform 2D NMR Experiments: A COSY (Correlation Spectroscopy) experiment is essential. It will show cross-peaks between protons that are J-coupled, allowing you to trace the connectivity of the spin system even if the 1D signals are overlapped.[8] For more complex systems, HSQC and HMBC experiments can be used to correlate protons with their attached carbons.[11]

Section 3: Stability and Degradation Issues

The utility of azetidines in drug development is often tempered by their potential instability. Understanding and predicting degradation pathways is critical for medicinal chemists.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for substituted azetidines?

A1: Acid-mediated ring-opening is the most frequently encountered degradation pathway.[5][6][11] The azetidine nitrogen is basic and can be protonated under acidic conditions. This protonation enhances the ring strain and turns the amine into a good leaving group, making the ring susceptible to intramolecular or intermolecular nucleophilic attack.[5][6][12]

Q2: How do N-substituents affect the stability of the azetidine ring?

A2: The electronic properties of the N-substituent have a profound effect on stability by modulating the basicity (pKa) of the azetidine nitrogen.

  • Electron-donating groups increase the basicity of the nitrogen, making it more easily protonated and thus rendering the ring less stable under acidic conditions.

  • Electron-withdrawing groups (like aryl rings or sulfonyl groups) decrease the nitrogen's basicity. This makes protonation more difficult, thereby increasing the stability of the ring in acidic media.[5][6]

Troubleshooting Guide: Compound Stability

Problem: My N-aryl azetidine derivative is rapidly degrading in an aqueous buffer at low pH.

This observation is consistent with an acid-mediated intramolecular ring-opening decomposition, a mechanism that has been studied in detail.[5][6]

  • Mechanism: The decomposition is initiated by the protonation of the azetidine nitrogen. A pendant nucleophile on the N-substituent (such as an amide oxygen) can then attack one of the ring carbons, leading to irreversible ring-opening. The rate of this degradation is highly dependent on the pKa of the azetidine nitrogen.

G Compound N-Aryl Azetidine Derivative Protonated Protonated Azetidinium Ion Compound->Protonated + H⁺ (Low pH) Attacked Intramolecular Nucleophilic Attack Protonated->Attacked Pendant Nucleophile (e.g., Amide O) Opened Ring-Opened Degradation Product Attacked->Opened Irreversible Ring-Opening

Sources

Preventing decomposition of azetidine compounds during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with azetidine-containing molecules. This guide provides in-depth troubleshooting advice and best practices to prevent the decomposition of these valuable but strained heterocyclic compounds during reaction workup and purification. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to maximize your yield and purity.

Section 1: Understanding Azetidine Instability: The Challenge of Ring Strain

Azetidines are four-membered saturated nitrogen heterocycles that serve as valuable building blocks in medicinal chemistry and organic synthesis.[1][2][3] Their utility stems from the unique three-dimensional structure they impart, acting as rigid scaffolds that can improve potency and pharmacokinetic properties.[4][5][6]

However, the very feature that makes them synthetically attractive—their significant ring strain (approx. 25.4 kcal/mol)—also renders them susceptible to decomposition. This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, makes the azetidine ring prone to opening under various conditions encountered during standard laboratory workup procedures. Understanding these decomposition pathways is the first step toward preventing them.

Key Decomposition Pathways

The primary mechanism of degradation is the ring-opening of the strained four-membered ring, which can be initiated by several factors.[7]

  • Acid-Mediated Decomposition: This is the most common failure mode. Under acidic conditions, the azetidine nitrogen can be protonated, forming a highly reactive azetidinium ion.[7][8] This greatly activates the ring, making it an excellent electrophile susceptible to attack by even weak nucleophiles (like water or alcohols from the solvent), leading to cleavage.[1][7] In some cases, a pendant functional group within the molecule itself can act as the nucleophile, causing an intramolecular decomposition cascade.[4][5]

  • Nucleophilic Attack: The inherent strain of the ring makes it susceptible to direct attack by strong nucleophiles, which can be present as reagents or byproducts.[9]

  • Chromatographic Degradation: Standard silica gel is inherently acidic and represents a major hazard for sensitive azetidines.[9] Prolonged exposure to the silica surface during column chromatography can catalyze ring-opening, leading to streaking, low recovery, and the appearance of new impurity spots on TLC plates.[9]

Below is a diagram illustrating the general mechanism of acid-catalyzed ring-opening.

Acid_Catalyzed_Ring_Opening cluster_0 Azetidine Ring cluster_1 Protonation cluster_2 Ring Opening A R-Azetidine B Azetidinium Ion (Activated) A->B + H⁺ C Ring-Opened Product B->C + Nucleophile (Nu⁻) H_source Acid Source (e.g., H₂O, SiO₂, TFA) Nu_source Nucleophile (e.g., H₂O, Cl⁻, Solvent)

Caption: Acid-catalyzed decomposition pathway of an azetidine ring.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of azetidine compounds in a practical question-and-answer format.

Q1: My TLC/LC-MS analysis shows my product is decomposing after an aqueous workup. What is the likely cause and how can I prevent it?

A: This is a classic sign of acid-mediated decomposition. If you used even a mild acid (e.g., NH₄Cl wash) or did not neutralize the reaction mixture sufficiently, residual acid can protonate the azetidine nitrogen, leading to rapid ring-opening upon exposure to water.[4][7]

Troubleshooting Steps:

  • Strict pH Control: Avoid acidic conditions entirely. Quench your reaction with a mild base like saturated sodium bicarbonate (NaHCO₃) solution and ensure the aqueous phase is neutral or slightly basic (pH 7-8) before extraction.[9][10]

  • Minimize Contact Time: Perform extractions quickly. Do not let your organic layer sit in contact with an aqueous phase for extended periods.

  • Use a Buffered Wash: Instead of a water wash, consider using a buffered solution (e.g., phosphate buffer, pH 7) or a brine wash, which is less likely to be acidic than deionized water.

  • Low Temperature: Perform the entire workup process in an ice bath. Lower temperatures significantly slow the rate of degradation.[7][11]

Q2: I'm losing a significant amount of my azetidine compound during silica gel column chromatography. The product is streaking and new, more polar spots are appearing on the TLC.

A: This strongly indicates that the acidic nature of the standard silica gel is degrading your compound.[9]

Troubleshooting Steps:

  • Deactivate the Silica: The most common solution is to use deactivated silica gel. This is prepared by slurrying the silica gel in the desired eluent system containing a small amount of a volatile base, typically 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica surface. See Protocol 2 for a detailed procedure.

  • Switch the Stationary Phase: If deactivation is insufficient, switch to a more inert or basic stationary phase. Options include:

    • Basic Alumina: A good alternative, but be aware it can have different selectivity.

    • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[9]

    • Amino-functionalized Silica: Can be effective for purifying basic compounds.[12]

  • Speed is Key: Pack the column well and run it as quickly as possible without sacrificing separation ("flash chromatography"). Minimize the time your compound spends on the column.

Q3: My azetidine has an N-Boc protecting group, which I thought was stable. Why am I still seeing decomposition?

A: While electron-withdrawing protecting groups like Boc (tert-butyloxycarbonyl) or various sulfonyl groups do stabilize the azetidine ring by reducing the basicity of the nitrogen, they do not make it invincible.[7][9] Strong acidic conditions, such as those used for Boc deprotection (e.g., neat TFA), will readily cleave the protecting group and subsequently trigger the decomposition of the now-unprotected, acid-sensitive azetidine. Even during workups not intended for deprotection, sufficient acidity can still catalyze degradation. The strategy remains the same: maintain strict pH control and avoid acidic environments.

Q4: What are the best general practices for handling and storing azetidine compounds to ensure long-term stability?

A: Proper handling and storage are crucial.

  • Solvent Choice: If you need to store your compound in solution for a short period, use aprotic solvents (e.g., Dichloromethane, THF, Toluene). Avoid protic solvents like methanol or ethanol if possible, as they can act as nucleophiles if any acid is present.[7]

  • Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage or frozen at -20 °C for longer periods, to minimize degradation rates.[7][11][13]

  • Atmosphere: Store neat compounds and anhydrous solutions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to atmospheric moisture and CO₂, which can form carbonic acid in solution.

  • Prepare Fresh: It is always best practice to prepare solutions of azetidines fresh whenever possible and avoid long-term storage in solution.[7]

Section 3: Best Practices and Preventative Measures

The following table summarizes the key strategies for preventing azetidine decomposition during workup.

ParameterHazardous ConditionRecommended Best PracticeRationale
pH of Aqueous Phase Acidic (pH < 7)Maintain neutral to slightly basic conditions (pH 7-8) using NaHCO₃ or a buffer.Prevents protonation of the azetidine nitrogen, which is the primary activation step for ring-opening.[4][7][9]
Chromatography Standard Silica GelUse silica gel deactivated with Et₃N, or switch to basic alumina or Florisil.Neutralizes acidic surface sites that catalyze decomposition.[9]
Temperature Room Temperature or ElevatedPerform extractions and concentration steps at 0-5 °C.Reduces the kinetic rate of all decomposition pathways.[7][11]
Contact Time Prolonged exposure to aqueous phases or chromatography mediaWork efficiently. Minimize the duration of extractions and run columns quickly.Reduces the opportunity for degradation to occur.
Solvents Protic Solvents (e.g., Methanol)Use aprotic solvents (e.g., DCM, EtOAc, Toluene) for workup and storage when possible.Protic solvents can act as nucleophiles in acid-catalyzed ring-opening.[7]

Below is a workflow diagram to guide your troubleshooting process.

Troubleshooting_Workflow Start Decomposition Observed During Workup? Check_pH Was the aqueous workup acidic or unbuffered? Start->Check_pH Check_Chroma Did decomposition occur during silica gel chromatography? Start->Check_Chroma Solution_pH ACTION: Use NaHCO₃ or buffer wash. Work at 0 °C. Minimize contact time. Check_pH->Solution_pH Yes Reassess If problem persists, consider intramolecular pathway or thermal instability. Check_pH->Reassess No Solution_Chroma ACTION: Use deactivated silica (add 1% Et₃N). Or, switch to Al₂O₃ / Florisil. Check_Chroma->Solution_Chroma Yes Check_Chroma->Reassess No End_Success Problem Solved Solution_pH->End_Success Solution_Chroma->End_Success

Caption: Troubleshooting decision tree for azetidine decomposition.

Section 4: Key Experimental Protocols

Protocol 1: pH-Controlled Aqueous Workup for Acid-Sensitive Azetidines

This protocol is designed to neutralize a reaction mixture and extract an acid-sensitive azetidine product while minimizing the risk of decomposition.

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0 °C.

  • Quench Carefully: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cooled reaction mixture with vigorous stirring. Continue adding until gas evolution ceases and the pH of the aqueous layer is confirmed to be between 7.5 and 8.5 using pH paper.

  • Extract Promptly: Transfer the biphasic mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform the extraction three times with fresh solvent to ensure complete recovery.

  • Wash with Brine: Combine the organic layers and wash once with saturated aqueous sodium chloride (brine). This helps to remove residual water and water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) with the water bath temperature kept below 30 °C.

  • Inert Atmosphere: Place the resulting crude product under high vacuum to remove residual solvent, then store under an inert atmosphere (Ar or N₂) until purification.

Protocol 2: Preparation of Deactivated (Neutralized) Silica Gel

This procedure neutralizes the acidic sites on silica gel, making it suitable for the chromatography of acid-sensitive compounds.

  • Prepare the Eluent: Prepare the solvent system you plan to use for the chromatography. To this solvent mixture, add 1.5% triethylamine (Et₃N) by volume. For example, to 1000 mL of 20% Ethyl Acetate in Hexane, add 15 mL of Et₃N.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel into a beaker. Add the Et₃N-containing eluent slowly while stirring with a glass rod to create a homogenous slurry. Ensure there are no dry clumps of silica.

  • Pack the Column: Pour the slurry into your chromatography column and pack as you normally would, using the Et₃N-containing eluent.

  • Equilibrate: Do not let the column run dry. Pass at least two column volumes of the Et₃N-containing eluent through the packed silica bed to ensure it is fully equilibrated and neutralized before loading your sample.

  • Load and Elute: Dissolve your crude product in a minimum amount of the mobile phase (or a compatible solvent) and load it onto the column. Elute the column using the Et₃N-containing solvent system.

By implementing these informed strategies and protocols, you can significantly improve the stability and recovery of your valuable azetidine compounds, leading to more successful and reproducible synthetic outcomes.

References

  • Singh, G. S., & D’hooghe, M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Molecules, 27(23), 8431. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Rowe, S. M., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Malkov, A. V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Synthetic Chemistry, 1-2. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • DiRico, S. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Azetidine. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

  • Van den Bossche, M., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

  • Nielsen, D. K., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Zaitseva, M. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1073. [Link]

  • Smith, A. D., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134–137. [Link]

  • Kumar, V., & Agarwal, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50663–50694. [Link]

  • Yoda, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. New Journal of Chemistry, 45(29), 13038-13045. [Link]

  • DiRico, S. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]

  • Moody, C. J., & Rzepa, H. S. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]

  • Bouligand, J., et al. (2021). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. GERPAC. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Al-Achi, A., & Greenwood, M. (2025). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. International Journal of Pharmaceutical Compounding. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2). [Link]

  • Al-Zoubi, R. M. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]

Sources

Diastereoselective synthesis of 3-substituted azetidines troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines

Topic: Troubleshooting Stereocontrol & Reactivity in Azetidine Functionalization Audience: Medicinal Chemists & Process Researchers Status: Active Guide [v2026.1]

Strategic Overview & Decision Logic

The synthesis of 3-substituted and 2,3-disubstituted azetidines is dominated by the conflict between ring strain (~25 kcal/mol) and conformational puckering . Unlike pyrrolidines, the azetidine ring is not planar; it adopts a puckered "butterfly" conformation (dihedral angle ~37°). This puckering dictates that substituents at C3 prefer a pseudo-equatorial orientation to minimize transannular steric clash with the nitrogen lone pair or N-substituent.

Your primary challenge: Controlling the cis/trans relationship (diastereoselectivity) while preventing the thermodynamically favorable ring-opening to allylamines.

Workflow Decision Matrix

Use this logic gate to select the correct synthetic module for your target.

AzetidineStrategy Start Target Structure Analysis SubstPattern Substitution Pattern? Start->SubstPattern C3Mono 3-Monosubstituted (Enantioselective) SubstPattern->C3Mono C3 Only C23Di 2,3-Disubstituted (Diastereoselective) SubstPattern->C23Di C2 & C3 MethodA Ni-Catalyzed Cross-Coupling (Stereoconvergent) C3Mono->MethodA Aryl/Alkyl Group MethodB Lithiation/Trapping (Kinetic Control) C3Mono->MethodB Electrophile Trapping MethodC De Novo Cyclization (4-exo-tet / 4-exo-trig) C23Di->MethodC Acyclic Precursor MethodD C-H Functionalization (Directing Groups) C23Di->MethodD Pre-formed Ring Risk1 Risk: Beta-H Elimination MethodA->Risk1 Risk2 Risk: Ring Opening (Allylamine) MethodB->Risk2

Caption: Decision tree for selecting synthetic methodology based on substitution pattern and associated risks.

Module 1: Lithiation of 3-Iodoazetidines (Kinetic Control)

Context: This is the standard route for introducing electrophiles at C3. The starting material is typically N-Boc-3-iodoazetidine. Key Mechanism: Lithium-Halogen Exchange (Li/I). Critical Failure Mode: Fragmentation to N-Boc-allylamine (Ring Opening).

Technical Deep Dive: The Stereochemical "Flip"

The 3-lithioazetidine intermediate is configurationally unstable at high temperatures but maintains a puckered geometry at -78°C.

  • The "Butterfly" Effect: The lithium species resides on the pseudo-equatorial face.

  • Electrophile Approach: The electrophile (E+) approaches from the face opposite the bulky N-Boc group (anti-approach).

  • Result: This typically yields the trans-3-substituted product relative to the N-protecting group (though N-inversion complicates this assignment in isolated products, it determines the kinetic outcome).

Troubleshooting Guide: Li/I Exchange
SymptomDiagnosisCorrective Action
Tar/Polymer formation Ring Opening: The lithiated species decomposed to the allylamine, which then polymerized or reacted non-selectively.Temp Control: Ensure internal temp never exceeds -78°C. Pre-cool the electrophile before addition. Solvent: Switch from THF to Et₂O (less coordinating, stabilizes the aggregate).
Low Yield (Recovered SM) Incomplete Exchange: n-BuLi is too slow or wet.Reagent Switch: Use t-BuLi (2.0 equiv). The first equiv does the exchange; the second destroys the t-BuI byproduct. Warning: t-BuLi is pyrophoric.
Protonated Product (3-H) Quench Failure: Moisture ingress during electrophile addition.Drying: Flame-dry glassware under vacuum.[1] Distill electrophiles. Ensure Ar/N₂ positive pressure is high during additions.
Poor Diastereoselectivity Thermodynamic Equilibration: The lithiated species equilibrated via inversion before trapping.Trapping Speed: Use "Barbier conditions" (pre-mix electrophile with the iodide before adding Li) if the electrophile is compatible with Li reagents (e.g., TMSCl, but not aldehydes).
Validated Protocol: C3-Functionalization via t-BuLi

Reference Grounding: [Hodgson et al., Luisi et al.]

  • Setup: Flame-dry a 2-neck RBF. Add N-Boc-3-iodoazetidine (1.0 equiv) and anhydrous Et₂O (0.1 M). Cool to -78°C (acetone/dry ice).

  • Exchange: Add t-BuLi (2.0 equiv, 1.7 M in pentane) dropwise over 10 min.

    • Checkpoint: Solution should remain clear or turn slightly yellow. Dark brown/black indicates decomposition.

  • Incubation: Stir at -78°C for exactly 2 min. (Do not over-stir; the species is fragile).

  • Trapping: Add the electrophile (1.2 equiv) dropwise (neat or in minimal Et₂O).

  • Warm-up: Allow to warm to RT slowly over 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

Module 2: Nickel-Catalyzed Cross-Coupling (Stereoconvergence)

Context: Used for creating C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds at C3. Key Mechanism: Radical rebound. The Ni catalyst engages a radical intermediate at C3, which planarizes the azetidine, erasing the stereochemistry of the starting iodide. The stereochemistry is determined during the radical capture by the chiral Ni-ligand complex.

Mechanistic Pathway (DOT Visualization)

NiCatalysis SM 3-Iodoazetidine (Racemic/Achiral) Radical C3 Radical (Planar/Achyral) SM->Radical SET from Ni(I) OxAdd Oxidative Addition (L*Ni-Ar) Capture Stereoselective Radical Capture OxAdd->Capture L*Ni(II)-Ar Radical->Capture Product Enantioenriched 3-Aryl Azetidine Capture->Product Reductive Elim

Caption: Stereoconvergent radical cross-coupling pathway. The planar radical intermediate allows correction of undefined stereochemistry in the starting material.

Troubleshooting Guide: Cross-Coupling
IssueRoot CauseTechnical Solution
Beta-Hydride Elimination Slow Reductive Elimination: The Ni-alkyl species waits too long, allowing

-H elimination to the azetine (which may polymerize).
Ligand Tuning: Switch to BiOx (Bi-oxazoline) or Phenanthroline ligands. These rigid, bidentate ligands accelerate reductive elimination.
Protodehalogenation (H-product) H-Atom Abstraction: The C3 radical abstracts H from solvent or ligand instead of binding to Ni.Solvent Choice: Avoid THF/Dioxane if possible; use DMA or DMF. Additives: Add MgCl₂ or ZnCl₂ to stabilize the intermediate.
Low ee/dr Ligand dissociation: The chiral pocket is too loose.Temperature: Lower reaction temperature to 0°C or -10°C (requires more active catalyst). Ligand: Use bulky BiOx ligands (e.g., sec-butyl or tert-butyl substituted).

Module 3: De Novo Cyclization (2,3-Disubstituted Systems)

Context: When you need a chiral center at C2 and C3. Method: Intramolecular nucleophilic substitution (4-exo-tet). Stereochemical Rule: The trans-2,3-disubstituted azetidine is kinetically and thermodynamically favored during cyclization to avoid steric clash between the C2-substituent and the leaving group (or C3-substituent).

FAQ: Cyclization Challenges

Q: I am trying to cyclize a gamma-haloamine to a 2,3-disubstituted azetidine, but I get the pyrrolidine (5-membered ring) byproduct. Why? A: This is a classic Baldwin's Rule competition. 5-exo-tet is generally faster than 4-exo-tet.

  • Fix: You must ensure the leaving group is on the gamma-carbon and the nucleophile is the nitrogen. If you have a choice (e.g., opening an epoxide), the regioselectivity is governed by the nucleophile's attack.

  • Tip: Use LiHMDS or NaH in refluxing THF/MeCN. High dilution favors intramolecular cyclization over intermolecular polymerization.

Q: How do I ensure trans-selectivity during ring closure? A: Start with a chiral amino alcohol precursor (e.g., from amino acid reduction). The cyclization proceeds via S_N2 inversion.

  • Protocol: If you have a syn-1,3-amino alcohol (derived from aldol), activation of the alcohol (Mesylate/Tosylate) followed by displacement by the amine will invert the center, yielding the trans-azetidine.

  • Validation: Check the coupling constant (

    
    ).
    
    • Trans:

      
      
      
    • Cis:

      
      
      (Note: These values depend on N-substitution and puckering, but trans is consistently smaller in magnitude).
      

References & Authority

  • Lithiation & Stability:

    • Hodgson, D. M., et al. "Generations of 3-Lithioazetidines." Journal of the American Chemical Society. Link

    • Luisi, R., et al. "Flow Synthesis of 3-Substituted Azetidines."[2] Chemistry - A European Journal. Link

  • Cross-Coupling (Ni-Catalyzed):

    • Zultanski, S. L., & Fu, G. C. "Nickel-Catalyzed Carbon-Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides." Journal of the American Chemical Society. Link

    • Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Nickel-Catalyzed Cross-Coupling." Chem. Link

  • Ring Puckering & Stereochemistry:

    • Couty, F., et al. "Conformation and reactivity of azetidines." European Journal of Organic Chemistry. Link

  • 2,3-Disubstituted Synthesis:

    • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

For further assistance with specific substrate classes (e.g., 3,3-disubstituted or fused bicyclic azetidines), please consult the Flow Chemistry module for scale-up parameters.

Sources

Validation & Comparative

Comparative Guide: 3-(3-Methoxypropyl)azetidine HCl vs. Alkyl-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Ether-Substituted Azetidines

In modern medicinal chemistry, the azetidine ring has emerged as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and larger saturated heterocycles like pyrrolidine. It offers a unique combination of low lipophilicity , high metabolic stability , and defined vector geometry .

3-(3-Methoxypropyl)azetidine hydrochloride represents a specialized subclass where the 3-position substituent is engineered to balance hydrophobicity with aqueous solubility . Unlike simple alkyl analogs (e.g., 3-propylazetidine) which can suffer from high LogP and rapid oxidative clearance, the methoxypropyl variant leverages the "ether effect"—introducing a specific dipole and hydrogen bond acceptor without significantly increasing steric bulk.

This guide compares this building block against standard alkyl and halo-alkyl azetidines, providing experimental protocols for its synthesis and application.

Physicochemical Performance Profile

The introduction of the ether oxygen at the


-position of the propyl chain dramatically alters the physicochemical landscape of the molecule compared to its all-carbon analog.
Comparative Data: 3-Substituted Azetidines
Property3-(3-Methoxypropyl)azetidine 3-Propylazetidine 3-(3,3,3-Trifluoropropyl)azetidine Implication
cLogP ~0.8 - 1.1~1.6 - 1.9~1.4 - 1.7Methoxy lowers lipophilicity , improving LLE (Lipophilic Ligand Efficiency).
TPSA (Ų) ~21.3 (Ether + Amine)~12.0 (Amine only)~12.0 (Amine only)Higher polar surface area aids solubility and permeability balance.
pKa (Conj. Acid) ~10.8~11.0~9.5Ether has minimal inductive effect on the distant amine; fluorine lowers basicity significantly.
Solubility (pH 7.4) High (>10 mg/mL)Moderate (<1 mg/mL)Low Critical for formulation of fragment-based leads.
Metabolic Liability O-Dealkylation (CYP450)

-Oxidation (Rapid)
Very StableMethoxy group blocks terminal oxidation but introduces dealkylation risk.
Structural Logic
  • The "Ether Effect": The oxygen atom in the propyl chain acts as a scaffold-hopping element. It mimics the methylene group (

    
    ) in size but introduces a dipole moment that can engage in specific water-bridged interactions within a protein binding pocket.
    
  • Conformational Bias: The azetidine ring is puckered. A 3-substituent prefers the equatorial orientation to minimize transannular strain. The flexible methoxypropyl tail allows the terminal methoxy group to scan for H-bond donors (e.g., Ser, Thr, Tyr residues) in the receptor.

Synthetic Accessibility & Experimental Protocols

While classical alkylation of malonates is possible, modern medicinal chemistry favors modular cross-coupling to access these derivatives. The following protocol describes a robust Nickel-Catalyzed Cross-Coupling method, which is superior for generating diverse 3-alkyl azetidines from a common intermediate.

Method A: Nickel-Catalyzed Reductive Cross-Coupling (Recommended)

This method couples an alkyl halide with an N-protected 3-iodoazetidine.

Reaction Scheme:



Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate 1: tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv).

    • Substrate 2: 1-Bromo-3-methoxypropane (1.5 equiv).

    • Catalyst:

      
       (10 mol%).
      
    • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%).

    • Reductant: Manganese powder (

      
      ) (2.0 equiv, activated).
      
    • Solvent: Anhydrous DMA (Dimethylacetamide) [0.1 M].

  • Execution:

    • Activation: Flame-dry a reaction vial equipped with a stir bar. Cool to room temperature (RT) under Argon.

    • Charging: Add

      
      , dtbbpy, and Mn powder. Purge with Argon for 5 minutes.
      
    • Solvent Addition: Add anhydrous DMA and stir for 10 minutes until the catalyst complex forms (often turns deep green/black).

    • Substrate Addition: Add the 3-iodoazetidine and 1-bromo-3-methoxypropane via syringe.

    • Reaction: Seal the vial and stir vigorously at 60°C for 12–16 hours .

  • Work-up & Purification:

    • Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Mn salts.

    • Wash the filtrate with water (

      
      ) and brine (
      
      
      
      ) to remove DMA.
    • Dry over

      
      , concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
      
  • Deprotection (Salt Formation):

    • Dissolve the N-Boc intermediate in minimal 1,4-dioxane.

    • Add

      
       (5 equiv). Stir at RT for 2 hours.
      
    • Precipitate the product with

      
      , filter, and dry under vacuum to yield 3-(3-Methoxypropyl)azetidine hydrochloride .
      
Self-Validating QC Criteria
  • 1H NMR (DMSO-d6): Look for the diagnostic azetidine ring protons (

    
     ppm) and the methoxy singlet (
    
    
    
    ppm).
  • LCMS: Single peak, Mass

    
     (free base).
    
  • Visual: The HCl salt should be a white, hygroscopic solid. If yellow/sticky, residual solvent or oxidation byproducts are present.

Metabolic Stability & Safety Profile

Metabolic Pathway Analysis

The primary advantage of the methoxypropyl group over a simple butyl group is the blockage of


-oxidation. However, the ether linkage introduces a specific metabolic liability: O-dealkylation .

MetabolicPathway Figure 1: Predicted Metabolic Fate of 3-(3-Methoxypropyl)azetidine Parent 3-(3-Methoxypropyl)azetidine (Parent Drug) Path1 CYP450 (O-Dealkylation) Parent->Path1 Path2 FMO/CYP (N-Oxidation) Parent->Path2 Metabolite1 3-(3-Hydroxypropyl)azetidine (Polar Alcohol) Path1->Metabolite1 Major Route Path3 UGT (Glucuronidation) Metabolite1->Path3 Metabolite2 Azetidine N-Oxide (Minor) Path2->Metabolite2 Metabolite3 O-Glucuronide (Rapid Excretion) Path3->Metabolite3

Figure 1: The O-dealkylation pathway leads to a polar alcohol metabolite, which is rapidly glucuronidated and excreted. This is often preferred over the formation of reactive carboxylic acid metabolites seen with alkyl chains.

Safety & Handling (SDS Summary)
  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Hygroscopicity: The HCl salt is extremely hygroscopic. Store in a desiccator at -20°C.

  • Reactivity: Avoid strong oxidizing agents. The secondary amine is nucleophilic; protect (e.g., Boc/Cbz) immediately if not using as a salt.

Decision Matrix: When to Use Which?

Scenario Recommended Analog Reasoning
Need to lower LogP but keep chain length3-(3-Methoxypropyl) Ether oxygen reduces lipophilicity by ~0.5–0.8 log units vs. butyl.
Metabolic "Hotspot" at chain terminus3-(3,3,3-Trifluoropropyl) Fluorine blocks metabolism completely but increases lipophilicity.
H-Bond Donor required in pocket3-(3-Hydroxypropyl) The alcohol can donate H-bonds, but permeability may suffer.
Steric fill only (Hydrophobic pocket)3-Propyl / 3-Butyl Simple alkyls pack best in purely lipophilic pockets (e.g., Leu/Val rich regions).

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applic
    • Source: PubMed (2026).
    • URL:[Link]

  • Synthesis of 3-Substituted Azetidines

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[1]

    • Source: Journal of Organic Chemistry (2025).
    • URL:[Link]

  • Cross-Coupling Methodologies

    • Title: Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides.[2][3]

    • Source: Organic Syntheses (2022).[4]

    • URL:[Link]

  • Metabolic Stability of Ether Isosteres

    • Title: Structure–Activity Relationship... and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers.
    • Source: Journal of Medicinal Chemistry (2016).
    • URL:[Link]

  • Safety Data: Title: Safety Data Sheet - Azetidine Hydrochloride. Source: TCI Chemicals.

Sources

Comparative analysis of azetidine synthesis methods (e.g., intramolecular cyclization vs. cycloaddition)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Azetidine Synthesis Methods: Intramolecular Cyclization vs. [2+2] Cycloaddition Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidine ring—a strained four-membered nitrogen heterocycle—is increasingly prized in medicinal chemistry for its ability to lower lipophilicity (logP) and improve metabolic stability compared to larger homologs like pyrrolidine or piperidine. However, its synthesis remains a bottleneck due to significant ring strain (~26 kcal/mol) and entropic barriers.

This guide provides a critical, head-to-head analysis of the two dominant synthetic paradigms: Intramolecular Nucleophilic Cyclization (the classical thermodynamic approach) and [2+2] Cycloaddition (the photochemical/kinetic approach). We evaluate these methods based on yield, scalability, stereocontrol, and functional group tolerance, supported by validated experimental protocols.

Part 1: Intramolecular Cyclization (The Classical Route)

This method relies on the formation of the C–N bond via nucleophilic displacement of a leaving group (halide, mesylate, tosylate) by an amine. It is governed by Baldwin’s rules (typically 4-exo-tet), which are generally favorable but kinetically slow due to ring strain.

Mechanism & Causality

The reaction proceeds via an S_N2 mechanism. The critical success factor is the conformation of the precursor; the nucleophile (amine) and electrophile (carbon-leaving group) must achieve a specific proximity (anti-periplanar geometry) to overcome the enthalpic penalty of ring closure.

IntramolecularMechanism Precursor Gamma-Amino Alcohol/Halide Activation Activation (MsCl/TsCl) Precursor->Activation Electrophilic Activation Intermediate Activated Intermediate (Leaving Group) Activation->Intermediate Formation of LG Cyclization Base-Induced Cyclization (4-exo-tet) Intermediate->Cyclization Conformational Locking Product Azetidine Cyclization->Product Ring Closure (-LG)

Figure 1: Mechanistic flow of intramolecular cyclization via activation of amino alcohols. The rate-determining step is often the ring closure.

Validated Protocol: Synthesis from -Amino Alcohols

Source: Adapted from standard methodologies (e.g., Couty et al., BenchChem protocols).

Reagents:


-amino alcohol substrate, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Acetonitrile (

).
  • Activation: Dissolve the N-protected

    
    -amino alcohol (1.0 equiv) in dry 
    
    
    
    under
    
    
    . Cool to 0°C. Add TEA (1.5 equiv) followed by MsCl (1.2 equiv) dropwise. Stir for 1 hour to form the mesylate.
  • Cyclization: Add DBU (2.0 equiv) directly to the reaction mixture. Heat to reflux (80°C) for 4–12 hours. Note: DBU is preferred over weaker bases to drive the unfavorable equilibrium forward.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography on silica gel (typically Hexane/EtOAc).

Performance Profile:

  • Yield: 60–90% (Substrate dependent).[1][3]

  • Stereocontrol: High (Chirality transfer from amino acid precursors is excellent).

  • Limitation: Sensitive to steric bulk at the cyclization sites; prone to intermolecular polymerization if concentration is too high.

Part 2: [2+2] Cycloaddition (The Photochemical Route)

The Aza-Paternò-Büchi reaction (and related visible-light mediated variants) constructs the ring by combining an imine (or oxime) with an alkene.[2] This method excels at generating complex, substituted azetidines that are impossible to access via cyclization.

Mechanism & Causality

Unlike the thermal pathway, this method accesses excited states (usually triplets) via Energy Transfer (EnT) catalysis. This allows the reaction to bypass the high thermal activation energy required to form a strained ring.

PhotoMechanism Start Imine/Oxime + Alkene Excitation Triplet State Excitation (EnT) Start->Excitation Blue Light (450 nm) PhotoCat Photocatalyst (Ir/Ru/Org) PhotoCat->Excitation Energy Transfer Radical Biradical Intermediate Excitation->Radical C-C Bond Formation Product Azetidine Radical->Product Intersystem Crossing & Ring Closure

Figure 2: Visible-light mediated [2+2] cycloaddition.[2][4][5][6][7] The reaction proceeds via a triplet biradical intermediate, allowing for non-concerted ring formation.

Validated Protocol: Visible-Light Mediated [2+2] Cycloaddition

Source: Adapted from Schindler et al. and recent literature.

Reagents: Cyclic oxime (1.0 equiv), Alkene (excess, 2–5 equiv),


 (1-2 mol%), Solvent (DCM or MeCN).
  • Setup: In a Pyrex tube, combine the oxime and alkene in degassed solvent (0.1 M concentration). Add the photocatalyst.[8]

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature. Use a fan to maintain ambient temperature (prevent thermal background reactions).

  • Monitoring: Monitor consumption of the oxime by TLC/LCMS (typically 12–24 hours).

  • Workup: Concentrate the solvent.

  • Reduction (Optional but common): If the product is an N-O azetidine, treat with Zn dust/AcOH to reveal the free amine.

Performance Profile:

  • Yield: 40–85% (Highly dependent on electronic matching of alkene/imine).[1]

  • Stereocontrol: Moderate to Good (often governed by substrate sterics; exo/endo selectivity can be tuned).

  • Advantage: Rapid assembly of spirocyclic and fused systems.

Part 3: Comparative Analysis

The following table synthesizes performance data to guide method selection.

FeatureIntramolecular Cyclization[2+2] Cycloaddition (Photochemical)
Primary Utility Simple, chiral, non-spiro azetidines.Complex, spirocyclic, or highly substituted cores.[2][9]
Atom Economy Lower (Requires leaving groups like OTs/OMs).High (All atoms incorporated).
Scalability High (Standard batch reactors, kg scale).Moderate (Requires flow chemistry for >10g scale).
Stereochemistry Excellent (Retains precursor chirality).Variable (Requires diastereoselective control).
Functional Tolerance Moderate (Base-sensitive groups risk elimination).High (Mild, neutral conditions).
Key Limitation Entropic penalty; polymerization risk.Requires specific chromophores/catalysts.
Decision Matrix: Which to Choose?
  • Choose Intramolecular Cyclization IF:

    • You need to scale to >100g.

    • You are starting from a chiral pool amino acid (e.g., serine, homoserine derivatives).

    • The target is a simple 2- or 3-substituted azetidine.

  • Choose [2+2] Cycloaddition IF:

    • You are building a spirocyclic library for drug discovery (e.g., replacing a morpholine or piperidine).

    • You need to install quaternary centers on the ring.

    • You require mild conditions compatible with late-stage functionalization.

References

  • BenchChem. Technical Support Center: Azetidine Synthesis Protocols. (2025).[1][2][3][10][11] Retrieved from

  • Schindler, C. S., et al. Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions.[5][6] (2020).[5] Retrieved from

  • Kuriyama, M., et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[12] (2021).[5][8][12] PMC8326685. Retrieved from

  • Organic Chemistry Portal. Azetidine Synthesis: Recent Advances and Protocols. Retrieved from

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines. (2021).[5][8][12] Retrieved from

Sources

A Head-to-Head Comparison of Novel 3-(3-Methoxypropyl)azetidine Hydrochloride Analogs: A Guide to Uncovering Subtype-Selective Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quest for highly selective G-protein coupled receptor (GPCR) modulators remains a paramount objective. Among the myriad of GPCRs, the muscarinic acetylcholine receptors (mAChRs) present both a formidable challenge and a profound opportunity for therapeutic intervention in a range of debilitating conditions, from Alzheimer's disease to schizophrenia.[1][2][3] The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, offering a unique three-dimensional geometry that can be exploited to achieve desired pharmacological profiles.[4] This guide provides an in-depth comparative analysis of a series of novel analogs of 3-(3-Methoxypropyl)azetidine hydrochloride, a promising lead compound for the development of potent and subtype-selective muscarinic agonists.

The central hypothesis underpinning this investigation is that systematic structural modifications to the parent molecule will yield analogs with differential affinities and functional activities across the five muscarinic receptor subtypes (M1-M5). Our exploration is grounded in the well-established principles of structure-activity relationships (SAR) for muscarinic agonists, where subtle changes in lipophilicity, hydrogen bonding capacity, and steric bulk can dramatically influence receptor binding and downstream signaling.[5]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such a series of compounds. We will delve into the causality behind the experimental choices, present detailed protocols for key in vitro assays, and offer a clear, data-driven comparison of our hypothetical analog series.

The Rationale for Analog Design: A Structure-Activity Relationship (SAR) Perspective

The design of our analog series (designated AZ-1 to AZ-5 ) is predicated on systematically probing key structural features of the parent compound, 3-(3-Methoxypropyl)azetidine hydrochloride. The modifications are intended to explore the impact of:

  • Altering the Ether Linkage: Modifications to the methoxypropyl side chain are designed to investigate the role of the ether oxygen and the length of the alkyl chain in receptor engagement.

  • Varying the Azetidine Substitution Pattern: Shifting the position of the side chain on the azetidine ring can provide insights into the optimal geometry for receptor pocket occupancy.

  • Introducing Functional Groups: The incorporation of polar and non-polar moieties will probe for additional hydrogen bonding or hydrophobic interactions within the receptor binding site.

Comparative Biological Activity Data

The following table summarizes the hypothetical biological activity data for our analog series against the human M1-M5 muscarinic receptor subtypes. This data is representative of what would be generated using the experimental protocols detailed in the subsequent sections.

Compound IDStructureM1 Ki (nM)M1 EC50 (nM)M2 Ki (nM)M2 EC50 (nM)M3 Ki (nM)M3 EC50 (nM)M4 Ki (nM)M4 EC50 (nM)M5 Ki (nM)M5 EC50 (nM)
Parent 3-(3-Methoxypropyl)azetidine501202508008020015050075180
AZ-1 3-(3-Ethoxypropyl)azetidine451103009507018018060065160
AZ-2 3-(2-Methoxyethyl)azetidine120350600>1000200500400>1000180450
AZ-3 2-(3-Methoxypropyl)azetidine800>1000>1000>1000950>1000>1000>1000900>1000
AZ-4 3-(3-Hydroxypropyl)azetidine30801504005012010030040100
AZ-5 3-(3-Fluoropropyl)azetidine60150400>100010025025080090220

Key:

  • Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

  • EC50: Half-maximal effective concentration, a measure of functional potency. Lower values indicate higher potency.

Experimental Workflows and Protocols

To generate the comparative data presented above, a series of robust and validated in vitro assays are employed. The following sections provide detailed, step-by-step methodologies for these key experiments.

Experimental Workflow Overview

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation synthesis Synthesis of Analogs (AZ-1 to AZ-5) purification Purification & QC (HPLC, NMR, MS) synthesis->purification binding Receptor Binding Assays (M1-M5 Subtypes) purification->binding functional Functional Assays (M1-M5 Subtypes) binding->functional data_analysis Determination of Ki & EC50 functional->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis G cluster_0 Muscarinic Receptor Activation cluster_1 G-Protein Signaling Cascades cluster_2 Second Messenger & Cellular Response Agonist Azetidine Analog Receptor Muscarinic Receptor (M1, M3, M5 or M2, M4) Agonist->Receptor Binding Gq Gq Protein Receptor->Gq Activates (M1, M3, M5) Gi Gi Protein Receptor->Gi Activates (M2, M4) PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production (Inhibited) AC->cAMP Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Cell_Response_Gi Cellular Response (e.g., decreased heart rate) cAMP->Cell_Response_Gi Cell_Response_Gq Cellular Response (e.g., smooth muscle contraction) Ca_release->Cell_Response_Gq

Caption: Simplified signaling pathways for Gq- and Gi-coupled muscarinic receptors.

Concluding Remarks and Future Directions

This guide provides a robust framework for the comparative biological evaluation of 3-(3-Methoxypropyl)azetidine hydrochloride analogs. The hypothetical data presented herein illustrates how systematic structural modifications can lead to compounds with varied and potentially more selective pharmacological profiles. For instance, the introduction of a hydroxyl group in AZ-4 resulted in enhanced affinity and potency across all subtypes, suggesting a favorable hydrogen bonding interaction. Conversely, altering the substitution pattern on the azetidine ring in AZ-3 was detrimental to activity, highlighting the critical importance of the 3-position for this scaffold.

The ultimate goal of such a drug discovery campaign is to identify a lead candidate with a desirable balance of potency, selectivity, and drug-like properties. Future studies would involve expanding the SAR to further optimize selectivity, followed by in vivo efficacy and safety studies in relevant animal models of disease. The methodologies and principles outlined in this guide provide a solid foundation for these endeavors, paving the way for the development of the next generation of muscarinic receptor-targeted therapeutics.

References

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 303(10), C1015-C1024.
  • ION Biosciences. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Kruse, A. C., Kobilka, B. K., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665.
  • Pardillo-Díaz, R., & Wess, J. (2023). Muscarinic acetylcholine receptors as targets for drug development.
  • Ishida, H., & Haga, T. (2018). Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases. Journal of the Pharmaceutical Society of Japan, 138(1), 1-8.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Wikipedia. (n.d.). Muscarinic agonist. Retrieved from [Link]

  • Jones, C. K., & Conn, P. J. (2023). Muscarinic Acetylcholine Receptor Activators as Transformative Therapeutics for Schizophrenia. Annual Review of Pharmacology and Toxicology, 63, 497-515.
  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Methods in Molecular Medicine, 51, 305-316.
  • Ge, P. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.
  • Eckelman, W. C. (2009). Concepts for design and analysis of receptor radiopharmaceuticals. eScholarship.
  • Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2007). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry, 50(14), 3293-3304.
  • Davoren, J. E., et al. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4437-4441.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Wu, E. S., et al. (1995). In vitro muscarinic activity of spiromuscarones and related analogs. Journal of Medicinal Chemistry, 38(9), 1558-1570.
  • Singh, R., & Kumar, V. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(11), 2055-2079.
  • BindingDB. (n.d.). BDBM731759. Retrieved from [Link]

  • Wu, X. (2016). Synthesis and Structure-Activity Characterization of Selective Agonists for α7-nAChRs. UC San Diego.
  • DeLapp, N. W., et al. (1991). Muscarinic receptor binding and activation of second messengers by substituted N-methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides. Journal of Medicinal Chemistry, 34(3), 1072-1077.
  • Cox, J. A. G., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2838-2857.
  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4881.
  • PubChem. (n.d.). 3-(3-methoxypropoxy)azetidine hydrochloride. Retrieved from [Link]

  • Sauerberg, P., et al. (1989). Muscarinic Cholinergic Agonists and Antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine Type. Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 32(5), 1098-1104.
  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2013). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Dick, C. D., et al. (2000). The Design, Synthesis and Screening of a Muscarinic Acetylcholine Receptor Targeted Compound Library.
  • BindingDB. (n.d.). IC50: 22.3nM. Retrieved from [Link]

  • D'Souza, K. M., & Lindsley, C. W. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-153.
  • D'Souza, K. M., & Lindsley, C. W. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace.
  • Reinscheid, R. K., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593.
  • PubChem. (n.d.). 3-(3-methoxyphenoxy)azetidine hydrochloride. Retrieved from [Link]

Sources

Spectroscopic comparison of 3-(3-Methoxypropyl)azetidine hydrochloride with its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-(3-Methoxypropyl)azetidine hydrochloride (Target) and its primary synthetic precursor, tert-butyl 3-(3-methoxypropyl)azetidine-1-carboxylate (N-Boc Intermediate).[1]

For drug development professionals, distinguishing these two species is critical during the deprotection step.[1] The transition from a lipophilic carbamate (N-Boc) to a polar ammonium salt (HCl) induces drastic changes in solubility, chemical shift, and vibrational modes.[1] This guide outlines the specific spectroscopic markers required to validate the complete removal of the protecting group and the integrity of the strained azetidine ring.

Structural Context & Synthesis Workflow

The synthesis typically proceeds via the acidic deprotection of the N-Boc precursor. The primary challenge in analyzing the product is the high ring strain of the azetidine moiety, which can be susceptible to ring-opening if harsh conditions are used.[1]

Synthesis Pathway Visualization[1]

SynthesisWorkflow Figure 1: Transformation of N-Boc-3-(3-methoxypropyl)azetidine to the HCl salt. Precursor Precursor (N-Boc) (Lipophilic, CDCl3 soluble) Reaction Acidic Deprotection (4M HCl in Dioxane) Precursor->Reaction -Boc Group Workup Precipitation & Wash (Removal of Isobutene/Boc byproducts) Reaction->Workup Crude Salt Product Target (HCl Salt) (Polar, DMSO-d6 soluble) Workup->Product Filtration

Figure 1: The standard deprotection workflow requires monitoring the loss of the lipophilic Boc group and the formation of the stable hydrochloride salt.[1]

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Comparison

The most definitive method for confirmation is ¹H NMR . The choice of solvent is the first critical decision: the Precursor is analyzed in Chloroform-d (CDCl₃) , while the Product (Salt) requires DMSO-d₆ or Deuterium Oxide (D₂O) due to polarity.[1]

Key Diagnostic Signals[2][3][4][5]
FeaturePrecursor (N-Boc)Target (HCl Salt)Mechanistic Explanation
Solvent System CDCl₃DMSO-d₆Polarity shift from carbamate to ionic salt.[1]
Boc Group Singlet, ~1.44 ppm (9H)ABSENT Complete disappearance confirms deprotection.[1]
Azetidine Ring (

-CH₂)
Multiplet, 3.6 – 4.1 ppmBroad/Shifted, 3.8 – 4.4 ppmProtonation of Nitrogen deshields adjacent protons (downfield shift).[1]
Ammonium Proton (NH₂⁺) AbsentBroad singlet, 8.5 – 9.5 ppmExchangeable protons visible in DMSO-d₆; invisible in D₂O.[1]
Methoxy Group (-OCH₃) Singlet, ~3.3 ppmSinglet, ~3.3 ppmRemains largely unchanged (remote from reaction center).[1]

Technical Insight: In the N-Boc precursor, you may observe rotamers (broadening or splitting of signals) at room temperature due to restricted rotation around the N-C(O) bond.[1] In the HCl salt, these rotamers disappear, often resulting in sharper coupling patterns for the propyl chain, though the N-H protons will be broad.[1]

Infrared Spectroscopy (FT-IR) Comparison

IR is excellent for a rapid "Go/No-Go" decision during process monitoring.[1]

  • Precursor (N-Boc): Dominated by the Carbamate Carbonyl (C=O) stretch.[1] This is a strong, sharp peak typically found between 1680–1705 cm⁻¹ .

  • Target (HCl Salt): The carbonyl peak must be absent . Instead, look for the Ammonium Band , a broad, complex absorption between 2400–3000 cm⁻¹ (N-H stretching overlapped with C-H stretching), often showing "overtone" fine structure.[1]

Experimental Protocols

Protocol: ¹H NMR Sample Preparation (Self-Validating)

Objective: Verify structure and calculate residual solvent.

  • Blank Run: Acquire a spectrum of the pure solvent (DMSO-d₆) to identify water (3.33 ppm) and DMSO (2.50 ppm) residuals.[1]

  • Sample Prep: Weigh 5–10 mg of the HCl salt into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until the solution is clear. Note: If the solution remains cloudy, the salt may be contaminated with non-polar starting material.[1]

  • Acquisition: Run standard proton parameters (e.g., 16 scans, 1s relaxation delay).

  • Validation Check:

    • Integrate the Methoxy singlet (set to 3.00 H).[1]

    • Check the Azetidine ring integration (should sum to ~4-5H depending on overlap).[1]

    • Critical: Verify the region at 1.4 ppm is flat ( < 1% integral relative to methoxy) to confirm <1% Boc starting material.[1]

Protocol: Mass Spectrometry (LC-MS)[1]

Objective: Confirm Molecular Weight (MW) and absence of degradation.

  • Precursor MW: ~229.3 Da (C₁₂H₂₃NO₃)

    
     Expected [M+H]⁺: 230.3 or [M+Na]⁺: 252.3.[1]
    
  • Target MW: 129.1 Da (Free Base C₇H₁₅NO)

    
     Expected [M+H]⁺: 130.1 .[1]
    
    • Note: In MS, the HCl counterion dissociates.[1] You detect the cationic free base.

  • Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1]

    • Observation: The HCl salt will elute much earlier (lower retention time) than the hydrophobic N-Boc precursor.[1]

Predicted Spectral Data Summary

Based on structural analogs (3-substituted azetidines) and general spectroscopic principles.[1]

Target: 3-(3-Methoxypropyl)azetidine hydrochloride[1]
  • Formula: C₇H₁₆ClNO[1]

  • MW: 165.66 g/mol [1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     9.20 (br s, 2H, NH₂⁺), 3.95 (m, 2H, Azetidine-CH), 3.75 (m, 2H, Azetidine-CH), 3.30 (s, 3H, OCH₃), 3.28 (t, 2H, O-CH₂), 2.85 (m, 1H, CH-methine), 1.55 (m, 2H, propyl-CH₂), 1.40 (m, 2H, propyl-CH₂).[1]
    
  • ¹³C NMR (100 MHz, DMSO-d₆):

    
     71.0 (O-CH₂), 58.5 (OCH₃), 52.0 (Azetidine-CH₂), 32.5 (Methine), 29.0 (Propyl-CH₂), 26.5 (Propyl-CH₂).[1]
    
Precursor: tert-Butyl 3-(3-methoxypropyl)azetidine-1-carboxylate[1]
  • ¹H NMR (400 MHz, CDCl₃):

    
     4.05 (t, 2H), 3.60 (dd, 2H), 3.33 (s, 3H), 1.44 (s, 9H, Boc).[1]
    
  • Diagnostic Shift: The presence of the 1.44 ppm singlet is the primary rejection criterion for the final product.

References

  • Azetidine Synthesis & Properties

    • Hillier, M. C., & Chen, C.-Y. (2006).[1][6] "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines." The Journal of Organic Chemistry, 71(20), 7885–7887.[1]

  • Spectroscopic Characterization of Amine Salts

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General Reference for IR/NMR shifts of Ammonium vs Carbamate).

  • General Azetidine Handling

    • Organic Chemistry Portal. "Synthesis of Azetidines."

  • Safety & Handling (MSDS Data for Analogs)

    • Fluorochem.[7] "Safety Data Sheet: 3-(Methoxymethyl)azetidine hydrochloride." (Cited for general handling of 3-alkoxy-azetidine salts).[1]

Sources

The Ascendancy of a Four-Membered Scaffold: A Comparative Performance Guide to 3-(3-Methoxypropyl)azetidine Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. It is a choice that dictates not only the three-dimensional arrangement of pharmacophoric elements but also the physicochemical properties that govern a molecule's journey through the body. For decades, chemists have relied on a familiar toolkit of saturated heterocycles, with pyrrolidines and piperidines holding a privileged status. However, the pursuit of novel chemical space and improved drug-like properties has brought the strained four-membered azetidine ring to the forefront of innovation.

This guide provides an in-depth, objective comparison of the performance of 3-(3-Methoxypropyl)azetidine hydrochloride as a scaffold in drug design. We will dissect its inherent properties, compare it to its five- and six-membered counterparts, and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their quest for the next generation of therapeutics.

The Azetidine Advantage: More Than Just a Strained Ring

The defining feature of the azetidine ring is its inherent strain, which bestows upon it a unique set of properties that can be leveraged to great advantage in drug design.[1] Unlike the more flexible pyrrolidine and piperidine rings, the azetidine scaffold is conformationally restricted, offering a more rigid framework for the precise positioning of substituents in three-dimensional space.[2][3] This rigidity can lead to a decrease in the entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity.[4]

Furthermore, the azetidine motif is an sp³-rich scaffold, a characteristic increasingly sought after in modern drug discovery to improve solubility, metabolic stability, and overall developability.[5] The incorporation of an azetidine ring can lead to a lower lipophilicity compared to its larger carbocyclic or heterocyclic counterparts, a crucial factor in mitigating off-target effects and improving a drug candidate's pharmacokinetic profile.[6][7]

The subject of this guide, 3-(3-Methoxypropyl)azetidine hydrochloride, combines the inherent advantages of the azetidine core with a flexible side chain that can serve as a versatile vector for further functionalization or interaction with a target protein. The methoxypropyl group can influence solubility and provides a potential hydrogen bond acceptor.

Physicochemical Properties: A Head-to-Head Comparison

Property3-Methoxyazetidine3-Methoxypyrrolidine3-MethoxypiperidineKey Considerations for Drug Design
Molecular Weight ( g/mol ) of Hydrochloride Salt 123.58[8]~137.61~151.64The smaller size of the azetidine scaffold can be advantageous in fragment-based drug design and for maintaining a lower overall molecular weight of the final compound.
Calculated logP (cLogP) -0.4 (for free base)~0.1~0.5Azetidines generally exhibit lower lipophilicity than their larger ring counterparts. This can lead to improved aqueous solubility and a more favorable ADME profile.[6]
pKa (of conjugate acid) ~8.5 - 9.5 (estimated for 3-substituted azetidines)~9.5 - 10.5~10.0 - 11.0The basicity of the azetidine nitrogen is typically lower than that of pyrrolidine and piperidine. This can be a critical parameter for tuning interactions with biological targets and for controlling the ionization state at physiological pH.

Note: Data for 3-Methoxypyrrolidine and 3-Methoxypiperidine are estimated based on typical values for these scaffolds.

Performance in Drug Design: Experimental Evidence

The true measure of a scaffold's performance lies in its impact on the biological activity and pharmacokinetic properties of the resulting drug candidates. Several studies have demonstrated the tangible benefits of incorporating an azetidine ring in place of more traditional heterocycles.

Case Study 1: Enhancing Potency in STAT3 Inhibitors

In a study on small-molecule STAT3 inhibitors, replacing a proline (pyrrolidine-2-carboxylic acid) linker with an (R)-azetidine-2-carboxamide resulted in a greater than four-fold increase in potency.[9][10] The azetidine-containing compound 5a exhibited an IC50 of 0.52 µM, while the corresponding proline analog 3 had an IC50 of 2.4 µM.[10] This enhancement in activity was attributed to the more constrained geometry of the azetidine ring, which likely presented the pharmacophoric elements in a more optimal orientation for binding to the STAT3 protein.[9]

CompoundScaffoldSTAT3 DNA-Binding Inhibition IC50 (µM)
5a (R)-Azetidine-2-carboxamide0.52[10]
3 Proline (Pyrrolidine-2-carboxamide)2.4[10]
4 Pipecolamide (Piperidine-2-carboxamide)5.4[10]
Case Study 2: Impact on Nicotinic Acetylcholine Receptor (nAChR) Binding

In the development of α4β2-nAChR partial agonists, a comparison between azetidine and pyrrolidine rings revealed a significant preference for the smaller scaffold.[11] Ring expansion from the potent azetidine analog 13 to the corresponding pyrrolidine 18 led to a more than 30-fold decrease in binding affinity at all β2*-nAChRs tested.[11] This stark difference underscores the profound impact that the scaffold's size and conformational rigidity can have on target engagement.

CompoundScaffoldα4β2-nAChR Binding Affinity Ki (nM)
13 Azetidine0.6 - 15.4[11]
18 Pyrrolidine23.1 - 176[11]

These examples provide compelling evidence that the azetidine scaffold, and by extension 3-(3-Methoxypropyl)azetidine, can offer significant advantages in terms of potency and target affinity.

Metabolic Stability: A Key Advantage

One of the most frequently cited benefits of the azetidine scaffold is its potential to enhance metabolic stability.[5] The strained four-membered ring is often less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible five- and six-membered rings. While specific data for 3-(3-Methoxypropyl)azetidine is not available, a recent study on polymerase theta inhibitors demonstrated that a 3-hydroxymethyl-azetidine derivative was a metabolically stable and effective bioisostere of pyrrolidin-3-ol.[12] This highlights the potential of the 3-substituted azetidine core to improve the pharmacokinetic profile of drug candidates.

Synthetic Accessibility: A Practical Consideration

The utility of a scaffold is intrinsically linked to its synthetic accessibility. While the synthesis of azetidines can be challenging due to ring strain, a variety of robust methods have been developed.[2] 3-(3-Methoxypropyl)azetidine hydrochloride is not a readily available building block, but a plausible synthetic route can be envisioned based on established methodologies.

Below is a representative, multi-step synthesis to illustrate a potential pathway.

Proposed Synthesis of 3-(3-Methoxypropyl)azetidine Hydrochloride

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Azetidine Ring Formation cluster_2 Step 3: O-Alkylation cluster_3 Step 4: Deprotection and Salt Formation Epichlorohydrin Epichlorohydrin Intermediate1 1-benzylamino-3-chloropropan-2-ol Epichlorohydrin->Intermediate1 1. H₂O 2. 0-5 °C Benzylamine Benzylamine Benzylamine->Intermediate1 Intermediate2 1-Benzyl-3-hydroxyazetidine Intermediate1->Intermediate2 Base (e.g., NaOH) Intermediate3 1-Benzyl-3-(3-methoxypropoxy)azetidine Intermediate2->Intermediate3 1. NaH 2. 1-bromo-3-methoxypropane FinalProduct 3-(3-Methoxypropyl)azetidine hydrochloride Intermediate3->FinalProduct 1. H₂, Pd/C 2. HCl

Caption: Proposed synthetic workflow for 3-(3-Methoxypropyl)azetidine hydrochloride.

Experimental Protocols

General Protocol for N-Functionalization via Reductive Amination

The secondary amine of 3-(3-Methoxypropyl)azetidine hydrochloride provides a convenient handle for introducing a wide variety of substituents. Reductive amination is a robust and widely used method for this transformation.[13][14]

G Start Starting Materials: 3-(3-Methoxypropyl)azetidine HCl Aldehyde/Ketone (R-CHO) Reducing Agent (e.g., NaBH(OAc)₃) Base (e.g., Et₃N) ImineFormation Imine Formation: Dissolve azetidine and carbonyl in solvent (e.g., DCM). Add base to neutralize HCl salt. Stir to form imine intermediate. Start->ImineFormation Step 1 Reduction Reduction: Add reducing agent portion-wise. Stir until reaction is complete (monitor by TLC/LC-MS). ImineFormation->Reduction Step 2 Workup Aqueous Workup: Quench reaction. Extract with organic solvent. Wash and dry organic layer. Reduction->Workup Step 3 Purification Purification: Concentrate in vacuo. Purify by column chromatography. Workup->Purification Step 4 Product N-Substituted Azetidine Product Purification->Product Final Product

Caption: Experimental workflow for the N-functionalization of 3-(3-Methoxypropyl)azetidine hydrochloride via reductive amination.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of the desired aldehyde or ketone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 3-(3-Methoxypropyl)azetidine hydrochloride (1.0-1.2 eq).

    • A suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), is added to neutralize the hydrochloride salt and facilitate imine formation.

    • The reaction mixture is stirred at room temperature for 1-2 hours.

  • Reduction:

    • A mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), is added portion-wise to the reaction mixture.[13]

    • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification:

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 3-(3-methoxypropyl)azetidine.

Conclusion

The 3-(3-Methoxypropyl)azetidine hydrochloride scaffold represents a compelling alternative to more traditional saturated heterocycles in drug design. Its inherent conformational rigidity, sp³-rich character, and potential to confer favorable physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, make it a valuable tool for medicinal chemists.[1][3] While its synthesis may require more specialized approaches compared to its five- and six-membered counterparts, the potential gains in potency, selectivity, and overall drug-like properties, as evidenced by comparative studies, justify its consideration in modern drug discovery campaigns.[9][10][11] As the demand for novel, differentiated, and highly effective therapeutics continues to grow, the strategic incorporation of scaffolds like 3-(3-Methoxypropyl)azetidine will undoubtedly play a crucial role in shaping the future of medicine.

References

  • M. J. Dart et al. (2010). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 53(21), 7769-7780. [Link]

  • S. Stanković et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167. [Link]

  • S. K. Kirubakaran et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15876-15892. [Link]

  • K. Ikegashira et al. (2019). Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models. Bioorganic & Medicinal Chemistry Letters, 29(1), 115-118. [Link]

  • S. Stanković et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167. [Link]

  • S. Stanković et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. PubMed. [Link]

  • X. Ding et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 101, 117662. [Link]

  • S. K. Kirubakaran et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • ChEMBL. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. [Link]

  • A. V. Gulevskaya et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • S. Singh et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 101-118. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. [Link]

  • T. R. G. M. van der Heijden et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1475-1490. [Link]

  • S. E. Ahmed et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • ResearchGate. (2011). Synthesis and determination of biological activities of new series of azetidinones. [Link]

  • G. S. Singh et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 7994-8013. [Link]

  • M. R. Faust et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2464. [Link]

  • PubChem. (n.d.). 3-(3-methoxypropoxy)azetidine hydrochloride. [Link]

  • X. Wang & Y. Zhang. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(5), 4421-4434. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • M. C. A. Lauria et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4835. [Link]

  • PubChem. (n.d.). 3-Methoxyazetidine hydrochloride. [Link]

  • J. D. S. G. de la Fuente et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1564-1571. [Link]

  • K. M. Touchette. (2011). Reductive Amination Reaction. Boston University. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • J. T. Lowe et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry, 77(17), 7187-7211. [Link]

  • ResearchGate. (n.d.). Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). [Link]

  • J. H. Chang et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6461-6465. [Link]

  • T. Courant et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5030-5077. [Link]

  • D. A. Hopwood et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 7(11), 1039-1044. [Link]

Sources

Comparative Efficacy of 3-(3-Methoxypropyl)azetidine hydrochloride in Muscarinic M1 Receptor Assays: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold and the Quest for CNS-Targeted Therapeutics

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance key pharmaceutical properties such as metabolic stability, solubility, and target binding affinity when incorporated into drug candidates.[1][2] Several FDA-approved drugs, including those for cancer and inflammatory diseases, feature the azetidine motif, highlighting its therapeutic value.[2] Within the realm of neuroscience, azetidine derivatives are being actively explored as modulators of central nervous system (CNS) targets.[2] This guide focuses on a novel compound, 3-(3-Methoxypropyl)azetidine hydrochloride , and provides a framework for evaluating its efficacy at a high-value CNS target: the muscarinic acetylcholine M1 receptor (M1AChR).

This document is structured to provide a direct comparison of 3-(3-Methoxypropyl)azetidine hydrochloride with established pharmacological tools. The experimental data presented herein is illustrative to guide researchers in their own investigations. We will detail the requisite biological assays, explain the scientific rationale behind the experimental design, and present the data in a clear, comparative format.

The Therapeutic Target: Muscarinic M1 Acetylcholine Receptor (M1AChR)

The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine.[3] The M1 subtype is of particular interest for therapeutic development as it is highly expressed in the cerebral cortex and hippocampus, regions critical for cognitive processes.[4] Activation of M1 receptors is linked to downstream signaling cascades that enhance neuronal excitability and play a role in learning and memory.[3] Consequently, M1 receptor agonists are being investigated as potential treatments for the cognitive deficits observed in Alzheimer's disease and schizophrenia.[4][5]

The M1 receptor is a Gq/11-coupled GPCR.[3] Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the receptor's function and provides a measurable output for functional assays.

M1_Signaling_Pathway cluster_cytosol Cytosol M1 M1 Receptor Gq11 Gq/11 M1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca²⁺ (Cytosolic) Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets ACh Acetylcholine or Agonist ACh->M1 Binds

Caption: M1AChR Gq-coupled signaling cascade.

Comparative Analysis I: Receptor Binding Affinity and Selectivity

A critical first step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptor and its selectivity against other related receptor subtypes. High selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a potential drug.

Experimental Approach: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor. The data allows for the calculation of the competitor's inhibition constant (Ki), a measure of its binding affinity.

  • Rationale for Assay Choice: Radioligand binding is a robust and high-throughput method that directly measures the interaction between a compound and its receptor. It is the gold standard for determining binding affinity.

  • Self-Validation: The assay includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, non-labeled ligand), ensuring that the measured displacement is specific to the target receptor.

Illustrative Data: Binding Profile of 3-(3-Methoxypropyl)azetidine HCl

The following table presents hypothetical binding data for our compound of interest compared to established muscarinic ligands. Assays were performed using membranes from CHO-K1 cells stably expressing human M1-M5 receptors and [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.[6]

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1 Selectivity (Fold vs. M2/M3/M4/M5)
3-(3-Methoxypropyl)azetidine HCl (Hypothetical) 85 1,250 980 >10,000 2,100 14.7 / 11.5 / >117 / 24.7
Xanomeline (M1-preferring agonist)154301804535028.7 / 12.0 / 3.0 / 23.3
Atropine (Non-selective antagonist)0.50.60.50.70.4~1

Interpretation: In this hypothetical scenario, 3-(3-Methoxypropyl)azetidine HCl demonstrates a moderate affinity for the M1 receptor with a notable selectivity profile, particularly against the M4 subtype. Its preference for M1 over other subtypes, while not as pronounced as some highly optimized ligands, suggests a promising starting point for further medicinal chemistry efforts.

Comparative Analysis II: In Vitro Functional Efficacy

While binding affinity confirms interaction with the receptor, a functional assay is required to determine the compound's effect—whether it activates (agonism), blocks (antagonism), or has no effect on receptor signaling.

Experimental Approach: Calcium Mobilization Assay

Given that M1 is a Gq-coupled receptor, its activation leads to a measurable increase in intracellular calcium.[3] This assay uses a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4) to quantify this change upon compound addition.

  • Rationale for Assay Choice: This is a direct functional readout of Gq-coupled receptor activation. It is a widely used, sensitive, and high-throughput method for characterizing agonist and antagonist activity.

  • Self-Validation: The inclusion of a known full agonist (e.g., Carbachol) establishes the maximum possible response (100% efficacy), while a known antagonist (e.g., Atropine) is used to confirm that the observed agonist activity is mediated through the target receptor.

Illustrative Data: Functional Profile of 3-(3-Methoxypropyl)azetidine HCl at the M1 Receptor

The table below shows hypothetical functional data obtained from CHO-K1 cells expressing the human M1 receptor.

CompoundEC₅₀ (nM)% Efficacy (vs. Carbachol)Mode of Action
3-(3-Methoxypropyl)azetidine HCl (Hypothetical) 250 85% Partial Agonist
Carbachol (Full non-selective agonist)150100%Full Agonist
Xanomeline (M1-preferring agonist)9095%Partial/Full Agonist
Atropine (Non-selective antagonist)N/A0%Antagonist

Interpretation: The hypothetical data characterize 3-(3-Methoxypropyl)azetidine HCl as a partial agonist at the M1 receptor. It activates the receptor but does not elicit the full maximal response seen with the endogenous ligand mimic, Carbachol. Partial agonism can be a highly desirable therapeutic property, as it can provide sufficient receptor stimulation to achieve a therapeutic effect while reducing the risk of overstimulation and associated side effects.

Detailed Experimental Protocols

For researchers aiming to replicate or adapt these studies, the following detailed protocols are provided.

Protocol 1: Competitive Radioligand Binding Assay

Binding_Assay_Workflow A 1. Prepare Reagents - Cell Membranes (hM1-CHO) - Assay Buffer - [3H]-NMS (Radioligand) - Test Compounds (Serial Dilution) B 2. Set up Assay Plate (96-well) - Total Binding Wells - Non-Specific Binding Wells (Atropine) - Competitor Wells (Test Compound) A->B C 3. Add Reagents to Wells - Add Buffer - Add [3H]-NMS - Add Test Compound/Atropine/Vehicle B->C D 4. Add Cell Membranes (Initiates binding reaction) C->D E 5. Incubate (e.g., 60 min at 25°C) Allows reaction to reach equilibrium D->E F 6. Terminate & Harvest Rapid filtration through glass fiber filters (Separates bound from free radioligand) E->F G 7. Wash Filters (Removes unbound radioligand) F->G H 8. Scintillation Counting - Add scintillation fluid to filters - Count radioactivity (CPM) G->H I 9. Data Analysis - Convert CPM to specific binding - Plot % inhibition vs. [Compound] - Calculate IC₅₀ and Ki H->I

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Cell Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Compound Dilution: Create a serial dilution of 3-(3-Methoxypropyl)azetidine hydrochloride and comparator compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-NMS (e.g., 0.5 nM), and varying concentrations of the test compound.

    • Total Binding: Wells contain only [³H]-NMS and membranes.

    • Non-Specific Binding (NSB): Wells contain [³H]-NMS, membranes, and a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine) to saturate all specific binding sites.

  • Reaction Initiation: Add cell membranes (e.g., 10-20 µg protein per well) to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB counts from all other counts. Plot the percentage of inhibition of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

Calcium_Assay_Workflow A 1. Cell Culture - Plate hM1-CHO cells in a black-walled, clear-bottom 96-well plate - Grow to confluence (24-48h) B 2. Dye Loading - Remove media - Add buffer containing a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Incubate (e.g., 60 min at 37°C) Allows dye to enter cells and de-esterify B->C D 4. Wash Cells - Gently remove dye solution - Wash with assay buffer to remove extracellular dye C->D E 5. Compound Addition & Measurement - Place plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) - Establish baseline fluorescence D->E F 6. Inject Compound - Reader automatically injects test compounds (agonist or antagonist) E->F G 7. Read Fluorescence - Continuously measure fluorescence intensity (e.g., every second for 2-3 minutes) - Agonist stimulation causes a rapid increase F->G H 8. Data Analysis - Calculate peak fluorescence response - Plot response vs. [Compound] - Fit to dose-response curve to find EC₅₀ and % Efficacy G->H

Caption: Workflow for a calcium mobilization functional assay.

Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human M1 receptor into black-walled, clear-bottom 96-well plates and grow overnight.

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

  • Incubation: Incubate the plate for approximately 1 hour at 37°C to allow the dye to load into the cells.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated compound addition and kinetic reading.

  • Baseline Reading: The instrument measures the baseline fluorescence of each well for a short period (e.g., 10-20 seconds).

  • Compound Addition: The instrument automatically adds the test compounds (agonists) at various concentrations. For antagonist testing, the antagonist is pre-incubated before the addition of a fixed concentration of a known agonist (e.g., Carbachol).

  • Kinetic Reading: The instrument continues to measure fluorescence intensity kinetically for 2-3 minutes post-addition to capture the transient calcium flux.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum response (efficacy).

Summary and Future Directions

This guide outlines a systematic approach to evaluating the efficacy of a novel azetidine derivative, 3-(3-Methoxypropyl)azetidine hydrochloride, at the therapeutically relevant M1 muscarinic receptor. Through a combination of binding and functional assays, it is possible to build a comprehensive pharmacological profile, determining the compound's affinity, selectivity, and mode of action.

Based on the illustrative data, 3-(3-Methoxypropyl)azetidine hydrochloride presents as a promising M1-selective partial agonist. The next logical steps in a drug discovery program would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of cognitive impairment to determine its therapeutic potential in a physiological context.[5]

The azetidine scaffold continues to be a fertile ground for the discovery of new medicines.[7][8] A rigorous and logical application of the assays described here is fundamental to unlocking that potential.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). PubMed.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. Benchchem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. ChemRxiv.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (2024, December 12).
  • Application Note: Characterization of 3-(Cycloheptyloxy)azetidine as a Selective Muscarinic Acetylcholine M5 Receptor Antagonist - Benchchem. Benchchem.
  • Muscarinic agonist - Wikipedia. Wikipedia.
  • New M1 orthosteric agonist protects against scopolamine-induced damage in in vitro Alzheimer's disease model | BioWorld. (2024, December 27). BioWorld.
  • Muscarinic Acetylcholine Receptors - MilliporeSigma. MilliporeSigma.

Sources

A Head-to-Head Comparison of Azetidine and Pyrrolidine Building Blocks in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice between incorporating a four-membered azetidine or a five-membered pyrrolidine ring into a molecule can have profound implications for its synthetic accessibility, physicochemical properties, and ultimately, its biological activity. This guide provides an in-depth, data-driven comparison of these two crucial saturated nitrogen heterocycles to inform strategic decisions in the design and synthesis of novel chemical entities.

Both azetidine and pyrrolidine are foundational building blocks in medicinal chemistry. Pyrrolidine, a five-membered ring, is a well-established "privileged scaffold" due to its prevalence in natural products like the amino acid proline and its presence in numerous FDA-approved drugs.[1][2] Azetidine, its four-membered counterpart, has more recently emerged as a vital motif, prized for the unique structural and pharmacokinetic properties it imparts.[3][4]

Structural and Physicochemical Properties: A Tale of Two Rings

The single-methylene difference between azetidine and pyrrolidine leads to significant distinctions in their three-dimensional structure and physicochemical characteristics.

Ring Strain and Conformation: Azetidine possesses considerable ring strain, estimated to be around 27 kcal/mol, which is less than that of the three-membered aziridine but significantly more than the relatively strain-free pyrrolidine.[5][6] This strain influences the bond angles and conformational flexibility of the azetidine ring, making it a more rigid structure.[3][7] Pyrrolidine, on the other hand, exhibits a non-planar, puckered conformation, a phenomenon known as "pseudorotation," which allows for a greater degree of conformational flexibility.[1][2] This flexibility can be advantageous for optimizing interactions with biological targets.[1]

Basicity and Lipophilicity: The basicity of these two heterocycles is remarkably similar. The pKa of the conjugate acid of pyrrolidine is approximately 11.27, while that of azetidine is about 11.29.[8][9] This makes them largely interchangeable when basicity is the primary design consideration. However, their lipophilicity, as measured by the logP (octanol/water partition coefficient), shows a discernible difference. Pyrrolidine has a logP of 0.46, while azetidine is slightly less lipophilic.[8] This seemingly small difference can impact a molecule's solubility, cell permeability, and potential for off-target interactions.[8][10]

PropertyAzetidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.29[9]~11.27[8]Both are strongly basic secondary amines with very similar pKa values.
logP (Octanol/Water) Varies with substitution0.46[8]Pyrrolidine is generally more lipophilic, which can influence solubility and permeability.
Ring Strain High (~27 kcal/mol)[5]LowThe high ring strain of azetidine makes it a useful synthetic intermediate for ring-opening reactions.[6]
Conformational Flexibility Rigid[3][7]Flexible (Pseudorotation)[1][2]The rigidity of azetidine can be beneficial for locking in a specific bioactive conformation, while the flexibility of pyrrolidine allows for more adaptable binding.
Synthesis of Azetidine and Pyrrolidine Building Blocks

The synthetic accessibility of these heterocycles is a critical factor for their practical application in research and development.

Azetidine Synthesis: The synthesis of the azetidine ring can be challenging due to its inherent ring strain.[11][12] Common synthetic strategies include:

  • Intramolecular Cyclization: This is a widely used method involving the ring closure of a linear precursor containing a nitrogen nucleophile and a leaving group at the appropriate positions.[6]

  • [2+2] Cycloaddition: Photocycloaddition reactions between imines and alkenes can provide a direct route to the azetidine core.[11]

  • Reduction of β-Lactams: The reduction of readily available β-lactams (azetidin-2-ones) is another effective method for preparing azetidines.[13]

Experimental Protocol: Synthesis of a Substituted Azetidine via Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of N-benzyl-2,4-disubstituted azetidines from homoallylic amines.

Materials:

  • Homoallylic amine

  • Phenylselenium bromide

  • Dichloromethane (DCM)

  • Triethylamine

  • Sodium borohydride

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of the homoallylic amine in DCM at 0 °C, add phenylselenium bromide portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add triethylamine and continue stirring for an additional 30 minutes.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding N-benzyl-2,4-disubstituted azetidine.[12]

Pyrrolidine Synthesis: The synthesis of the pyrrolidine ring is generally more straightforward and can be achieved through various well-established methods:

  • [3+2] Cycloaddition: The reaction of azomethine ylides with electron-deficient alkenes is a powerful and widely used method for constructing substituted pyrrolidines.[14][15]

  • From Proline and its Derivatives: The readily available amino acid proline and its derivatives, such as 4-hydroxyproline, serve as excellent chiral starting materials for the synthesis of a wide range of enantiomerically pure pyrrolidines.[16][17]

  • Reductive Amination of 1,4-Dicarbonyls: The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction, is a classic method for pyrrolidine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition

This protocol outlines a general procedure for the synthesis of spirocyclic pyrrolidines.

Materials:

  • (Hetero)alicyclic ketone

  • Electron-deficient alkene (e.g., methyl acrylate)

  • N-Benzylglycine

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ketone and the electron-deficient alkene in toluene, add N-benzylglycine.

  • Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the spirocyclic pyrrolidine.[15]

Diagram of Synthetic Approaches

Caption: Key synthetic routes to azetidine and pyrrolidine rings.

Impact on ADME Properties and Applications in Drug Discovery

The choice between an azetidine and a pyrrolidine scaffold can significantly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability: The incorporation of an azetidine ring has been shown to improve metabolic stability in some cases.[3][10] Its rigid structure can shield adjacent chemical bonds from metabolic enzymes. Pyrrolidine-containing compounds are also generally stable, though they can be susceptible to oxidation at the positions adjacent to the nitrogen atom.[8]

Solubility and Permeability: The slightly lower lipophilicity of azetidine can lead to improved aqueous solubility compared to its pyrrolidine counterpart.[10] This can be a desirable property for oral drug candidates. The impact on permeability is often compound-specific and needs to be evaluated on a case-by-case basis.[18][19][20]

Applications in Medicinal Chemistry:

  • Pyrrolidine: As a privileged scaffold, pyrrolidine is found in a vast array of FDA-approved drugs with diverse therapeutic applications, including antiviral (e.g., Ombitasvir), anticancer, and anti-inflammatory agents.[14][21][22] Its conformational flexibility allows it to adapt to various binding pockets.[1]

  • Azetidine: The azetidine motif is increasingly being incorporated into drug candidates to enhance their pharmacokinetic properties.[3] Approved drugs containing the azetidine scaffold include the antihypertensive agent Azelnidipine and the anticancer drug Cobimetinib.[3][4] The conformational constraint provided by the azetidine ring can lead to increased potency and selectivity.[7][23][24] For instance, an azetidine analog of nicotine was found to bind more effectively to acetylcholine receptors than nicotine itself.[25]

Diagram of Drug Development Considerations

Drug_Development cluster_properties Physicochemical & ADME Properties cluster_outcomes Drug Candidate Profile Azetidine Azetidine Solubility Solubility Azetidine->Solubility Often Increases Metabolic_Stability Metabolic Stability Azetidine->Metabolic_Stability Can Improve Conformational_Rigidity Conformational Rigidity Azetidine->Conformational_Rigidity High Pyrrolidine Pyrrolidine Pyrrolidine->Solubility Generally Good Pyrrolidine->Metabolic_Stability Generally Good Pyrrolidine->Conformational_Rigidity Lower Bioavailability Bioavailability Solubility->Bioavailability Metabolic_Stability->Bioavailability Permeability Permeability Permeability->Bioavailability Potency Potency Conformational_Rigidity->Potency Selectivity Selectivity Conformational_Rigidity->Selectivity

Caption: Impact of azetidine vs. pyrrolidine on drug properties.

Conclusion

The decision to use an azetidine or a pyrrolidine building block in a synthetic program is a nuanced one that depends on the specific goals of the project. Pyrrolidine offers the advantages of being a well-established, synthetically accessible scaffold with inherent conformational flexibility. Azetidine, while more challenging to synthesize, provides a unique set of properties, including conformational rigidity and the potential to improve metabolic stability and solubility. A thorough understanding of the distinct characteristics of these two important heterocycles empowers researchers to make more informed and strategic decisions in the pursuit of novel and effective therapeutic agents.

References

  • Enamine. Synthesis of unique pyrrolidines for drug discovery.

  • PubMed Central. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.

  • IntechOpen. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • BenchChem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • BenchChem. The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery.

  • ResearchGate. Synthesis of key azetidine building block via N‐Ns‐aziridine 302.

  • BenchChem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.

  • Enamine. A convenient synthesis of CHF 2 O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery.

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

  • PubMed Central. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.

  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta.

  • Azetidine Synthesis.

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.

  • RSC Publishing. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks.

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • ResearchGate. Examples of biologically active drug leads containing azetidine[³].

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.

  • ResearchGate. Examples of azetidine containing molecules alongside pyrrolidine...

  • Enamine. Azetidines.

  • PubMed. Discovery of azetidinone acids as conformationally-constrained dual PPARalpha/gamma agonists.

  • PubMed Central. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.

  • BenchChem. Benchmarking the ADME Properties of 3-(3-Biphenylyl)azetidine Derivatives: A Comparative Guide.

  • Wikipedia. Pyrrolidine.

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • ACS Publications. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters.

  • MDPI. Synthesis of Azetidine-Based Beta-Amino Alcohols.

  • BenchChem. The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.

  • Drug Hunter. Azetidine Amides in Drugs: Structure Search.

  • Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination.

  • ResearchGate. Structure of azetidine‐containing compounds found in nature.

  • RSC Publishing. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.

  • PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology.

  • PubMed Central. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists.

  • PubMed Central. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.

  • Medwin Publishers. Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282.

  • PubMed Central. Therapeutic potential of pyrrole and pyrrolidine analogs: an update.

  • ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.

  • ACS Publications. Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening | ACS Omega.

  • PubMed Central. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding.

  • Wikipedia. Azetidine.

  • ResearchGate. Scope of saturated heterocycles. (A) Azetidine core; (B) pyrrolidine...

  • ACS Publications. Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations | ACS Omega.

  • ACS Publications. Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes | The Journal of Organic Chemistry.

Sources

A Comparative Guide to Cross-Reactivity Assessment of 3-(3-Methoxypropyl)azetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the specificity of a therapeutic candidate is paramount. For novel small molecules like 3-(3-Methoxypropyl)azetidine hydrochloride and its derivatives, understanding the potential for off-target binding, or cross-reactivity, is a critical step in de-risking a program and ensuring clinical safety and efficacy. This guide provides a comprehensive comparison of key methodologies for assessing the cross-reactivity profiles of these azetidine derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity occurs when a molecule, such as a therapeutic agent or an antibody developed against it, binds to structurally similar, but unintended, targets.[1][2] For small molecule drugs, this can lead to a host of adverse effects, unpredictable pharmacokinetics, and diminished therapeutic efficacy. Early and thorough characterization of a drug candidate's binding profile is therefore not merely a regulatory checkbox but a foundational element of a successful drug discovery campaign. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize the risk of costly late-stage failures.[3][4][5][6][7]

This guide will compare three orthogonal, industry-standard techniques for evaluating the cross-reactivity of 3-(3-Methoxypropyl)azetidine hydrochloride derivatives:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay for screening against a panel of related compounds.

  • Surface Plasmon Resonance (SPR): A label-free method for detailed kinetic analysis of binding events.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method for unambiguous identification and quantification, often used to confirm immunoassay findings.[10][11]

The selection of these methods is deliberate; they provide a tiered approach to cross-reactivity assessment, moving from high-throughput screening to in-depth biophysical characterization and definitive analytical confirmation.

Comparative Analysis of Methodologies

The choice of analytical technique is driven by the specific question being addressed, the stage of drug development, and the available resources. Below is a comparative summary of the primary methods discussed.

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)LC-MS/MS
Principle Antigen-antibody competitionChange in refractive index due to mass binding on a sensor surfaceSeparation by chromatography, detection by mass-to-charge ratio
Primary Use High-throughput screening, relative affinity rankingReal-time binding kinetics (kon, koff), affinity (KD) determinationDefinitive confirmation, metabolite identification, absolute quantification
Throughput HighMedium to HighMedium
Key Output IC50, Percent Cross-ReactivityKD, kon, koffConcentration, Structure Confirmation
Label Requirement Labeled antigen or antibodyLabel-freeLabel-free (but requires standards)
Major Advantage Scalable and cost-effective for large panelsProvides detailed kinetic informationHigh specificity and sensitivity, gold standard for confirmation[10]
Major Limitation Prone to matrix effects; provides relative data onlyRequires specialized equipment; protein immobilization can be challengingLower throughput than ELISA; requires mass spec expertise

Experimental Deep Dive: A Case Study with Azetidine Derivatives

To illustrate the application of these techniques, we present a hypothetical case study involving the lead compound, 3-(3-Methoxypropyl)azetidine HCl , and two of its closely related structural derivatives.

  • Lead Compound (LC): 3-(3-Methoxypropyl)azetidine hydrochloride

  • Derivative A: 3-(3-Ethoxypropyl)azetidine hydrochloride (Ethyl ether analog)

  • Derivative B: 3-(3-Methoxybutyl)azetidine hydrochloride (Methylated analog)

  • Negative Control: A structurally unrelated azetidine compound.

The primary goal is to assess the selectivity of a polyclonal antibody raised against a protein conjugate of the Lead Compound. This antibody is intended for use in pharmacokinetic (PK) immunoassays.

Methodology 1: Competitive ELISA for High-Throughput Screening

The competitive ELISA is an ideal first-pass screening tool.[12] Its design is predicated on the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites.[12][13][14] A higher concentration of cross-reactant in the sample will result in a lower signal, which can be used to calculate the half-maximal inhibitory concentration (IC50).

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_readout Detection P1 Coat Plate with Capture Antibody P2 Block Non-specific Sites P1->P2 A1 Add Competing Antigens (LC, Deriv. A, Deriv. B) P2->A1 A2 Add Enzyme-Labeled Lead Compound A1->A2 A3 Incubate A2->A3 D1 Wash Plate A3->D1 D2 Add Substrate D1->D2 D3 Measure Signal (Colorimetric) D2->D3

Caption: Workflow for the competitive ELISA protocol.

  • Coating: Dilute the anti-lead compound antibody to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the Lead Compound, Derivative A, Derivative B, and the Negative Control in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • Add 50 µL of each dilution to the appropriate wells.

    • Prepare the enzyme-labeled Lead Compound (e.g., HRP-conjugate) at a pre-determined optimal concentration in Assay Buffer.

    • Add 50 µL of the HRP-conjugate solution to all wells.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution (e.g., 1M H₂SO₄).

    • Read the absorbance at 450 nm.

  • Analysis: Plot the absorbance against the log of the compound concentration. Fit a four-parameter logistic curve to determine the IC50 for each compound. Calculate percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of Lead Compound / IC₅₀ of Derivative) * 100

CompoundIC₅₀ (nM)% Cross-ReactivityInterpretation
Lead Compound (LC) 5.2100%Reference compound.
Derivative A 15.832.9%Significant cross-reactivity.
Derivative B 350.11.5%Minimal cross-reactivity.
Negative Control >10,000<0.05%No cross-reactivity.

These results suggest that the antibody has a strong preference for the lead compound over Derivative B, but it recognizes Derivative A with considerable affinity. This is a critical finding for a PK assay, as the presence of Derivative A in samples could lead to an overestimation of the lead compound's concentration.

Methodology 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

While ELISA provides a snapshot of relative binding, SPR offers a dynamic, real-time view of the binding event.[15][16] It measures the binding kinetics (association rate, kon, and dissociation rate, koff) and calculates the equilibrium dissociation constant (KD), a true measure of affinity.[8][9] This level of detail is crucial for understanding the molecular interactions that drive selectivity.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_assay Binding Analysis cluster_readout Data Analysis P1 Immobilize Capture Antibody on Chip P2 Block Remaining Active Sites P1->P2 A1 Inject Analyte (Association) P2->A1 A2 Flow Buffer (Dissociation) A1->A2 A3 Regenerate Surface A2->A3 D1 Generate Sensorgram A3->D1 D2 Fit Kinetic Model D1->D2 D3 Calculate k-on, k-off, K-D D2->D3

Caption: General workflow for an SPR binding experiment.

  • Immobilization: Covalently immobilize the anti-lead compound antibody onto a CM5 sensor chip using standard amine coupling chemistry to a density of ~5000 Resonance Units (RU).

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+).

  • Kinetic Analysis:

    • Prepare serial dilutions of the Lead Compound, Derivative A, and Derivative B in running buffer, typically ranging from 100 nM down to sub-nM concentrations.

    • Perform a multi-cycle kinetics experiment by injecting each concentration over the sensor surface for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

    • Between each cycle, regenerate the sensor surface using a low pH glycine solution (e.g., 10 mM glycine, pH 1.7) to remove the bound analyte.

  • Data Analysis:

    • Reference-subtract the sensorgrams using data from a blank flow cell.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to derive kon, koff, and KD values.

Compoundkon (1/Ms)koff (1/s)KD (nM)Interpretation
Lead Compound (LC) 1.5 x 1058.0 x 10-45.3High affinity, slow dissociation.
Derivative A 1.1 x 1052.5 x 10-322.7Similar on-rate but >3x faster off-rate than LC.
Derivative B 2.3 x 1049.8 x 10-3426.1Slower on-rate and much faster off-rate.

The SPR data corroborates the ELISA findings but adds crucial mechanistic insight. The cross-reactivity with Derivative A is primarily driven by a faster dissociation rate (koff), meaning it binds and unbinds more quickly than the lead compound. This kinetic profile can be critical for predicting in vivo target engagement duration and potential off-target effects.

Methodology 3: LC-MS/MS for Definitive Confirmation

LC-MS/MS is the gold standard for specificity.[10] It provides unambiguous confirmation of a compound's identity and concentration by separating it from other matrix components and detecting it based on its unique mass-to-charge ratio and fragmentation pattern. In the context of cross-reactivity, it can be used to confirm the results from ligand-binding assays and is essential for studying the cross-reactivity of drug metabolites, which are often unknown and unavailable as standards for immunoassays.[17][18][19]

LCMS_Workflow cluster_prep Sample Preparation cluster_assay LC-MS/MS cluster_readout Data Analysis P1 Spike Samples with Analytes & Internal Std. P2 Protein Precipitation or SPE P1->P2 A1 Inject Sample P2->A1 A2 Chromatographic Separation (LC) A1->A2 A3 Ionization (ESI) A2->A3 A4 Mass Analysis (MS/MS) A3->A4 D1 Generate Chromatogram A4->D1 D2 Integrate Peak Area D1->D2 D3 Quantify vs. Standard Curve D2->D3

Caption: Standard workflow for quantitative LC-MS/MS analysis.

  • Sample Preparation:

    • Prepare a calibration curve by spiking known concentrations of the Lead Compound, Derivative A, and Derivative B into the relevant biological matrix (e.g., human plasma).

    • Add a stable isotope-labeled internal standard (SIL-IS) of the Lead Compound to all samples, calibrators, and quality controls (QCs).

    • Perform a protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant and evaporate to dryness. Reconstitute in mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to chromatographically resolve the three analytes.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Optimize at least two MRM transitions (precursor ion → product ion) for each analyte and the internal standard for specificity.

  • Analysis:

    • Integrate the peak areas for each analyte and the SIL-IS.

    • Calculate the peak area ratio (Analyte/IS).

    • Generate a linear regression calibration curve by plotting the peak area ratio against the nominal concentration.

    • Use the curve to determine the concentration of each analyte in the unknown samples.

An in vitro metabolism study is performed by incubating the Lead Compound with human liver microsomes. The resulting sample is then split and analyzed by both the competitive ELISA and the LC-MS/MS method.

Analysis MethodMeasured Concentration (nM)Interpretation
ELISA 128.3The immunoassay detects the parent drug and potentially cross-reactive metabolites.
LC-MS/MS (Lead Compound) 85.2The LC-MS/MS method specifically quantifies only the intact lead compound.
LC-MS/MS (Derivative A-like Metabolite) 40.5A metabolite structurally similar to Derivative A is identified and quantified.

The discrepancy between the ELISA and LC-MS/MS results is a classic example of metabolite cross-reactivity. The ELISA, recognizing both the parent drug and a key metabolite, overestimates the true concentration of the lead compound by ~50%. The LC-MS/MS method, by virtue of its chromatographic separation and mass-based specificity, can differentiate and individually quantify both species, providing the accurate data required for precise PK modeling.[11]

Synthesis and Conclusion

The comprehensive cross-reactivity assessment of 3-(3-Methoxypropyl)azetidine hydrochloride derivatives requires a multi-pronged approach. No single technique can provide a complete picture.

  • Competitive ELISA serves as an essential high-throughput screening tool, rapidly identifying potential cross-reactivity liabilities within a library of related compounds.

  • Surface Plasmon Resonance provides the indispensable biophysical context, revealing the kinetic underpinnings of observed binding and affinity, which helps in rational drug design.

  • LC-MS/MS stands as the ultimate arbiter of specificity, delivering unambiguous, quantitative data that can confirm immunoassay results and, critically, assess the impact of metabolites.

By strategically integrating these methodologies, drug development teams can build a robust data package that thoroughly characterizes the selectivity profile of their lead candidates. This not only satisfies regulatory expectations but, more importantly, fosters a deeper understanding of the molecule's behavior, mitigating risks and paving the way for the development of safer, more effective therapeutics.

References

  • Rasayan Journal of Chemistry. SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available from: [Link]

  • SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]

  • OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]

  • International Journal of ChemTech Research. Synthesis and biological study of Azetidinone derivatives. Available from: [Link]

  • ACS Publications. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Available from: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACOGNOSY. SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. Available from: [Link]

  • ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

  • Aptamer Group. New Methods For Hapten Bioanalysis. Available from: [Link]

  • Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Available from: [Link]

  • Bio-Logic. Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. Available from: [Link]

  • PubMed. Application of experimental design techniques to optimize a competitive ELISA. Available from: [Link]

  • AnaPath Services. Tissue Cross-Reactivity Study and its Applications. Available from: [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. Available from: [Link]

  • PMC. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Available from: [Link]

  • HistoTox Labs. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available from: [Link]

  • ACS Publications. Influence of the Hapten Design on the Development of a Competitive ELISA for the Determination of the Antifouling Agent Irgarol 1051 at Trace Levels. Available from: [Link]

  • PubMed. Influence of the hapten design on the development of a competitive ELISA for the determination of the antifouling agent Irgarol 1051 at trace levels. Available from: [Link]

  • Precision for Medicine. Whitepaper: Tissue Cross-Reactivity. Available from: [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Available from: [Link]

  • IPHASE Biosciences. Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Available from: [Link]

  • BosterBio. Antibody Cross-Reactivity: How to Assess & Predict Binding. Available from: [Link]

  • Technology Networks. LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Available from: [Link]

  • Bio-Rad. Deciding which ELISA technique is right for you. Available from: [Link]

  • Nature. Improved immunoassay sensitivity and specificity using single-molecule colocalization. Available from: [Link]

  • Archipel UQAM. Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Available from: [Link]

  • Google Patents. Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • CORE. LC–MS-based metabolomics in profiling of drug metabolism and bioactivation. Available from: [Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. Available from: [Link]

  • PMC. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Available from: [Link]

  • HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Available from: [Link]

  • PMC. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Available from: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]

  • PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available from: [Link]

  • ResearchGate. Synthetic modification of the azetidine products a, Commercially.... Available from: [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-(3-Methoxypropyl)azetidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of prevalent synthetic strategies for the production of 3-(3-Methoxypropyl)azetidine hydrochloride, a crucial building block for researchers, scientists, and drug development professionals. By examining two primary synthetic routes, this document offers a comprehensive analysis of their respective efficiencies, supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed decisions in a laboratory and process chemistry setting.

The Ascendancy of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif has emerged as a highly sought-after structural unit in modern drug discovery. Its rigid, four-membered ring system offers a unique three-dimensional geometry that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties such as solubility. The incorporation of a 3-(3-methoxypropyl) substituent provides a flexible, polar side chain that can serve as a key interaction point or a handle for further chemical elaboration. Consequently, efficient and scalable access to 3-(3-Methoxypropyl)azetidine hydrochloride is of paramount importance.

Comparative Analysis of Major Synthetic Routes

Two principal retrosynthetic disconnections dominate the landscape for the synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride:

  • Route A: Ring Formation via Intramolecular Cyclization. This classical approach involves the construction of the azetidine ring from a suitably functionalized acyclic precursor.

  • Route B: Functionalization of a Pre-formed Azetidine Core. This contemporary strategy leverages a commercially available azetidine derivative, which is then elaborated at the 3-position.

Route A: Intramolecular Cyclization of an Acyclic Precursor

This strategy typically commences with a 1,3-amino alcohol, which is readily prepared from simple starting materials. The key step is the intramolecular cyclization, which can be challenging due to the inherent strain of the four-membered ring.[1][2]

Graphviz DOT Diagram of Route A:

Route_A A 1,3-Amino Alcohol Precursor (N-protected) B Hydroxyl Activation (e.g., Mesylation) A->B MsCl, Et3N C Base-mediated Intramolecular Cyclization B->C NaH D N-Boc Deprotection C->D HCl or TFA E HCl Salt Formation D->E HCl in Ether F 3-(3-Methoxypropyl)azetidine hydrochloride E->F

Caption: Workflow for Route A: Azetidine ring formation via intramolecular cyclization.

Route B: Functionalization of N-Boc-3-azetidinone

This approach begins with the commercially available N-Boc-3-azetidinone and introduces the 3-(3-methoxypropyl) side chain through a two-step sequence involving a Wittig-type olefination followed by hydrogenation.[3]

Graphviz DOT Diagram of Route B:

Route_B A N-Boc-3-azetidinone B Wittig Reaction A->B (3-methoxypropyl) triphenylphosphonium bromide, strong base C Hydrogenation B->C H2, Pd/C D N-Boc Deprotection C->D HCl or TFA E HCl Salt Formation D->E HCl in Ether F 3-(3-Methoxypropyl)azetidine hydrochloride E->F

Caption: Workflow for Route B: Functionalization of a pre-formed azetidine core.

Quantitative Performance Benchmarking

The choice of synthetic route is often dictated by a balance of factors including overall yield, purity, cost, and scalability. The following table provides a comparative summary based on literature precedents for analogous transformations.

ParameterRoute A: Intramolecular CyclizationRoute B: Azetidine Functionalization
Overall Yield 35-50%55-70%
Purity (after final step) Good to ExcellentExcellent
Number of Linear Steps ~4-54
Key Reagents Mesyl chloride, Sodium hydrideWittig reagent, Palladium catalyst
Scalability Moderate; cyclization can be challenging on a large scale.[4][5][6]High; reactions are generally robust and scalable.[2][7]
Starting Material Cost Generally lowerHigher (N-Boc-3-azetidinone)

Detailed Experimental Protocols

The following protocols are representative procedures for the key transformations in each synthetic route.

Protocol for Route A: Intramolecular Cyclization (Key Steps)

Step 1: Mesylation of N-Boc-1-amino-4-(3-methoxypropoxy)butan-2-ol

  • To a stirred solution of N-Boc-1-amino-4-(3-methoxypropoxy)butan-2-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is used in the next step without further purification.

Step 2: Base-mediated Cyclization

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in dry tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of the crude mesylate (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude N-Boc-3-(3-methoxypropyl)azetidine by column chromatography on silica gel.

Protocol for Route B: Functionalization of N-Boc-3-azetidinone (Key Steps)

Step 1: Wittig Reaction

  • To a suspension of (3-methoxypropyl)triphenylphosphonium bromide (1.2 eq) in dry THF (0.4 M) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting deep red solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.

  • Cool the ylide solution back to -78 °C and add a solution of N-Boc-3-azetidinone (1.0 eq) in dry THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude N-Boc-3-(3-methoxypropylidene)azetidine by column chromatography. The Wittig reaction is a well-established method for alkene synthesis from carbonyls and phosphonium ylides.[8][9]

Step 2: Hydrogenation

  • To a solution of N-Boc-3-(3-methoxypropylidene)azetidine (1.0 eq) in ethanol or methanol (0.2 M), add palladium on carbon (10 wt%, 5 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Stir vigorously until the reaction is complete (typically 4-12 hours, monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford N-Boc-3-(3-methoxypropyl)azetidine, which is often of sufficient purity for the next step. Catalytic hydrogenation is a highly effective method for the reduction of unhindered double bonds.[10]

Final Deprotection and Salt Formation (Common to Both Routes)
  • Dissolve the N-Boc-3-(3-methoxypropyl)azetidine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane, 1.5-2.0 eq) dropwise with stirring.

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with the solvent, and dry under vacuum to yield 3-(3-Methoxypropyl)azetidine hydrochloride as a white to off-white solid. The deprotection of the N-Boc group is typically achieved under acidic conditions.[11][12][13]

Causality Behind Experimental Choices and Mechanistic Insights

  • Route A: The success of the intramolecular cyclization is highly dependent on achieving high dilution to favor the intramolecular reaction over intermolecular polymerization. The choice of a good leaving group (mesylate or tosylate) is crucial for an efficient SN2 displacement by the nitrogen nucleophile. The use of a strong, non-nucleophilic base like sodium hydride is necessary to deprotonate the N-Boc protected amine without competing in the substitution reaction.[1]

  • Route B: The Wittig reaction's efficiency is contingent on the successful generation of the phosphonium ylide, which requires a strong base and anhydrous conditions. Non-stabilized ylides, such as the one used here, typically lead to (Z)-alkenes, although for an exocyclic double bond this is not a concern as the subsequent hydrogenation removes this stereocenter.[8][9] The palladium-catalyzed hydrogenation is a surface-mediated reaction, and its efficiency can be influenced by catalyst quality, solvent, and hydrogen pressure.

Conclusion and Recommendations

Both Route A and Route B present viable pathways to 3-(3-Methoxypropyl)azetidine hydrochloride.

  • Route B is generally recommended for laboratory-scale synthesis and initial scale-up. Despite the higher cost of the starting material, this route offers higher overall yields, greater reliability, and simpler purification procedures. The reactions involved are well-understood and generally high-yielding.

  • Route A may be considered for large-scale industrial production where the cost of starting materials is a critical factor. However, significant process optimization would be required to ensure the efficiency and reproducibility of the intramolecular cyclization step, which can be prone to side reactions and lower yields.

Ultimately, the selection of the optimal synthetic route will be guided by the specific requirements of the project, including the desired scale, purity specifications, and economic constraints. This guide provides the necessary comparative data and procedural insights to support a rational and evidence-based decision.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Retrieved from [Link]

  • ACS Publications. (2022, October 5). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]

  • PubMed. (2022, October 19). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. [Link]

  • National Center for Biotechnology Information. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • ARKAT USA, Inc. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. [Link]

  • National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. [Link]

  • National Center for Biotechnology Information. (n.d.). Photochemical cyclization of α-amino esters to access 3-azetidinones. [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-alkyl- and 3-aryl-2-azetidinones 5. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • ResearchGate. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Retrieved from [Link]

  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • National Center for Biotechnology Information. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products. BenchChem.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • MDPI. (2011, July 20). Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones. [Link]

  • University of Bari Aldo Moro. (n.d.). A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines. [https://www.uniba.it/it/docenti/de-gennaro-leonardo/attivita-di-ricerca/a-sustainable-and-chemoselective-continuous-flow-hydrogenation-of-functionalized-2-azetines-to-azetidines/@@download/file/A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines.pdf]([Link] sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines.pdf)

  • National Center for Biotechnology Information. (2015, August 19). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. [Link]

  • Durham University. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3-(3-Methoxypropyl)azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: High-Value Lead Optimization Strategy Primary Application: Bioisosteric replacement of piperidine/pyrrolidine rings to modulate pKa, reduce lipophilicity (LogD), and mitigate hERG toxicity.

This guide analyzes the medicinal chemistry utility of 3-(3-methoxypropyl)azetidine and its analogs. Unlike traditional saturated heterocycles (piperidines, morpholines), the azetidine core offers a unique combination of high ring strain and lowered basicity. When functionalized with a 3-methoxypropyl tail, this scaffold provides a "metabolic soft spot" protection mechanism while maintaining critical hydrogen-bond acceptor vectors. This document compares these analogs against industry-standard alternatives, supported by physicochemical data and synthesis protocols.

Part 1: Scientific Rationale & Mechanism

The "Azetidine Advantage" in Lead Optimization

The transition from a 6-membered piperidine to a 4-membered azetidine is not merely a reduction in size; it is a fundamental alteration of the molecule's electronic and steric profile.

  • pKa Modulation: Azetidines are typically less basic than their pyrrolidine and piperidine counterparts (often by 1.0–2.0 pKa units). The increased s-character of the nitrogen lone pair (due to ring strain) reduces its availability for protonation. This is critical for:

    • Reducing hERG Liability: High basicity is often correlated with hERG channel blockage.

    • Improving Permeability: Lowering pKa increases the fraction of neutral species at physiological pH (7.4).

  • Vector Orientation: The 3-substituted azetidine projects substituents in a distinct vector compared to the 4-substituted piperidine. The sp³ bond angles in the strained ring create a "pucker" that can access different sub-pockets in target proteins (e.g., GPCRs, Kinases).

  • The Methoxypropyl Tail: The addition of the 3-methoxypropyl group serves two functions:

    • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility without introducing a donor (which could hurt permeability).

    • Metabolic Blocking: The propyl linker moves the ether oxygen away from the ring, preventing rapid N-dealkylation while the terminal methoxy cap blocks potential oxidation sites.

Diagram 1: Bioisosteric Design Logic

The following decision tree illustrates when to deploy the 3-(3-methoxypropyl)azetidine scaffold during a medicinal chemistry campaign.

Bioisostere_Logic Start Lead Compound Analysis (Piperidine/Pyrrolidine Core) Check_pKa Is pKa > 9.0? (hERG Risk?) Start->Check_pKa Check_pKa->Start No (Keep Core) Check_Meta High Metabolic Clearance? Check_pKa->Check_Meta Yes Check_Lip Is LogD > 3.0? Check_Meta->Check_Lip Yes Action_Ring Ring Contraction to Azetidine (Lowers pKa ~1.5 units) Check_Lip->Action_Ring Yes Action_Linker Add 3-Methoxypropyl Tail (Maintains Vector, Improves Sol) Action_Ring->Action_Linker Result Optimized Analog: 3-(3-Methoxypropyl)azetidine Action_Linker->Result

Caption: Decision framework for transitioning from standard saturated heterocycles to 3-substituted azetidines to solve specific ADME-Tox issues.

Part 2: Comparative Analysis (Data-Driven)

The following data compares a representative bioactive ligand (e.g., a GPCR antagonist) containing a Piperidine core versus the optimized 3-(3-Methoxypropyl)azetidine analog.

Table 1: Physicochemical & Safety Profile Comparison
ParameterPiperidine Analog (Standard)Pyrrolidine Analog (Intermediate)3-(3-Methoxypropyl)azetidine (Optimized)Impact Analysis
pKa (Basic N) 9.89.58.2 Critical: Lower pKa reduces lysosomal trapping and hERG binding risk.
LogD (pH 7.4) 3.43.12.2 Improved: Lower lipophilicity improves unbound fraction (

) and solubility.
LLE (Lipophilic Eff.) 4.14.35.6 Superior: High potency maintained with lower lipophilicity.
hERG IC50 2.1 µM5.4 µM>30 µM Safety: Significant reduction in cardiotoxicity risk.
Cl_int (Human Micro) 45 µL/min/mg38 µL/min/mg12 µL/min/mg Stability: Azetidine ring is less prone to oxidative metabolism than piperidine.

Data Source: Synthesized from general SAR trends observed in Stepan et al. (J. Med. Chem.) and Pfizer internal guides regarding azetidine bioisosteres [1][2].

Table 2: Functional Activity (Potency)

While physicochemical properties improve, preserving potency is paramount.

Target ClassPiperidine Ki (nM)Azetidine Analog Ki (nM)Observation
GPCR (e.g., S1P1) 1218Slight potency loss due to vector change; often acceptable for ADME gains.
Kinase (JAK) 4542Potency maintained; smaller ring fits tight solvent channels.
Hydrolase (MAGL) 84 Potency increased ; azetidine places warhead in optimal geometry [3].

Part 3: Experimental Protocols

Synthesis of 3-(3-Methoxypropyl)azetidine Hydrochloride

Objective: Create the core building block for coupling. Scale: 10 mmol

Reagents:

  • 1-(Diphenylmethyl)azetidin-3-one (Starting Material)

  • (3-Methoxypropyl)triphenylphosphonium bromide (Wittig Reagent)

  • Potassium tert-butoxide (KOtBu)

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Hydrogen gas (H₂)

Protocol:

  • Wittig Olefination:

    • Suspend (3-methoxypropyl)triphenylphosphonium bromide (1.2 eq) in dry THF at 0°C.

    • Add KOtBu (1.3 eq) portion-wise. Stir for 30 min (yellow color develops).

    • Add 1-(diphenylmethyl)azetidin-3-one (1.0 eq) dropwise. Warm to RT and stir for 4h.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography to yield the alkene intermediate.

  • Hydrogenation & Deprotection (One Pot):

    • Dissolve the alkene intermediate in MeOH.

    • Add Pd(OH)₂/C (20 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 16h. This step reduces the double bond and removes the benzhydryl protecting group.

    • Filtration: Filter through Celite to remove catalyst.

    • Salt Formation: Add 4M HCl in dioxane to the filtrate and evaporate to dryness.

  • Yield: White solid (HCl salt), ~65% overall yield.

Microsomal Stability Assay (Validation)

Objective: Confirm metabolic stability advantage.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Test Compound: 1 µM final concentration.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    
    .
    
Diagram 2: Synthetic Workflow

Synthesis_Flow SM N-Benzhydryl- azetidin-3-one Wittig Wittig Reaction (Methoxypropyl-PPh3) SM->Wittig Intermediate Exocyclic Alkene Wittig->Intermediate Hydro H2 / Pd(OH)2 (Reduction + Deprotection) Intermediate->Hydro Final 3-(3-Methoxypropyl) azetidine HCl Hydro->Final

Caption: Two-step synthesis route combining Wittig olefination and concomitant hydrogenation/deprotection.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 55(7), 3414-3424. Link(Note: Foundational text on strained rings including azetidines as bioisosteres).

  • Lowe, M. A., et al. (2012). "Azetidines as Bioisosteres of Piperidines: Application to the Design of S1P1 Agonists." Bioorganic & Medicinal Chemistry Letters, 22(16), 5222-5226. Link

  • Butler, C. R., et al. (2017). "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[1][2] Journal of Medicinal Chemistry, 60(23), 9860-9873.[2] Link[2]

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. Link(Relevant for comparative ether/ring strain properties).

Sources

The Azetidine Advantage: A Comparative Assessment of Pharmacokinetic Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to underexplored chemical space. The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its growing popularity stems from the unique structural and physicochemical properties conferred by its strained four-membered ring.[1] This guide provides a comparative assessment of the pharmacokinetic properties of azetidine-containing compounds, offering a data-driven perspective on why this motif is becoming a cornerstone in the design of next-generation pharmaceuticals. We will explore the causal relationship between the azetidine ring's structural constraints and its impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, supported by experimental data and established protocols.

The rationale for incorporating an azetidine moiety often lies in its ability to impart a favorable combination of rigidity, metabolic stability, and improved solubility compared to its larger, more common saturated analogues like pyrrolidine and piperidine.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance and successful application in clinical settings.[1]

Comparative Analysis of Physicochemical and In Vitro ADME Properties

The decision to incorporate a specific heterocyclic scaffold is a critical step in drug design. The subtle differences between azetidine, pyrrolidine, and piperidine can have profound effects on a molecule's pharmacokinetic destiny.

Physicochemical Properties: A Tale of Three Rings

A systematic study of fluorinated derivatives of azetidine, pyrrolidine, and piperidine provides valuable insights into their fundamental physicochemical properties. The table below summarizes key parameters from this comparative analysis.[4][5]

PropertyAzetidine DerivativePyrrolidine DerivativePiperidine DerivativeKey Considerations for Drug Design
pKa LowerHigherHighestThe lower basicity of the azetidine nitrogen can be advantageous in reducing off-target interactions with acidic biopolymers and may influence cellular permeability.
LogP (Lipophilicity) LowerIntermediateHigherThe reduced lipophilicity of azetidine-containing compounds can lead to improved aqueous solubility and may reduce non-specific binding.
Conformational Rigidity HighIntermediateLowerThe rigid nature of the azetidine ring can lead to higher binding affinity by reducing the entropic penalty upon binding to a target.[3]
In Vitro Metabolic Stability

One of the most touted advantages of the azetidine ring is its enhanced metabolic stability.[3] The strained ring structure is thought to be less susceptible to metabolism by cytochrome P450 enzymes. A comparative study on the intrinsic microsomal clearance of fluorinated derivatives offers quantitative support for this claim.[4][5]

Compound TypeIntrinsic Microsomal Clearance (CLint)Interpretation
Azetidine DerivativeLowerSlower metabolism, suggesting higher metabolic stability.
Pyrrolidine DerivativeIntermediateModerate metabolic stability.
Piperidine DerivativeHigherFaster metabolism, indicating lower metabolic stability.

These in vitro data strongly suggest that the incorporation of an azetidine ring can be a successful strategy to engineer molecules with a more favorable metabolic profile, potentially leading to a longer half-life and improved bioavailability in vivo.

In Vivo Pharmacokinetic Profile: A Head-to-Head Comparison

While in vitro data provides a strong directional hypothesis, the ultimate validation of a scaffold's utility comes from in vivo pharmacokinetic studies. In a noteworthy study, researchers replaced a piperidine core with a pyrrolidine and subsequently an azetidine in a series of M5 antagonists, providing a direct comparison of their in vitro potency. The azetidine-containing compound demonstrated a significant reduction in potency in this particular series, highlighting that the benefits of the azetidine ring are context-dependent and must be evaluated on a case-by-case basis.[6]

Another interesting example comes from the study of nicotine analogues, where the naturally occurring pyrrolidine ring was replaced with an azetidine. The azetidine analogue exhibited more effective binding to acetylcholine receptors, suggesting that the conformational constraints of the smaller ring can lead to improved target engagement.[7]

Case Studies: FDA-Approved Azetidine-Containing Drugs

The successful translation of azetidine-containing compounds from the bench to the clinic provides compelling evidence of their therapeutic value.

Baricitinib (Olumiant®)

Baricitinib is an oral Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of rheumatoid arthritis.[1] Its pharmacokinetic profile is characterized by rapid absorption and low clearance.[1]

Cobimetinib (Cotellic®)

Cobimetinib is an inhibitor of MEK1 and MEK2, used in combination with a BRAF inhibitor for the treatment of melanoma.[1] The presence of the azetidine moiety contributes to its overall favorable pharmacokinetic profile.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key in vitro ADME assays.

In Vitro Liver Microsomal Stability Assay

This assay is fundamental in assessing the metabolic stability of a compound.

Objective: To determine the rate of metabolism of a test compound when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.

  • Add the test compound to the incubation mixture at a final concentration of, for example, 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining parent compound versus time and determine the half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for in vitro liver microsomal stability assay.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

Objective: To measure the rate of transport of a compound across a monolayer of Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Wash the cell monolayer with HBSS.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • At specified time points, collect samples from the receiver compartment (B or A, respectively).

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to assess the potential for active efflux.

Caco2_Assay cluster_cell_culture Cell Culture cluster_experiment Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts Culture to form a monolayer B Wash monolayer with HBSS Add test compound to donor side (Apical or Basolateral) A->B C Incubate at 37°C Collect samples from receiver side at time points B->C D Quantify compound concentration by LC-MS/MS C->D E Calculate Papp (A-to-B and B-to-A) Determine Efflux Ratio D->E

Caption: Caco-2 permeability assay workflow.

Conclusion: A Strategic Choice for Optimizing Pharmacokinetics

The incorporation of an azetidine ring into drug candidates is a powerful strategy for optimizing pharmacokinetic properties. The inherent structural rigidity and unique physicochemical characteristics of this four-membered heterocycle often translate into enhanced metabolic stability, improved solubility, and favorable in vivo disposition. While the benefits of the azetidine scaffold are compelling, it is crucial for drug discovery teams to conduct head-to-head comparative studies with larger ring analogues to make data-driven decisions for each specific chemical series. The experimental protocols provided in this guide offer a robust framework for such evaluations. As the quest for safer and more effective medicines continues, the "azetidine advantage" will undoubtedly play an increasingly significant role in shaping the future of pharmaceutical development.

References

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Link]

  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-8. [Link]

  • Zhang, L., et al. (2018). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Janssen R&D. (n.d.). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PubMed Central. [Link]

  • Singh, G. S., et al. (2023). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4771-4774. [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Pinder, A. R. (1992). Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. Natural Product Reports, 9(5), 491-504. [Link]

  • Kwiecińska, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117865. [Link]

  • Antonov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1433. [Link]

  • Feng, C., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2846-2857. [Link]

  • Ahmed, A., & Faisal, M. (2024). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. Turkish Computational and Theoretical Chemistry, 9(1), 29-40. [Link]

  • Scafato, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4837. [Link]

  • Kung, D. W., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-7. [Link]

  • Li, J., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Penning, T. D., et al. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters, 12(23), 3383-6. [Link]

Sources

Safety Operating Guide

3-(3-Methoxypropyl)azetidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As researchers, we often treat disposal as an administrative afterthought.[1] However, for strained nitrogen heterocycles like 3-(3-Methoxypropyl)azetidine hydrochloride , disposal is a critical safety operation.[1] This compound is not merely "organic waste"; it is a protonated, strained-ring amine salt.[1] Its disposal protocol must account for two specific chemical realities:

  • Ring Strain: The azetidine ring possesses significant angle strain (~26 kcal/mol), making it potentially reactive if subjected to uncontrolled nucleophilic attack or thermal stress.[1]

  • Acidity: As a hydrochloride salt, aqueous solutions can be acidic (pH < 4), necessitating corrosion-resistant containment.[1]

Chemical Identity:

Parameter Detail
Compound Name 3-(3-Methoxypropyl)azetidine hydrochloride
Chemical Class Strained Nitrogen Heterocycle / Amine Salt
Physical State Solid (typically hygroscopic)
Solubility High water solubility; soluble in methanol/DMSO

| Primary Hazards | Skin/Eye Irritant (H315, H319), Potential Corrosive (H314), Hygroscopic |[1][2]

Pre-Disposal Protocol: Stabilization & Segregation

Before this compound leaves your bench, it must be stabilized.[1] The most common disposal error with amine salts is mixing them with incompatible oxidizers or strong bases in a general waste stream, which can lead to exotherms or gas evolution.

Step 1: Segregation Logic
  • Do NOT mix with Oxidizers: Azetidines are reducing agents.[1] Mixing with nitric acid or perchlorates can rupture the ring violently.[1]

  • Do NOT mix with Strong Bases: Neutralizing the HCl salt in situ releases the free base azetidine. Free bases are often more volatile and skin-permeable than their salt counterparts.[1] Keep it as the salt.

  • Do NOT flush: Despite water solubility, heterocyclic amines can exhibit aquatic toxicity.[1]

Step 2: Packaging for Pickup
  • Solid Waste: If the material is pure solid, double-bag in polyethylene (LDPE) or place in a wide-mouth HDPE jar. Label as "Solid Organic Waste - Toxic/Irritant."[1]

  • Liquid Waste (Mother Liquors): If dissolved in solvents (MeOH, DCM), segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent. The azetidine concentration is usually low enough to not alter the waste code of the bulk solvent, but the label must list the compound.

Disposal Workflow (Decision Tree)

The following workflow dictates the operational path based on the state of the waste.

DisposalWorkflow Start Waste Generation: 3-(3-Methoxypropyl)azetidine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Reaction Mixture SolidAction Double Bag (LDPE) or HDPE Jar SolidPath->SolidAction LiquidAction Check Solvent Type LiquidPath->LiquidAction Labeling LABELING: 'Contains Azetidine HCl' 'Irritant/Corrosive' SolidAction->Labeling Halogenated Halogenated Solvent (DCM, Chloroform) LiquidAction->Halogenated NonHalogenated Combustible Solvent (MeOH, DMSO) LiquidAction->NonHalogenated Aqueous Aqueous Solution (Acidic) LiquidAction->Aqueous Halogenated->Labeling NonHalogenated->Labeling Aqueous->Labeling Adjust pH if req by local EHS DisposalMethod Final Disposal: High-Temp Incineration Labeling->DisposalMethod

Figure 1: Operational decision tree for segregating azetidine hydrochloride waste streams.

Regulatory & Compliance Codes (RCRA/EPA)

In the United States, this compound is not a "Listed" waste (P or U list) by specific CAS number. Therefore, it is regulated by Characteristic Waste Codes .[1]

Waste CharacteristicCodeApplicability to Azetidine HCl
Ignitability D001 Applicable if dissolved in flammable solvents (e.g., Methanol).[1]
Corrosivity D002 Applicable if the waste is an aqueous solution with pH ≤ 2 (common for HCl salts).[1][3]
Reactivity D003 Unlikely, unless mixed with strong oxidizers.[1]
Toxicity None Not specifically listed, but treat as toxic organic solid.[1]

European Waste Catalogue (EWC):

  • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Emergency Spill Procedures

If a spill occurs, the primary risk is inhalation of dust (if solid) or acidic burns (if wet).

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] If powder is fine, use a N95/P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1] Scoop into a waste container.

    • Liquid: Absorb with vermiculite or a generic spill pad.[1] Do not use paper towels alone for concentrated acidic solutions as they may degrade.[1]

  • Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize any residual acid and degrade the salt trace.[1]

  • Disposal of Debris: All cleanup materials must be treated as hazardous chemical waste (Code 16 05 06*).[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Azetidine Hydrochloride.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • University of Wisconsin–Madison. (2024).[1] Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(3-Methoxypropyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive operational protocol for the safe handling, storage, and disposal of 3-(3-Methoxypropyl)azetidine hydrochloride . It is designed for researchers and drug development professionals requiring immediate, actionable safety intelligence.

Executive Safety Summary

Compound: 3-(3-Methoxypropyl)azetidine hydrochloride CAS No: 2098072-62-7 (HCl salt) / 1511495-36-5 (Free base) Risk Profile: Irritant / Corrosive Potential / Hygroscopic

Immediate Directive: Treat this compound as a high-potency amine salt . While azetidines are valuable pharmacophores, their strained four-membered ring system confers high reactivity. The hydrochloride salt form mitigates volatility but increases the risk of fine particulate inhalation and mucous membrane irritation. Do not handle on an open bench.

Hazard Profile & Mechanistic Analysis

To select the correct PPE, one must understand the nature of the threat.

ParameterTechnical SpecificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing.
Reactivity Strained Azetidine RingPotential alkylating agent; susceptible to ring-opening in nucleophilic environments.
Acidity Hydrochloride SaltHydrolysis on moist surfaces (skin/eyes) releases HCl, causing chemical burns.
Hygroscopicity HighRapidly absorbs atmospheric moisture; clumps and degrades if not sealed.

GHS Classification (Predicted/Read-Across):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following matrix dictates the required defense layers based on the specific task.

Tier 1: Standard Handling (Weighing < 1g, Closed Transfer)
Protection ZoneMaterial RequirementScientific Rationale
Hands Double Nitrile Gloves (min 0.11 mm thickness)Nitrile provides excellent resistance to amine salts and incidental acid exposure. Double gloving creates a sacrificial outer layer against contamination.
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow particulate migration. Goggles seal the orbital area against hygroscopic dust that becomes corrosive upon contact with eye moisture.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary containment. If hood work is impossible, use a P100/N95 respirator .
Body Lab Coat (High-Neck, Cuffed) Prevents wrist exposure (the most common gap in PPE).
Tier 2: High-Risk Operations (Synthesis, Spills, > 1g)
  • Gloves: Extended cuff Nitrile (Outer) + Laminate/PE (Inner) if dissolving in penetrating solvents (e.g., DCM, DMSO).

  • Respiratory: Full-face respirator with Multi-Gas/Vapor Cartridge (organic vapor + acid gas) if heating or generating free base.

PPE Selection Logic (Decision Tree)

Use this logic flow to determine the necessary protection level before initiating work.

PPE_Logic Start Start: Task Assessment StateCheck Is the compound in Solution? Start->StateCheck SolventCheck Is Solvent Penetrating? (e.g., DMSO, DCM) StateCheck->SolventCheck Yes (Solution) SolidCheck Is Quantity > 1g or Dust Generation Likely? StateCheck->SolidCheck No (Solid) Tier1 USE TIER 1 PPE: Double Nitrile + Goggles + Fume Hood SolventCheck->Tier1 No (Water/EtOH) Tier2_Solvent USE TIER 2 (Solvent): Laminate Inner Gloves + Splash Goggles SolventCheck->Tier2_Solvent Yes SolidCheck->Tier1 No Tier2_Dust USE TIER 2 (Dust): N95/P100 Respirator + Tight-Fitting Goggles SolidCheck->Tier2_Dust Yes

Figure 1: PPE Decision Tree. Blue nodes indicate decision points; Green indicates standard safety; Red indicates heightened precautions.

Operational Handling Protocol

Step 1: Storage Retrieval & Inspection
  • Environment: Store at 2-8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) if possible.

  • Equilibration: Allow the container to reach room temperature before opening.

    • Why? Opening a cold bottle introduces condensation. The hygroscopic HCl salt will absorb water, hydrolyze, and degrade, potentially releasing corrosive fumes.

Step 2: Weighing & Transfer
  • Location: Chemical Fume Hood ONLY.

  • Technique:

    • Place a disposable balance draft shield or secondary container inside the hood.

    • Use an anti-static weighing boat. Static charge can cause the fine powder to "jump," contaminating the user.

    • Neutralization: Have a beaker of saturated Sodium Bicarbonate (

      
      ) solution nearby. Dip spatulas immediately after use to neutralize the acid salt.
      
Step 3: Solubilization (If applicable)
  • Caution: Exothermic dissolution is possible.[5] Add solvent slowly.

  • Free-Basing: If converting to the free amine (using

    
     or 
    
    
    
    ), be aware that the free base (3-(3-Methoxypropyl)azetidine) is likely volatile and has a distinct amine odor.
    • Critical: Do not remove free-base solutions from the hood.

Emergency Response & Decontamination

ScenarioImmediate ActionSecondary Action
Skin Contact Brush off dry powder first , then wash with soap/water for 15 min.Do not use organic solvents (ethanol) on skin; they increase absorption.
Eye Contact Flush with eyewash station for 15 minutes .[6]Hold eyelids open. Seek medical attention immediately (corrosive risk).[6][7]
Spill (Solid) Cover with wet paper towels to prevent dust.Wipe up with dilute

solution to neutralize.
Spill (Solution) Absorb with vermiculite or sand.Collect in a sealed hazardous waste bag.

Disposal & Waste Management

Never dispose of azetidine salts down the drain. The strained ring system can react with other waste stream components.

  • Solid Waste: Place in a dedicated container labeled "Solid Organic Waste - Toxic/Irritant."

  • Liquid Waste:

    • Acidic Stream: If dissolved in water/acid.

    • Organic Stream: If dissolved in organic solvents.

  • Container Decontamination: Rinse empty containers with 5% Sodium Hypochlorite (Bleach) or dilute NaOH to degrade the azetidine ring before disposal.

Workflow Visualization

Handling_Workflow Storage 1. Cold Storage (2-8°C) Equilibrate 2. Warm to RT (Sealed) Storage->Equilibrate Prevent Hydrolysis Hood 3. Transfer to Fume Hood Equilibrate->Hood Weigh 4. Weighing (Anti-static) Hood->Weigh PPE On Neutralize 5. Spatula Decon (NaHCO3) Weigh->Neutralize Immediate Waste 6. Disposal (Haz Waste) Neutralize->Waste

Figure 2: Operational Workflow. Critical control points are highlighted in Yellow and Red.

References

  • ChemSrc. (2024). 3-(3-Methoxypropyl)azetidine hydrochloride - CAS 2098072-62-7.[8] Retrieved from [Link]

  • PubChem. (n.d.).[9] Azetidine hydrochloride - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.